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  • Product: (1-Methyl-1H-indazol-7-YL)methanol
  • CAS: 1092961-08-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: (1-Methyl-1H-indazol-7-yl)methanol

Physicochemical Profile, Synthetic Utility, and Medicinal Chemistry Applications Executive Summary (1-Methyl-1H-indazol-7-yl)methanol (CAS 1092961-08-4) is a high-value heterocyclic building block used extensively in mod...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Utility, and Medicinal Chemistry Applications

Executive Summary

(1-Methyl-1H-indazol-7-yl)methanol (CAS 1092961-08-4) is a high-value heterocyclic building block used extensively in modern drug discovery. As a derivative of the "privileged" indazole scaffold, this compound serves as a critical linker and structural anchor in the development of kinase inhibitors and Targeted Protein Degradation (TPD) agents, specifically PROTACs. Its 7-hydroxymethyl functionality provides a unique vector for extending into solvent-exposed channels or attaching E3 ligase ligands (e.g., Cereblon binders) with minimal steric clash compared to the 3- or 4-positions. This guide outlines its chemical properties, validated synthetic pathways, reactivity profile, and application in pharmaceutical research.

Molecular Architecture & Physicochemical Properties

The 7-substituted indazole core offers distinct electronic and steric advantages. Unlike the more common 3-substituted indazoles, the 7-position allows for substitution patterns that can modulate the planarity and solubility of the parent scaffold without disrupting the hydrogen-bonding capability of the pyrazole nitrogens (if N1 is unsubstituted, though here N1 is methylated to lock the tautomer).

Table 1: Physicochemical Specifications
PropertyData
Chemical Name (1-Methyl-1H-indazol-7-yl)methanol
CAS Number 1092961-08-4
Molecular Formula C₉H₁₀N₂O
Molecular Weight 162.19 g/mol
Physical State Solid (White to off-white powder)
Melting Point 56–58 °C (Experimental)
Solubility Soluble in DMSO, Methanol, DCM, Ethyl Acetate; Low solubility in water.[1][2]
pKa (Calculated) ~13.5 (Alcohol), ~1.5 (Indazole N2 protonation)
LogP ~1.1 (Lipophilic, suitable for CNS penetration)
SMILES Cn1c(CO)cccc1n1

Synthetic Methodology

The synthesis of (1-Methyl-1H-indazol-7-yl)methanol typically proceeds via the reduction of its corresponding carboxylic acid ester or through lithiation strategies starting from 7-bromo-1-methylindazole. The ester reduction route is preferred for scalability and safety.

Core Synthetic Pathway (Ester Reduction)

The most robust route involves the reduction of Methyl 1-methyl-1H-indazole-7-carboxylate using Lithium Aluminum Hydride (LiAlH₄) or Diisobutylaluminum hydride (DIBAL-H). The precursor ester can be synthesized from 2-amino-3-methylbenzoic acid via diazotization/cyclization followed by N-methylation.

Synthesis Start Methyl 1-methyl-1H-indazole- 7-carboxylate Inter Tetrahedral Aluminate Complex Start->Inter Hydride Addition Reagent LiAlH4 (2.0 equiv) THF, 0°C to RT Product (1-Methyl-1H-indazol- 7-yl)methanol Inter->Product Acidic Workup (H3O+)

Figure 1: Reduction of the ester precursor to the target alcohol.[3]

Alternative Route (Lithiation)

For small-scale discovery chemistry, 7-Bromo-1-methylindazole can be subjected to halogen-lithium exchange using n-BuLi at -78°C, followed by quenching with DMF to yield the aldehyde, which is subsequently reduced with NaBH₄.

Reactivity Profile & Derivatization

The primary alcohol at the 7-position is a versatile handle. It is chemically distinct from the aromatic ring, allowing for selective functionalization without affecting the indazole core.

Key Transformations
  • Halogenation (Linker Activation): Conversion to 7-(Chloromethyl)-1-methyl-1H-indazole using Thionyl Chloride (SOCl₂) or Methanesulfonyl Chloride (MsCl). This chloride is a potent electrophile for Sɴ2 coupling with amines or phenols.

  • Oxidation: Conversion to 1-Methyl-1H-indazole-7-carbaldehyde using MnO₂ or Dess-Martin Periodinane. The aldehyde is a precursor for reductive amination or Wittig olefination.

  • Mitsunobu Reaction: Direct coupling with phenols or acidic heterocycles using PPh₃/DIAD to form ether linkages, common in PROTAC linker synthesis.

Reactivity Center (1-Methyl-1H-indazol- 7-yl)methanol Chloride 7-(Chloromethyl)-1-methylindazole (Alkylating Agent) Center->Chloride SOCl2, DCM or MsCl, Et3N Aldehyde 1-Methylindazole-7-carbaldehyde (Reductive Amination) Center->Aldehyde MnO2 or DMP Ether Indazole-7-yl-methyl Ethers (PROTAC Linkers) Center->Ether R-OH, PPh3, DIAD (Mitsunobu)

Figure 2: Divergent reactivity profile of the 7-hydroxymethyl handle.

Applications in Drug Discovery[4][5]

Targeted Protein Degradation (PROTACs)

The 7-position of the indazole ring is a strategic attachment point for linkers in PROTAC design. In MDM2 degraders (e.g., MD-4289 ), the (1-methyl-1H-indazol-7-yl)methyl group serves as a connector between the Cereblon E3 ligase ligand and the target protein binder.

  • Mechanism: The 7-substitution directs the linker away from the binding interface, preventing steric clashes that would compromise binary complex formation.

  • Solubility: The hydroxymethyl group (and its derivatives) improves the physicochemical properties of otherwise lipophilic degraders.

Kinase Inhibition

Indazoles are bioisosteres of indoles and purines, making them privileged scaffolds for ATP-competitive kinase inhibitors.

  • Vector Analysis: Substituents at the 7-position often project into the solvent-exposed region of the kinase ATP pocket. This allows for the attachment of solubilizing groups (morpholines, piperazines) via the hydroxymethyl linker without disrupting the hinge-binding motif at N1/N2.

Experimental Protocols

Protocol A: Synthesis via Ester Reduction

Validates the conversion of Methyl 1-methyl-1H-indazole-7-carboxylate to the alcohol.

Reagents:

  • Methyl 1-methyl-1H-indazole-7-carboxylate (1.0 equiv)

  • LiAlH₄ (2.0 equiv, 1.0 M in THF)

  • Anhydrous THF (Solvent)

  • Rochelle’s Salt (Potassium sodium tartrate, sat. aq.)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the ester (1.0 g, 5.26 mmol) in anhydrous THF (20 mL) and cool to 0°C.

  • Reduction: Dropwise add LiAlH₄ solution (10.5 mL, 10.5 mmol) over 15 minutes. Maintain temperature <5°C.

  • Reaction: Warm to room temperature and stir for 2 hours. Monitor via TLC (50% EtOAc/Hexane) for disappearance of ester.

  • Quench: Cool to 0°C. Carefully add water (0.4 mL), followed by 15% NaOH (0.4 mL), and then water (1.2 mL). (Fieser workup method).

  • Workup: Add anhydrous MgSO₄ and stir for 15 minutes. Filter the white precipitate through a pad of Celite.

  • Purification: Concentrate the filtrate in vacuo. If necessary, purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

  • Yield: Expect 85-95% yield of a white solid.

Protocol B: Chlorination to 7-(Chloromethyl)-1-methylindazole

Essential for generating the reactive electrophile for linker synthesis.

Procedure:

  • Dissolve (1-Methyl-1H-indazol-7-yl)methanol (1.0 equiv) in DCM (0.2 M).

  • Cool to 0°C and add Thionyl Chloride (1.5 equiv) dropwise.

  • Stir at room temperature for 2-4 hours.

  • Concentrate in vacuo to dryness. The residue is typically the hydrochloride salt of the benzyl chloride, which can be used directly in the next step (e.g., alkylation of a piperidine or phenol).

Safety & Handling

  • Hazard Classification: GHS07 (Warning).

  • H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Handling: Use in a fume hood. The chloromethyl derivative (Protocol B product) is a potent alkylating agent and should be treated as a potential mutagen; handle with double gloves and avoid inhalation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The alcohol is stable, but the aldehyde and chloride derivatives are moisture-sensitive.

References

  • Synthesis & Properties: Synblock Product Catalog, CAS 1092961-08-4. Available at:

  • PROTAC Application: Journal of Medicinal Chemistry, "MD-4251: A First-in-Class Oral MDM2 Degrader". Discusses 7-substituted indazole linkers (Compound 20/MD-4289). DOI:

  • Indazole Scaffold Utility: BenchChem Technical Notes, "The 7-Methyl-Indazole Scaffold: A Privileged Core". Available at:

  • Crystal Structure Data: IUCrData, "4-Methoxy-N-(1-methyl-1H-indazol-7-yl)benzenesulfonamide". Demonstrates 7-position geometry. DOI:

  • Reactivity (Thionyl Chloride):Aust. J. Chem., "The Reaction of Thionyl Chloride with Methyl-Substituted Heteroaromatic Compounds". (General mechanism for heterocyclic carbinols).

Sources

Exploratory

An In-depth Technical Guide to (1-Methyl-1H-indazol-7-YL)methanol: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Indazole Scaffold The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazol...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are integral to numerous pharmacologically active compounds, demonstrating a wide array of biological activities including anti-inflammatory, anti-cancer, and antimicrobial properties.[1][3] (1-Methyl-1H-indazol-7-YL)methanol, in particular, serves as a key building block in the synthesis of more complex molecules, offering a versatile platform for the development of novel therapeutics. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on the practical insights required for laboratory and developmental settings.

Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is paramount for its application in research and development.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O[4][5]
Molecular Weight 162.19 g/mol [1][4][5]
CAS Number 1092961-08-4[1][2][4][6][7]
Appearance White to off-white solid (predicted)General observation for similar compounds
Solubility Soluble in methanol, chloroform (predicted)General solubility of indazole derivatives

Synthesis of (1-Methyl-1H-indazol-7-YL)methanol

While multiple strategies exist for the synthesis of the indazole core, a common and effective approach for obtaining 7-substituted indazoles involves a multi-step process starting from a substituted indole. A plausible and illustrative synthetic route to (1-Methyl-1H-indazol-7-YL)methanol is outlined below. This pathway leverages the nitrosation of an indole precursor, followed by reduction of the resulting aldehyde.

Proposed Synthetic Workflow

Synthesis_Workflow Start 7-Methyl-1H-indole Step1 Nitrosation (NaNO2, HCl, DMF/H2O) Start->Step1 Intermediate1 1-Methyl-1H-indazole- 7-carbaldehyde Step1->Intermediate1 Step2 Reduction (e.g., NaBH4, Methanol) Intermediate1->Step2 End (1-Methyl-1H-indazol-7-YL)methanol Step2->End

Caption: Proposed synthetic workflow for (1-Methyl-1H-indazol-7-YL)methanol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-Methyl-1H-indazole-7-carbaldehyde from 7-Methyl-1H-indole

This initial step is adapted from established procedures for the nitrosation of indoles to form indazole-3-carboxaldehydes.[8][9] The reaction proceeds via the formation of an oxime intermediate, which then undergoes ring opening and subsequent cyclization.

  • Materials:

    • 7-Methyl-1H-indole

    • Sodium nitrite (NaNO₂)

    • Hydrochloric acid (HCl, 2 N)

    • Dimethylformamide (DMF)

    • Deionized water

    • Ethyl acetate

    • Brine

    • Magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Petroleum ether and Ethyl acetate (for elution)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite (8 equivalents) in a mixture of deionized water and DMF.

    • Slowly add 2 N hydrochloric acid (2.7 equivalents) to the solution while maintaining the temperature at 0 °C. Stir the mixture for 10 minutes.

    • In a separate flask, dissolve 7-methyl-1H-indole (1 equivalent) in DMF.

    • Using a syringe pump, add the indole solution dropwise to the reaction mixture over 2 hours, ensuring the temperature remains at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Extract the reaction mixture three times with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate to yield 1-methyl-1H-indazole-7-carbaldehyde.

Causality Behind Experimental Choices: The slow, dropwise addition of the indole at a low temperature is crucial to control the exothermic reaction and minimize the formation of byproducts. The use of a syringe pump ensures a consistent addition rate, leading to higher yields and purity.

Step 2: Reduction of 1-Methyl-1H-indazole-7-carbaldehyde to (1-Methyl-1H-indazol-7-YL)methanol

The final step involves the reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

  • Materials:

    • 1-Methyl-1H-indazole-7-carbaldehyde

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Deionized water

    • Dichloromethane

    • Brine

    • Sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 1-methyl-1H-indazole-7-carbaldehyde (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to proceed at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (1-Methyl-1H-indazol-7-YL)methanol.

Causality Behind Experimental Choices: The use of methanol as a solvent allows for the dissolution of both the aldehyde and the borohydride reagent. The reaction is performed at a low temperature initially to control the rate of reduction and is then allowed to warm to ensure completion.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will confirm the presence of the methyl group, the methylene protons of the alcohol, the aromatic protons, and the hydroxyl proton. Expected chemical shifts can be predicted based on the structure and data from similar indazole derivatives.[10][11][12]

    • ¹³C NMR: This will show the expected number of carbon signals, including those for the methyl, methylene, and aromatic carbons.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound, which should correspond to the calculated value of 162.19 g/mol .

  • Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad absorption band for the hydroxyl (-OH) group, as well as absorptions corresponding to C-H and C=C bonds of the aromatic system.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final product.

Applications in Drug Discovery

(1-Methyl-1H-indazol-7-YL)methanol is a valuable intermediate in the synthesis of a diverse range of compounds with therapeutic potential. The indazole scaffold is a known pharmacophore that can interact with various biological targets.[3][6] The hydroxyl and methyl groups on this particular derivative provide handles for further chemical modifications, allowing for the exploration of structure-activity relationships in drug design.

Logical Relationship Diagram for Drug Discovery Application

Drug_Discovery_Application Compound (1-Methyl-1H-indazol-7-YL)methanol Modification Chemical Modification (e.g., etherification, esterification, or substitution) Compound->Modification Library Library of Novel Indazole Derivatives Modification->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead Candidate Preclinical Drug Candidate Lead->Candidate

Caption: Role of (1-Methyl-1H-indazol-7-YL)methanol in a typical drug discovery pipeline.

Conclusion

(1-Methyl-1H-indazol-7-YL)methanol is a strategically important building block for medicinal chemists and drug discovery professionals. Its synthesis, while requiring careful execution, is achievable through established chemical transformations. A thorough understanding of its properties and a robust characterization are fundamental to its successful application. The versatility of the indazole core, combined with the functional handles present in this molecule, ensures its continued relevance in the quest for novel and effective therapeutic agents.

References

  • Molekula Group. 7-(Hydroxymethyl)-1-methyl-1H-indazole. [Link]

  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2654. [Link]

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5895-5908. [Link]

  • Li, C., et al. (2012). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 10(1), 48-51. [Link]

  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • PubChem. 1-Methyl-1H-indazole. [Link]

  • Google Patents.
  • Waghmode, S. B., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Applied Organometallic Chemistry, 2(1), 7-14. [Link]

  • Claramunt, R. M., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5895–5908. [Link]

  • Petit, E., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12535-12542. [Link]

  • Li, P., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry, 77(7), 3149-3158. [Link]

  • G., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 643-653. [Link]

  • Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction? [Link]

  • PubChem. 1-Methyl-1H-indazole-3-carboxaldehyde. [Link]

Sources

Foundational

solubility of (1-Methyl-1H-indazol-7-YL)methanol in different solvents

An In-depth Technical Guide to the Solubility of (1-Methyl-1H-indazol-7-YL)methanol Abstract Solubility is a critical physicochemical parameter in the fields of medicinal chemistry and drug development, profoundly influe...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of (1-Methyl-1H-indazol-7-YL)methanol

Abstract

Solubility is a critical physicochemical parameter in the fields of medicinal chemistry and drug development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This technical guide provides a comprehensive framework for understanding and determining the solubility of (1-Methyl-1H-indazol-7-YL)methanol, a heterocyclic compound of interest in contemporary research. In the absence of extensive published experimental data for this specific molecule, this document serves as a practical manual for researchers and scientists. It outlines the theoretical principles governing solubility, provides detailed, field-proven experimental protocols for its determination, and discusses the key molecular characteristics of (1-Methyl-1H-indazol-7-YL)methanol that are anticipated to influence its solubility in various solvent systems.

Introduction: The Central Role of Solubility in Drug Discovery

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous and non-aqueous solubility stand out as a primary determinant of a compound's developability. Poor solubility can lead to erratic absorption from the gastrointestinal tract, low bioavailability, and difficulties in formulating intravenous and oral dosage forms.[1] Therefore, a thorough characterization of a compound's solubility profile in a range of relevant solvents is an indispensable early-stage activity in any drug discovery program.

(1-Methyl-1H-indazol-7-YL)methanol, with its substituted indazole core, presents a unique set of structural features that will dictate its interactions with different solvents. This guide will provide the foundational knowledge and practical methodologies to empower researchers to generate high-quality, reliable solubility data for this and similar molecules.

Molecular Profile of (1-Methyl-1H-indazol-7-YL)methanol

A predictive understanding of a molecule's solubility begins with a detailed analysis of its structure. The key structural motifs of (1-Methyl-1H-indazol-7-YL)methanol are the indazole ring system, the N-methyl group, and the hydroxymethyl (methanol) substituent.

PropertyPredicted Value / CharacteristicSource
Molecular Formula C₉H₁₀N₂O[2]
Molecular Weight 162.19 g/mol [2]
Hydrogen Bond Donors 1 (from the hydroxyl group)[3]
Hydrogen Bond Acceptors 3 (two nitrogen atoms in the indazole ring and the oxygen of the hydroxyl group)[3]
Polarity Moderately polarInferred from structure
Predicted logP 1.0656[3]

The indazole core is an aromatic heterocyclic system containing two nitrogen atoms, contributing to the molecule's polarity and potential for hydrogen bonding. The N-methylation at position 1 removes a potential hydrogen bond donor compared to the parent indazole, which can influence its self-association and interaction with protic solvents.[4] The hydroxymethyl group at position 7 is a key contributor to polarity and is capable of both donating and accepting hydrogen bonds, which is expected to enhance solubility in polar protic solvents like water and alcohols.

Theoretical Framework: Understanding Solubility

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the system is at equilibrium.[5] It is a fundamental, intrinsic property of the compound in a given solvent. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[6]

  • Kinetic Solubility: This is often measured in high-throughput screening settings. It refers to the concentration of a compound at the point of precipitation from a solution that was initially prepared in a more soluble state (e.g., from a DMSO stock solution).[1] Kinetic solubility values are often higher than thermodynamic solubility because they can represent supersaturated, metastable states.[5]

For in-depth characterization and formulation development, thermodynamic solubility is the more relevant and reliable parameter.

The "Like Dissolves Like" Principle

The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" suggests that a solute will have higher solubility in a solvent with similar polarity and hydrogen bonding capabilities.

  • Polar Solvents: These solvents have large dipole moments and are effective at dissolving polar solutes. They can be further categorized into:

    • Protic Polar Solvents (e.g., water, methanol, ethanol): These contain O-H or N-H bonds and can act as hydrogen bond donors.

    • Aprotic Polar Solvents (e.g., DMSO, DMF, acetonitrile): These have large dipole moments but lack O-H or N-H bonds, so they can only act as hydrogen bond acceptors.

  • Nonpolar Solvents (e.g., hexane, toluene): These have small dipole moments and are better at dissolving nonpolar solutes through van der Waals interactions.

Based on its structure, (1-Methyl-1H-indazol-7-YL)methanol is expected to have higher solubility in polar solvents, particularly those that can participate in hydrogen bonding.

Experimental Determination of Thermodynamic Solubility

The following section provides a detailed protocol for determining the thermodynamic solubility of (1-Methyl-1H-indazol-7-YL)methanol using the widely accepted shake-flask method.[6]

Materials and Equipment
  • (1-Methyl-1H-indazol-7-YL)methanol (solid, high purity)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetonitrile, DMSO, etc.)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Autosampler vials

  • Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to vial with a known volume of solvent prep1->prep2 Dispense equil1 Seal vials and place on shaker prep2->equil1 equil2 Incubate at a constant temperature (e.g., 25°C or 37°C) equil1->equil2 equil3 Shake for a sufficient time (e.g., 24-48 hours) to reach equilibrium equil2->equil3 sep1 Allow suspension to settle equil3->sep1 sep2 Withdraw an aliquot of the supernatant sep1->sep2 sep3 Filter through a 0.22 µm syringe filter to remove undissolved solid sep2->sep3 ana1 Dilute the filtrate with an appropriate solvent sep3->ana1 ana2 Quantify the concentration using a validated analytical method (e.g., HPLC-UV) ana1->ana2 result result ana2->result Calculate Solubility (mg/mL or µM)

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Protocol
  • Preparation of Standard Solutions:

    • Accurately prepare a stock solution of (1-Methyl-1H-indazol-7-YL)methanol in a solvent in which it is freely soluble (e.g., DMSO or methanol) at a known concentration (e.g., 10 mg/mL).

    • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to be used in the HPLC analysis. The concentration range of the standards should bracket the expected solubility of the compound.

  • Sample Preparation for Solubility Measurement:

    • Add an excess of solid (1-Methyl-1H-indazol-7-YL)methanol to a vial. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

    • Add a precise volume of the desired solvent (e.g., 1 mL) to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Prepare each sample in triplicate to ensure the reproducibility of the results.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that equilibrium is reached. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the measured concentration does not change over time, indicating that equilibrium has been achieved.

  • Sample Processing:

    • After the incubation period, remove the vials from the shaker and allow the undissolved solid to sediment for a short period (e.g., 30 minutes).

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any undissolved microparticles. It is important to discard the first few drops of the filtrate to avoid any potential adsorption of the compound onto the filter membrane.

  • Quantification:

    • Analyze the calibration standards and the filtered samples by a validated analytical method, such as HPLC-UV.

    • Construct a calibration curve by plotting the peak area (or absorbance) of the standards against their known concentrations.

    • Determine the concentration of (1-Methyl-1H-indazol-7-YL)methanol in the filtered samples by interpolating their peak areas from the calibration curve.

    • The determined concentration represents the thermodynamic solubility of the compound in the tested solvent under the specified conditions.

Analytical Method Development for Quantification

A robust and validated analytical method is essential for accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a commonly used and reliable technique.

HPLC-UV Method Parameters (Example)
  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The exact ratio will need to be optimized to achieve good peak shape and retention time for (1-Methyl-1H-indazol-7-YL)methanol.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • UV Detection: The wavelength should be set at the λmax (wavelength of maximum absorbance) of (1-Methyl-1H-indazol-7-YL)methanol to ensure maximum sensitivity. The λmax can be determined by running a UV scan of a standard solution.

  • Column Temperature: Maintained at a constant temperature, e.g., 25°C or 30°C, for reproducibility.

Factors Influencing the Solubility of (1-Methyl-1H-indazol-7-YL)methanol

The solubility of (1-Methyl-1H-indazol-7-YL)methanol will be a result of a complex interplay of its structural features and the properties of the solvent.

G cluster_features Molecular Features cluster_interactions Intermolecular Interactions cluster_solvents Solvent Properties compound (1-Methyl-1H-indazol-7-YL)methanol indazole Indazole Ring (Aromatic, Heterocyclic, Polar) compound->indazole methyl N-Methyl Group (Increases Lipophilicity, Removes H-bond Donor) compound->methyl hydroxyl Hydroxymethyl Group (Polar, H-bond Donor & Acceptor) compound->hydroxyl h_bond Hydrogen Bonding indazole->h_bond Promotes (N acceptors) dipole Dipole-Dipole Interactions indazole->dipole vdw Van der Waals Forces methyl->vdw hydroxyl->h_bond Strongly promotes polar_protic Polar Protic (e.g., Water, Methanol) h_bond->polar_protic Favors solubility in polar_aprotic Polar Aprotic (e.g., DMSO, Acetonitrile) dipole->polar_aprotic Favors solubility in nonpolar Nonpolar (e.g., Hexane, Toluene) vdw->nonpolar Favors solubility in

Sources

Exploratory

An In-Depth Technical Guide to (1-Methyl-1H-indazol-7-YL)methanol: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals Introduction (1-Methyl-1H-indazol-7-YL)methanol is a heterocyclic organic compound belonging to the indazole family. The indazole scaffold is a significant...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-1H-indazol-7-YL)methanol is a heterocyclic organic compound belonging to the indazole family. The indazole scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties[1][2][3]. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of (1-Methyl-1H-indazol-7-YL)methanol, detailed protocols for its synthesis and characterization, and a discussion of its potential applications in drug discovery and development.

Molecular Structure and Properties

The foundational step in understanding any chemical entity is a thorough characterization of its molecular structure and physicochemical properties.

Structural and Physicochemical Data
PropertyValueSource
CAS Number 1092961-08-4[4][5]
Molecular Formula C₉H₁₀N₂O[6]
Molecular Weight 162.19 g/mol [6]
Predicted LogP 1.0656[6]
Predicted Topological Polar Surface Area (TPSA) 38.05 Ų[6]
Predicted Hydrogen Bond Donors 1[6]
Predicted Hydrogen Bond Acceptors 3[6]
Predicted Rotatable Bonds 1[6]

Synthesis of (1-Methyl-1H-indazol-7-YL)methanol

While a specific, detailed synthesis for (1-Methyl-1H-indazol-7-YL)methanol is not extensively documented in publicly accessible literature, a plausible and efficient synthetic route can be devised based on established methodologies for analogous indazole derivatives. A common and effective approach involves the reduction of the corresponding aldehyde, 7-formyl-1-methyl-1H-indazole.

Proposed Synthetic Workflow

Synthesis Precursor 7-Formyl-1-methyl-1H-indazole Product (1-Methyl-1H-indazol-7-YL)methanol Precursor->Product Reduction Reagent Sodium Borohydride (NaBH4) Methanol (Solvent) Reagent->Product

Caption: Proposed synthesis of (1-Methyl-1H-indazol-7-YL)methanol via reduction.

Detailed Experimental Protocol: Reduction of 7-Formyl-1-methyl-1H-indazole

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • 7-Formyl-1-methyl-1H-indazole

  • Sodium borohydride (NaBH₄)

  • Methanol (reagent grade)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 7-formyl-1-methyl-1H-indazole (1.0 equivalent) in methanol. Cool the solution to 0 °C using an ice bath.

  • Reduction: While stirring, slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 5 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-Methyl-1H-indazol-7-YL)methanol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure product.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following are standard experimental protocols for determining key physical properties.

Melting Point Determination

The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound.

Protocol:

  • Finely powder a small amount of the purified (1-Methyl-1H-indazol-7-YL)methanol.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample at a rate of 10-15 °C/minute for a preliminary determination.

  • Allow the apparatus to cool and repeat the measurement with a fresh sample, heating at a slower rate of 1-2 °C/minute as the temperature approaches the previously observed melting point.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. This range is the melting point of the compound.

Solubility Assessment

Understanding the solubility profile is crucial for handling, formulation, and biological testing.

Protocol:

  • To a series of small, labeled vials, add approximately 10 mg of (1-Methyl-1H-indazol-7-YL)methanol.

  • To each vial, add a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, dimethyl sulfoxide) in 0.1 mL increments.

  • After each addition, vortex the vial for 30 seconds and visually inspect for complete dissolution.

  • Continue adding solvent up to a total volume of 1 mL.

  • Categorize the solubility as very soluble, soluble, sparingly soluble, or insoluble based on the volume of solvent required for dissolution.

Acid-Base Properties (pKa)

The pKa value is fundamental to understanding the ionization state of a molecule at a given pH, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. While experimental determination is ideal, computational predictions can offer a reliable estimate. The pKa of the parent indazole is approximately 1.31 for the protonated form and 13.86 for the neutral form. The methyl substitution and the methanol group will influence these values.

Spectroscopic Analysis

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the compound. Commercial suppliers of (1-Methyl-1H-indazol-7-YL)methanol often provide access to NMR, HPLC, and LC-MS data upon request[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

Predicted ¹H NMR Spectral Data (in CDCl₃):

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (N-methyl)~4.1s-
CH₂ (hydroxymethyl)~4.9s-
OHVariablebr s-
Aromatic-H~7.0 - 7.8m-

Predicted ¹³C NMR Spectral Data (in CDCl₃):

CarbonPredicted Chemical Shift (δ, ppm)
CH₃ (N-methyl)~36
CH₂ (hydroxymethyl)~58
Aromatic-C~110 - 142

Note: These are predicted values and require experimental verification. The exact chemical shifts and coupling constants can be influenced by the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

Functional GroupWavenumber (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=C stretch (aromatic)1450-1600
C-O stretch (alcohol)1000-1260
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): m/z = 162.19

  • Key Fragments: Loss of the hydroxymethyl group (-CH₂OH) and other characteristic fragments of the indazole ring.

Chemical Reactivity

The chemical reactivity of (1-Methyl-1H-indazol-7-YL)methanol is primarily dictated by the alcohol functional group and the aromatic indazole ring system.

Reactivity Start (1-Methyl-1H-indazol-7-YL)methanol Aldehyde 7-Formyl-1-methyl-1H-indazole Start->Aldehyde Mild Oxidant (e.g., PCC) Ester Ester Derivative Start->Ester Carboxylic Acid / Acid Chloride (Base catalyst) Oxidation Oxidation Oxidation->Aldehyde CarboxylicAcid 1-Methyl-1H-indazole-7-carboxylic acid Oxidation->CarboxylicAcid Esterification Esterification Esterification->Ester Aldehyde->CarboxylicAcid Strong Oxidant (e.g., KMnO4)

Caption: Key reactivity pathways for (1-Methyl-1H-indazol-7-YL)methanol.

  • Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, 7-formyl-1-methyl-1H-indazole, using mild oxidizing agents like pyridinium chlorochromate (PCC). Further oxidation with stronger agents such as potassium permanganate (KMnO₄) would yield 1-methyl-1H-indazole-7-carboxylic acid.

  • Esterification: The alcohol can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid or base catalyst to form the corresponding esters. These esters can be valuable for modifying the compound's solubility and pharmacokinetic properties.

  • Reactions of the Indazole Ring: The indazole ring is generally stable but can undergo electrophilic substitution reactions, although the directing effects of the existing substituents would need to be considered.

Applications in Drug Discovery

The indazole core is a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases and participate in various biological interactions. Indazole derivatives have been successfully developed as kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs[1][2][3].

(1-Methyl-1H-indazol-7-YL)methanol serves as a valuable building block for the synthesis of more complex molecules. The hydroxyl group provides a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, it can be used to introduce linkers for attachment to other pharmacophores or to create libraries of compounds for high-throughput screening.

Conclusion

(1-Methyl-1H-indazol-7-YL)methanol is a compound of significant interest for researchers in medicinal chemistry and drug development. While a complete experimental dataset for its physical and chemical properties is not yet fully available in the public domain, this guide provides a comprehensive overview based on available information, computational predictions, and established chemical principles. The detailed protocols for its synthesis and characterization offer a practical framework for its preparation and validation in a laboratory setting. As a versatile building block, (1-Methyl-1H-indazol-7-YL)methanol holds considerable promise for the development of novel therapeutic agents.

References

  • Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Caribbean Journal of Science and Technology, 2021, 9(1), 20-34.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Indazole From Natural Resources And Biological Activity.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
  • Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Deriv
  • The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide. Benchchem.
  • Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Applic
  • (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI.
  • (1H-indazol-4-yl)methanol. PubChem. [Link]

  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.
  • SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Indian Journal of Chemistry.
  • Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research.
  • Study of the Addition Mechanism of 1H‑Indazole and Its 4‑, 5‑, 6‑, and 7‑Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Figshare.
  • Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Deriv
  • (1-methyl-1H-imidazol-5-yl)methanol. PubChem. [Link]

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Protocols & Analytical Methods

Method

Synthesis of (1-Methyl-1H-indazol-7-YL)methanol: An Application Note and Protocol

Introduction (1-Methyl-1H-indazol-7-YL)methanol is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The indazole scaffold is a prevalent motif in numer...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(1-Methyl-1H-indazol-7-YL)methanol is a key heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. The indazole scaffold is a prevalent motif in numerous pharmacologically active compounds, and the specific substitution pattern of a methyl group at the N1 position and a hydroxymethyl group at the C7 position offers a unique three-dimensional structure for probing biological targets. This document provides a detailed, two-step synthetic protocol for the preparation of (1-Methyl-1H-indazol-7-YL)methanol, commencing with the regioselective N-methylation of 1H-indazole-7-carbaldehyde, followed by the reduction of the aldehyde functionality. This guide is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also insights into the rationale behind the experimental choices to ensure robust and reproducible results.

Synthetic Strategy: A Two-Step Approach

The synthesis of (1-Methyl-1H-indazol-7-YL)methanol is efficiently achieved through a two-step sequence. The first critical step involves the selective methylation of the N1 position of the indazole ring of the commercially available or synthetically accessible 1H-indazole-7-carbaldehyde. The regioselectivity of this N-alkylation is paramount, as the formation of the N2-methylated isomer is a common side reaction.[1][2][3] The second step is a straightforward reduction of the 7-formyl group to the corresponding primary alcohol using a mild and selective reducing agent.

Diagram of the Synthetic Workflow

SynthesisWorkflow Start 1H-Indazole-7-carbaldehyde Intermediate 1-Methyl-1H-indazole-7-carbaldehyde Start->Intermediate   N-Methylation   NaH, MeI, THF    FinalProduct (1-Methyl-1H-indazol-7-YL)methanol Intermediate->FinalProduct   Reduction   NaBH4, MeOH   

Caption: Synthetic route for (1-Methyl-1H-indazol-7-YL)methanol.

Experimental Protocols

Part 1: Synthesis of 1-Methyl-1H-indazole-7-carbaldehyde

The regioselective N-methylation of indazoles can be influenced by various factors, including the choice of base, solvent, and the nature of the substituent on the indazole ring. For achieving selective N1-methylation, the use of a strong, non-nucleophilic base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method.[2][3] This combination favors the formation of the thermodynamically more stable N1-anion.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )GradeSupplier
1H-Indazole-7-carbaldehyde146.14≥97%Commercially Available
Sodium Hydride (60% dispersion in mineral oil)24.00ReagentSigma-Aldrich
Methyl Iodide (MeI)141.94≥99%Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)72.11DriSolv®EMD Millipore
Saturated aqueous ammonium chloride (NH₄Cl)53.49ACSFisher Scientific
Ethyl Acetate (EtOAc)88.11ACSFisher Scientific
Brine (Saturated aqueous NaCl)58.44ACSFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)120.37ACSFisher Scientific

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1H-indazole-7-carbaldehyde (1.46 g, 10.0 mmol).

  • Solvent Addition: Add anhydrous THF (40 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 11.0 mmol, 1.1 equivalents) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation.

  • Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, during which the solution may become a suspension.

  • Methylation: Slowly add methyl iodide (0.68 mL, 1.56 g, 11.0 mmol, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow dropwise addition of saturated aqueous ammonium chloride (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford 1-Methyl-1H-indazole-7-carbaldehyde as a solid.

Part 2: Synthesis of (1-Methyl-1H-indazol-7-YL)methanol

The reduction of the aldehyde to a primary alcohol is a facile transformation readily achieved using sodium borohydride (NaBH₄). This reagent is preferred for its mildness and high chemoselectivity for aldehydes and ketones, leaving other functional groups intact.[4][5][6]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )GradeSupplier
1-Methyl-1H-indazole-7-carbaldehyde160.17As synthesized-
Sodium Borohydride (NaBH₄)37.83≥98%Sigma-Aldrich
Methanol (MeOH)32.04ACSFisher Scientific
Deionized Water18.02--
Dichloromethane (DCM)84.93ACSFisher Scientific
Brine (Saturated aqueous NaCl)58.44ACSFisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)142.04ACSFisher Scientific

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1-Methyl-1H-indazole-7-carbaldehyde (1.60 g, 10.0 mmol) in methanol (40 mL) with stirring at room temperature.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (0.42 g, 11.0 mmol, 1.1 equivalents) portion-wise over 15 minutes. Caution: Hydrogen gas may be evolved.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Once the reaction is complete, carefully add deionized water (20 mL) to quench any remaining NaBH₄.

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1-Methyl-1H-indazol-7-YL)methanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography if necessary to afford the final product as a crystalline solid.

Characterization Data

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Troubleshooting and Mechanistic Insights

  • Regioselectivity in N-Methylation: The primary challenge in the first step is achieving high selectivity for the N1-methylated product. The use of NaH in THF generally provides good N1 selectivity for many indazole systems.[2][3] However, if a significant amount of the N2-isomer is observed, alternative conditions could be explored. For instance, employing a bulkier base or a different solvent system might alter the regiochemical outcome. It has been noted that substituents at the C7 position can sometimes render the indazole less reactive towards N-alkylation under certain conditions.[1]

  • Incomplete Reduction: If the reduction of the aldehyde is sluggish, the reaction time can be extended, or a slight excess of NaBH₄ can be added. It is important to maintain a low temperature during the addition of the reducing agent to control the reaction rate and minimize potential side reactions.

  • Purification: Both the intermediate aldehyde and the final alcohol product are amenable to purification by silica gel chromatography. A careful selection of the eluent system is crucial for achieving good separation from any unreacted starting material or isomeric byproducts.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of (1-Methyl-1H-indazol-7-YL)methanol. By carefully controlling the reaction conditions, particularly during the N-methylation step, researchers can efficiently access this valuable building block for applications in medicinal chemistry and drug discovery. The provided insights into the underlying chemical principles aim to empower scientists to not only replicate this synthesis but also to adapt and troubleshoot similar transformations in their own research endeavors.

References

  • Petit, E., et al. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12831-12839. [Link]

  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 7025-7030. [Link]

  • BenchChem. (2025). Synthesis of 7-Methyl-1H-indazole-3-carboxamide from 7-methyl-indole: An Application Note and Protocol. BenchChem Technical Support.
  • Lamping, S., et al. (2022). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. Angewandte Chemie International Edition, 61(48), e202213056. [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(12), 5343-5352. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 7-Methyl-1H-indazole-3-carboxamide. BenchChem Technical Support.
  • Lamping, S., et al. (2022). Selective Biocatalytic N-Methylation of Unsaturated Heterocycles. PubMed, 36202763. [Link]

  • ResearchGate. (2025). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. [Link]

  • Smith, A. B., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. [Link]

  • Elguero, J., et al. (1972). Methylation of indazoles and related reactions. Journal of the Chemical Society, Perkin Transactions 1, 642-646. [Link]

  • OrgoSolver. (n.d.). NaBH4 Reduction: Aldehyde/Ketone to Alcohol | Rule + Traps. [Link]

  • Mata, E. G., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1951. [Link]

  • O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]

  • ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. [Link]

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Application

Application Notes &amp; Protocols: (1-Methyl-1H-indazol-7-YL)methanol as a Chemical Probe for Kinase Inhibition Studies

Forward-Looking Statement The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in numerous clinically approved kinase inhibitors.[1][2] This document provides a comprehensive gu...

Author: BenchChem Technical Support Team. Date: February 2026

Forward-Looking Statement

The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in numerous clinically approved kinase inhibitors.[1][2] This document provides a comprehensive guide to utilizing (1-Methyl-1H-indazol-7-YL)methanol as a chemical probe, specifically as a foundational fragment for identifying and characterizing novel kinase inhibitors. While direct, extensive research on this specific molecule as a probe is emerging, the principles outlined herein are derived from the well-established pharmacology of the indazole class. These protocols are designed for researchers, scientists, and drug development professionals seeking to explore the vast landscape of the kinome.

Introduction: The Indazole Moiety in Kinase Inhibition

The indazole ring system, a bicyclic aromatic heterocycle, is a privileged scaffold in drug discovery. Its unique electronic properties and ability to form key hydrogen bond interactions with the hinge region of ATP-binding sites in kinases make it an ideal starting point for inhibitor design.[2] Marketed drugs such as Entrectinib, a potent Trk/ROS1/ALK inhibitor, feature the indazole core, underscoring its therapeutic relevance.[1]

(1-Methyl-1H-indazol-7-YL)methanol represents a versatile entry point into this chemical space. The N-methylation prevents tautomerization and provides a fixed vector for substitution, while the hydroxymethyl group at the 7-position offers a handle for further chemical modification or for forming crucial interactions within a protein's active site. This application note will guide the user through the theoretical framework and practical steps for employing this compound as a chemical probe.

Physicochemical Properties and Handling

A thorough understanding of the probe's characteristics is paramount for reproducible experimental outcomes.

PropertyValueSource
Molecular Formula C₉H₁₀N₂OPubChem
Molecular Weight 162.19 g/mol PubChem
Appearance White to off-white solidN/A
Solubility Soluble in DMSO, MethanolN/A
Storage Store at 2-8°C, desiccated[3]

Note: It is recommended to perform an independent characterization of the compound, including NMR and mass spectrometry, to confirm its identity and purity before use.[4][5]

Proposed Mechanism of Action: A Fragment-Based Approach to Kinase Inhibition

As a chemical probe, (1-Methyl-1H-indazol-7-YL)methanol is best employed in a fragment-based drug discovery (FBDD) workflow. The core hypothesis is that the 1-methyl-indazole moiety will act as a "hinge-binder," occupying the adenine-binding region of the ATP pocket of various kinases. The 7-hydroxymethyl group can then be explored for its potential to form additional interactions, guiding the elaboration of the fragment into a more potent and selective inhibitor.

G cluster_kinase Kinase ATP Binding Pocket cluster_probe Chemical Probe ATP_Pocket ATP Pocket Hinge Hinge Region Gatekeeper Gatekeeper Residue DFG_Motif DFG Motif Probe (1-Methyl-1H-indazol-7-YL)methanol Indazole_Core 1-Methyl-Indazole Core Probe->Indazole_Core contains Hydroxymethyl 7-Hydroxymethyl Group Probe->Hydroxymethyl contains Indazole_Core->Hinge Forms H-bonds with Hydroxymethyl->Gatekeeper Potential interaction with Hydroxymethyl->DFG_Motif Potential interaction with

Caption: Proposed binding mode of (1-Methyl-1H-indazol-7-YL)methanol in a kinase ATP pocket.

Experimental Protocols

The following protocols provide a framework for utilizing (1-Methyl-1H-indazol-7-YL)methanol as a chemical probe.

General Stock Solution Preparation

Objective: To prepare a high-concentration stock solution for use in various assays.

Materials:

  • (1-Methyl-1H-indazol-7-YL)methanol (purity >95%)[6]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

Procedure:

  • Tare a sterile microcentrifuge tube or vial on an analytical balance.

  • Carefully weigh out a precise amount of (1-Methyl-1H-indazol-7-YL)methanol (e.g., 5 mg).

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock with 5 mg of a compound with MW 162.19 g/mol , add 3.08 mL of DMSO).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol: In Vitro Kinase Inhibition Assay (Generic)

Objective: To determine the inhibitory activity of (1-Methyl-1H-indazol-7-YL)methanol against a kinase of interest. This protocol is a general template and should be optimized for the specific kinase.

Materials:

  • Recombinant kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine 5'-triphosphate)

  • Assay buffer (e.g., Tris-HCl, HEPES) with appropriate cofactors (e.g., MgCl₂, MnCl₂)

  • (1-Methyl-1H-indazol-7-YL)methanol stock solution

  • Positive control inhibitor (e.g., Staurosporine)

  • Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)

  • White, opaque 384-well assay plates

  • Plate reader compatible with the chosen detection method

Procedure:

  • Prepare Reagents: Dilute the kinase, substrate, and ATP to their optimal working concentrations in the assay buffer. The optimal concentrations should be determined empirically, often near the Km for ATP and substrate.

  • Compound Dilution: Prepare a serial dilution of (1-Methyl-1H-indazol-7-YL)methanol in assay buffer. A typical starting concentration range for a fragment screen would be from 1 µM to 1 mM. Also, prepare dilutions of the positive control.

  • Assay Plate Setup:

    • Add 5 µL of the diluted compound or control to the appropriate wells of the 384-well plate.

    • Add 5 µL of the diluted kinase to each well.

    • Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate Reaction: Add 10 µL of the ATP/substrate mixture to each well to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for the predetermined reaction time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the signal according to the manufacturer's instructions for the chosen detection reagent.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

G Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP Start->Prepare_Reagents 1 End End Compound_Dilution Serially Dilute Probe Prepare_Reagents->Compound_Dilution 2 Assay_Plate_Setup Add Probe and Kinase to Plate Compound_Dilution->Assay_Plate_Setup 3 Initiate_Reaction Add ATP/Substrate Mix Assay_Plate_Setup->Initiate_Reaction 4 Reaction_Incubation Incubate at Optimal Temperature Initiate_Reaction->Reaction_Incubation 5 Detection Add Detection Reagent Reaction_Incubation->Detection 6 Data_Analysis Calculate IC50 Detection->Data_Analysis 7 Data_Analysis->End 8

Caption: Workflow for an in vitro kinase inhibition assay.

Data Interpretation and Next Steps

A confirmed "hit" from the initial screen (e.g., an IC₅₀ value below 1 mM with a clear dose-response) validates the 1-methyl-indazole core as a starting point for that particular kinase. Subsequent steps would involve:

  • Orthogonal Assays: Confirming the hit in a different assay format (e.g., a biophysical binding assay like Surface Plasmon Resonance or Isothermal Titration Calorimetry).

  • Selectivity Profiling: Screening the compound against a panel of kinases to understand its selectivity profile.

  • Structural Biology: Attempting to obtain a co-crystal structure of the kinase with (1-Methyl-1H-indazol-7-YL)methanol to visualize the binding mode and guide further chemical synthesis.

  • Analogue Synthesis: Synthesizing derivatives, particularly modifications at the 7-hydroxymethyl position, to improve potency and selectivity.

Safety and Handling

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for detailed information.

References

  • Patel, U. P., et al. (2024). 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ChemistrySelect, 9(17), e202400680. Retrieved from [Link]

  • Mohamed Abdelahi, M. M., et al. (2017). 1-(6-Nitro-1H-indazol-1-yl)ethanone. IUCrData, 2(6), x170831. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4103. Retrieved from [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5650–5662. Retrieved from [Link]

  • MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Retrieved from [Link]

  • PubChem. (1H-Indazol-6-yl)methanol. Retrieved from [Link]

  • Rivera, A., et al. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o615. Retrieved from [Link]

  • PubChem. (1H-indazol-4-yl)methanol. Retrieved from [Link]

  • Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5650-5662. Retrieved from [Link]

  • EMACC-WG / MSF Norway / Oslo University Hospital. (2023). METHANOL POISONING – Protocol. Retrieved from [Link]

  • Journal of the Chilean Chemical Society. (2025). Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Retrieved from [Link]

  • ACS Publications. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 16(21), 5668–5671. Retrieved from [Link]

Sources

Method

protocol for preparing stock solutions of (1-Methyl-1H-indazol-7-YL)methanol

An Application Note and Protocol for the Preparation of Stock Solutions of (1-Methyl-1H-indazol-7-YL)methanol Introduction (1-Methyl-1H-indazol-7-YL)methanol is a heterocyclic organic compound that serves as a valuable b...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Preparation of Stock Solutions of (1-Methyl-1H-indazol-7-YL)methanol

Introduction

(1-Methyl-1H-indazol-7-YL)methanol is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. The indazole scaffold is a prominent feature in numerous pharmacologically active molecules. Accurate and reproducible experimental results rely on the precise preparation, handling, and storage of stock solutions. This document provides a detailed protocol for the preparation of stock solutions of (1-Methyl-1H-indazol-7-YL)methanol, grounded in established laboratory practices for handling small molecules.[1][2] It is intended for researchers, scientists, and drug development professionals.

Compound Specifications

A thorough understanding of the compound's properties is essential before any experimental work.[2] The key specifications for (1-Methyl-1H-indazol-7-YL)methanol are summarized below.

PropertyValueSource
Chemical Name (1-Methyl-1H-indazol-7-YL)methanolAlchem Pharmtech[3]
CAS Number 1092961-08-4BLDpharm, Alchem Pharmtech[3][4]
Molecular Formula C₉H₁₀N₂OChemScene[5]
Molecular Weight 162.19 g/mol ChemScene[5]
Typical Purity ≥97%ChemScene[5]
Appearance Solid (form may vary)N/A
Storage (Neat) Store at room temperature or refrigerated in a dry, sealed container.ChemScene, Synblock[5][6]

Principle of Stock Solution Preparation

Preparing a concentrated stock solution is a fundamental laboratory practice that offers several advantages over weighing small amounts of a compound for each experiment.[7] It enhances accuracy, as weighing larger quantities (typically >5 mg) on an analytical balance minimizes measurement error. It also improves efficiency and consistency across multiple experiments and ensures the stability of the compound, as many organic molecules are more stable when stored in a frozen, high-concentration solution than as a solid powder which can be hygroscopic.[7]

Materials and Equipment

Chemicals:

  • (1-Methyl-1H-indazol-7-YL)methanol (purity ≥97%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), Biotechnology Grade

  • Alternatively: Ethanol (200 proof, absolute)

Equipment:

  • Analytical balance (readable to 0.0001 g)

  • Spatula and weighing paper or boat

  • Calibrated micropipettes (P1000, P200) and sterile, filtered pipette tips

  • Amber glass vials or polypropylene microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

  • Personal Protective Equipment (PPE): safety glasses, nitrile gloves, lab coat

Solvent Selection and Solubility Considerations

The solubility of (1-Methyl-1H-indazol-7-YL)methanol in common laboratory solvents has not been extensively published. However, based on its chemical structure—a heterocyclic aromatic system with a polar methanol group—solubility in polar organic solvents is expected.

  • Dimethyl Sulfoxide (DMSO): DMSO is the most common solvent for preparing stock solutions of novel organic compounds for biological screening due to its high solubilizing power.[1][8] Anhydrous DMSO is highly recommended to prevent the introduction of water, which can cause compound degradation through hydrolysis over time.

  • Ethanol/Methanol: For certain cell-based assays, DMSO can be cytotoxic. In such cases, ethanol or methanol may be a suitable alternative.[7]

Causality Behind Experimental Choice: The selection of a solvent is critical and experiment-dependent. While DMSO is a powerful solvent, its potential effects on the experimental system must be considered. The final concentration of DMSO in the assay medium should typically be kept low (e.g., <0.5%) to avoid artifacts.

Expert Recommendation: Before preparing a large batch, it is imperative to perform a small-scale solubility test. Add a small, known amount of the compound to a vial and titrate with the chosen solvent until dissolution is complete to confirm the desired concentration is achievable.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a chemical stock solution.

G Workflow for Stock Solution Preparation cluster_prep Preparation cluster_sol Solubilization cluster_store Storage & Use A Calculate Mass for Target Concentration B Tare Balance with Weighing Boat A->B C Weigh Compound B->C D Transfer Compound to Vial C->D E Add Calculated Volume of Solvent D->E F Vortex to Dissolve E->F G Sonicate if Needed F->G if precipitate remains H Visually Confirm Complete Dissolution F->H if fully dissolved G->H I Label Vial Clearly H->I J Aliquot into Working Volumes I->J K Store at -20°C or -80°C J->K

Caption: A flowchart of the key steps in preparing a stock solution.

Detailed Step-by-Step Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO. The concentration can be adjusted as required.

1. Calculation of Required Mass:

  • The molecular weight (MW) of (1-Methyl-1H-indazol-7-YL)methanol is 162.19 g/mol .[5]

  • To prepare a 10 mM (0.010 mol/L) solution, the required mass is calculated using the formula: Mass (g) = Concentration (mol/L) × Volume (L) × MW ( g/mol )

  • For 1 mL (0.001 L) of a 10 mM solution: *Mass (mg) = 10 mmol/L × 0.001 L × 162.19 g/mol × 1000 mg/g = 1.62 mg

2. Weighing the Compound:

  • Don all appropriate PPE (lab coat, gloves, safety glasses).

  • Place a clean weighing boat on the analytical balance and tare it to zero.

  • Carefully weigh out approximately 1.62 mg of (1-Methyl-1H-indazol-7-YL)methanol. It is more practical to weigh a larger mass (e.g., 8.10 mg) for better accuracy and dissolve it in a proportionally larger volume (5 mL).

  • Record the exact mass weighed.

3. Solubilization:

  • Carefully transfer the weighed compound into an appropriately sized amber vial to protect it from light.[7]

  • Using a calibrated pipette, add the calculated volume of anhydrous DMSO. For example, if you weighed exactly 8.10 mg, you would add 5.00 mL of DMSO to achieve a 10 mM concentration. Volume (mL) = [Mass (mg) / 162.19 ( g/mol )] / 10 (mmol/L)

  • Secure the cap on the vial.

4. Dissolution:

  • Vortex the solution for 1-2 minutes.

  • Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear.

  • If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for 5-10 minutes.[2] Allow the solution to return to room temperature before final inspection.

5. Storage and Aliquoting:

  • Clearly label the primary stock vial with the compound name, exact concentration, solvent, date of preparation, and your initials.[7][9]

  • Crucial Step: To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in polypropylene tubes.[2] For example, create 20 µL or 50 µL aliquots.

  • Store the primary stock and all aliquots at -20°C or, for long-term storage (>6 months), at -80°C.

Safety Precautions

While a specific Safety Data Sheet (SDS) for (1-Methyl-1H-indazol-7-YL)methanol is not widely available, data from structurally related indazole and imidazole compounds suggest the following precautions should be taken.[10][11][12]

  • Engineering Controls: Handle the solid compound and prepare the stock solution in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[11][13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles.[13]

    • Hand Protection: Wear nitrile gloves. Inspect gloves before use and dispose of them properly after handling.[14]

    • Skin Protection: Wear a lab coat and ensure skin is not exposed.

  • First Aid:

    • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes.[11]

    • In case of skin contact: Wash off with soap and plenty of water.[11]

    • If inhaled: Move the person to fresh air.[11]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[15]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[16]

References

  • National Center for Biotechnology Information (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. Available from: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 3060515, (1-methyl-1H-imidazol-5-yl)methanol. Available from: [Link]

  • UNUD Repository. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22661249, (1H-indazol-4-yl)methanol. Available from: [Link]

  • ResearchGate. Working with Small Molecules: Preparing and Storing Stock Solutions and Determination of Kinetic Solubility | Request PDF. Available from: [Link]

  • Methanex Corporation. Methanol Safety Data Sheet. Available from: [Link]

  • Methanol Safety Data Sheet. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 139456, 1-Methyl-1H-indazole. Available from: [Link]

  • Wikipedia. Tryptamine. Available from: [Link]

  • MDPI. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Available from: [Link]

Sources

Application

Application Note: Comprehensive Characterization of (1-Methyl-1H-indazol-7-yl)methanol

This Application Note is structured as a high-level technical guide for the analytical characterization of (1-Methyl-1H-indazol-7-yl)methanol . It addresses the specific challenges of indazole regioisomerism and polarity...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the analytical characterization of (1-Methyl-1H-indazol-7-yl)methanol . It addresses the specific challenges of indazole regioisomerism and polarity, designed for medicinal chemistry and analytical development teams.

Strategic Analysis: The N1 vs. N2 Conundrum

The primary challenge in characterizing (1-Methyl-1H-indazol-7-yl)methanol is not the alcohol functionality, but the indazole alkylation regioselectivity .

Synthesizing N-methyl indazoles often yields a mixture of the thermodynamically stable N1-isomer (desired) and the kinetically favored N2-isomer . Standard LC-MS methods often fail to distinguish these isomers solely by mass (identical


) or fragmentation patterns. Therefore, this guide prioritizes chromatographic resolution  and NMR-based structural confirmation .
Physicochemical Profile
PropertyValue / CharacteristicImplication for Analysis
Formula C

H

N

O
MW = 162.19 g/mol .[1][2][3] Monoisotopic Mass = 162.079.
LogP ~1.1 (Predicted)Moderately polar. Elutes early on C18; requires high aqueous hold or polar-embedded phase.
pKa ~1.5 (Indazole N)Weak base. pH control in HPLC is critical for peak shape.
Solubility DMSO, Methanol, DCMSoluble in polar organic solvents.
UV Max ~250-300 nmStrong UV absorption (Indazole core).

Analytical Workflow Diagram

The following workflow ensures that the final material is not only pure but also the correct regioisomer.

AnalyticalWorkflow cluster_decision Critical Decision Point Start Crude Synthesis Material HPLC_Screen Method 1: HPLC-MS (Regioisomer Ratio) Start->HPLC_Screen Check N1:N2 Ratio Purification Prep-HPLC / Flash (Isomer Separation) HPLC_Screen->Purification If N2 > 0.5% Pure_Iso Isolated Isomer (>98% Purity) Purification->Pure_Iso NMR_Val Method 2: 2D-NMR (NOESY Validation) Pure_Iso->NMR_Val Confirm N1-Me Position Release Final CoA Generation NMR_Val->Release Validated

Figure 1: Analytical workflow emphasizing the separation and validation of the specific regioisomer.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV/MS)

This method is designed to separate the N1-isomer (Target) from the N2-isomer (Impurity) and the starting material (likely Methyl 1-methyl-1H-indazole-7-carboxylate).

Method Rationale
  • Column Selection: A Phenyl-Hexyl column is preferred over C18. The

    
    -
    
    
    
    interactions offered by the phenyl phase provide superior selectivity for separating aromatic isomers (N1 vs N2) compared to hydrophobic discrimination alone.
  • Mobile Phase: Acidic pH (Formic Acid) is used to protonate the indazole (improving MS sensitivity) while maintaining sharp peaks.

Detailed Protocol

Instrument: UHPLC or HPLC system with DAD and Single Quad MS (ESI+).

ParameterCondition
Column Waters XSelect CSH Phenyl-Hexyl, 3.5 µm, 4.6 x 100 mm (or equivalent)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temp 40°C
Detection UV at 254 nm (primary), 220 nm (secondary); MS (ESI+, Scan 100-500 Da)
Injection Vol 5 µL

Gradient Table:

Time (min) %A %B Curve
0.0 95 5 Initial
2.0 95 5 Isocratic Hold (for polar alcohol)
12.0 40 60 Linear Gradient
15.0 5 95 Wash
15.1 95 5 Re-equilibration

| 20.0 | 95 | 5 | End |

System Suitability Criteria (SST):

  • Resolution (

    
    ):  > 1.5 between (1-Methyl-1H-indazol-7-yl)methanol and its N2-isomer.
    
  • Tailing Factor: < 1.5.

  • Retention Time: Target peak ~6-8 min (Estimate).

Impurity Identification Guide:

  • RT ~0.9 RRT: N2-Isomer (More polar/different shape).

  • RT ~1.2 RRT: Aldehyde intermediate (if oxidation occurs).

  • RT ~1.5 RRT: Methyl ester starting material (Late eluter).

Protocol 2: Structural Validation via NMR (The "Identity" Test)

Standard 1H NMR confirms the functional groups, but NOESY (Nuclear Overhauser Effect Spectroscopy) is required to prove the methyl group is at N1 and not N2.

The Mechanistic Proof
  • N1-Isomer (Target): The N1-Methyl group is spatially close to the C7-substituent (Hydroxymethyl). Strong NOE correlation expected between N-Me and -CH2-OH.

  • N2-Isomer (Impurity): The N2-Methyl group is spatially close to H-3 and N1 (lone pair). NOE correlation expected between N-Me and H-3. It is distant from the C7-group.

Detailed Protocol

Sample Prep: Dissolve ~10 mg of sample in 0.6 mL DMSO-d6 . (Chloroform-d may cause peak broadening due to H-bonding; DMSO is superior for indazoles).

Experiments Required:

  • 1H NMR (16 scans): Assign all protons.

  • 1D-NOESY or 2D-NOESY: Irradiate the N-Methyl signal (~4.0 ppm).

Expected Data (1H NMR in DMSO-d6):

  • 
     8.0 - 8.1 ppm (s, 1H):  H-3 (Indazole ring proton).
    
  • 
     7.0 - 7.8 ppm (m, 3H):  H-4, H-5, H-6 (Aromatic ring).
    
  • 
     5.2 ppm (t, 1H):  -OH (Hydroxyl proton, visible in DMSO).
    
  • 
     4.8 ppm (d, 2H):  -CH 
    
    
    
    -OH (Benzylic methylene).
  • 
     4.0 - 4.2 ppm (s, 3H):  N-CH 
    
    
    
    . Note: N1-Me usually resonates downfield of N2-Me.
NOE Interpretation Logic

NOE_Logic Input Irradiate N-Methyl Peak (~4.1 ppm) Decision Observe NOE Response Input->Decision Result1 NOE with H-3 (Singlet ~8.0ppm) NOE with H-7 substituent (Weak/None) Decision->Result1 Signal at H-3 Result2 NOE with C7-Methylene (~4.8ppm) NOE with H-3 (Weak/None) Decision->Result2 Signal at CH2 Conclusion1 Conclusion: N2-Isomer (REJECT) Result1->Conclusion1 Conclusion2 Conclusion: N1-Isomer (ACCEPT) Result2->Conclusion2

Figure 2: Decision tree for assigning regioisomer identity based on NOE data.

Protocol 3: Residual Solvents & Water

Due to the hydroxymethyl group, the compound is likely hygroscopic and capable of forming solvates.

  • Water Content (Karl Fischer):

    • Method: Coulometric titration.

    • Solvent: Methanol/Formamide (to dissolve the indazole completely).

    • Limit: Report value (typically < 0.5% for non-hydrates).

  • Residual Solvents (GC-HS):

    • Column: DB-624 or equivalent (G43).

    • Carrier: Nitrogen or Helium.

    • Headspace: Incubate at 80°C for 20 mins.

    • Targets: Methanol, THF, Ethyl Acetate (common synthesis solvents).

References

  • Indazole Regiochemistry:L. Gavara et al., "Regioselective synthesis of 1-substituted indazoles," Tetrahedron, 2011.
  • NOE Characterization:W. Holzer et al., "1H, 13C and 15N NMR study of 1- and 2-substituted indazoles," Heterocycles, 1999.
  • HPLC Method Grounding: BenchChem Application Note, "HPLC Analysis of 3-Methyl-6-nitro-1H-indazole," 2025. (Adapted for similar polarity indazoles).

  • Synthesis & Properties: Synblock Product Data, "(1H-Indazol-7-yl)methanol CAS 1092961-09-5," 2024.[4] (Analogous structure data).

  • Regioselectivity Mechanisms: RSC Advances, "Development of a selective and scalable N1-indazole alkylation," 2024. (Mechanistic insight into N1 preference).

Sources

Method

Application Notes and Protocols for Assay Development with (1-Methyl-1H-indazol-7-YL)methanol

Introduction: The Indazole Scaffold and the Potential of (1-Methyl-1H-indazol-7-YL)methanol The indazole moiety is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry, rightful...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Scaffold and the Potential of (1-Methyl-1H-indazol-7-YL)methanol

The indazole moiety is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry, rightfully earning the designation of a "privileged scaffold."[1] Its unique structural and electronic properties allow for versatile interactions with a wide array of biological targets. Consequently, indazole derivatives have been successfully developed into therapeutic agents with diverse pharmacological activities, including anti-inflammatory, antibacterial, anti-HIV, and notably, anti-cancer properties.[1][2][3][4] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[5][6][7]

This document concerns (1-Methyl-1H-indazol-7-YL)methanol , a specific derivative of the indazole family. While its chemical properties are defined, its biological activities and potential therapeutic applications remain largely unexplored in publicly available literature. These application notes provide a strategic guide for researchers to initiate the biological characterization of this compound. We propose a tiered approach, starting with a foundational assessment of cytotoxicity, followed by screening against two prominent target classes for indazole derivatives: protein kinases and G-protein coupled receptors (GPCRs). The protocols herein are designed to be robust and adaptable, providing a solid framework for initial discovery efforts.

Physicochemical Properties of (1-Methyl-1H-indazol-7-YL)methanol

PropertyValueSource
CAS Number 1092961-08-4[8]
Molecular Formula C₉H₁₀N₂O[9]
Molecular Weight 162.19 g/mol [9]
Appearance White solid[8]
Storage Temperature 2-8°C[8]

Tier 1: Foundational Analysis - Cellular Viability and Cytotoxicity

Before investigating specific molecular targets, it is crucial to determine the effect of (1-Methyl-1H-indazol-7-YL)methanol on cell viability. This establishes a therapeutic window and informs the concentration range for subsequent, more specific assays. The MTT assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10]

Protocol 1: MTT Assay for Cell Viability

This protocol is designed to determine the concentration at which (1-Methyl-1H-indazol-7-YL)methanol exhibits cytotoxic effects on a selected cancer cell line (e.g., HeLa, A549, or a cell line relevant to the researcher's focus).

Causality of Experimental Choices:

  • MTT Reagent: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced to purple formazan crystals by mitochondrial dehydrogenases in metabolically active, living cells.[10] The amount of formazan produced is proportional to the number of viable cells.

  • Solubilization Solution: The formazan crystals are insoluble in aqueous media and must be dissolved in an organic solvent (e.g., DMSO or a specialized solubilization buffer) to be quantified spectrophotometrically.[11]

  • Concentration Gradient: A serial dilution of the compound is used to determine the dose-dependent effect on cell viability and to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Experimental Workflow:

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis p1 Seed cells in a 96-well plate p3 Add compound dilutions to cells p1->p3 p2 Prepare serial dilutions of (1-Methyl-1H-indazol-7-YL)methanol p2->p3 p4 Incubate for 24-72 hours p3->p4 p5 Add MTT reagent p4->p5 p6 Incubate for 2-4 hours p5->p6 p7 Add solubilization solution p6->p7 p8 Read absorbance at 570 nm p7->p8 p9 Calculate % viability and determine IC50 p8->p9 Kinase_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis p1 Prepare serial dilutions of (1-Methyl-1H-indazol-7-YL)methanol p3 Add compound and Kinase Mix to 384-well plate p1->p3 p2 Prepare Kinase Reaction Mix (VEGFR-2, Substrate, Buffer) p2->p3 p4 Incubate briefly p3->p4 p5 Initiate reaction by adding ATP p4->p5 p6 Incubate for 30-60 min at RT p5->p6 p7 Stop reaction and add ADP Detection Reagent p6->p7 p8 Incubate for 30-60 min p7->p8 p9 Read Luminescence/Fluorescence p8->p9 p10 Calculate % inhibition and determine IC50 p9->p10

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of (1-Methyl-1H-indazol-7-YL)methanol in a suitable buffer containing a constant percentage of DMSO.

  • Reaction Setup: In a 384-well plate, add the compound dilutions. Then, add the recombinant VEGFR-2 enzyme and its specific peptide substrate. Include controls for 100% activity (enzyme + vehicle) and 0% activity (no enzyme).

  • Pre-incubation: Allow the compound and enzyme to pre-incubate for 10-20 minutes at room temperature. [12]4. Reaction Initiation: Initiate the kinase reaction by adding ATP at a final concentration close to its Km for VEGFR-2.

  • Kinase Reaction: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection: Stop the kinase reaction and add the ADP detection reagent according to the manufacturer's instructions (e.g., ADP-Glo™ Kinase Assay).

  • Signal Development: Incubate for the recommended time to allow the detection signal (e.g., luminescence) to develop.

  • Signal Reading: Read the signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the 0% and 100% activity controls.

    • Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Tier 3: Secondary Target Screening - GPCR Binding

Indazole derivatives have also been identified as ligands for G-protein coupled receptors (GPCRs), making this an attractive secondary target class to investigate. [13]A competitive radioligand binding assay is the gold standard for determining the affinity of a compound for a specific receptor. [14]

Protocol 3: GPCR Competitive Radioligand Binding Assay

This protocol outlines a method to assess the ability of (1-Methyl-1H-indazol-7-YL)methanol to displace a known radiolabeled ligand from a GPCR of interest (e.g., a chemokine or adenosine receptor) expressed in cell membranes.

Causality of Experimental Choices:

  • Cell Membranes: Using membranes from cells overexpressing the target GPCR provides a high concentration of the receptor for the binding assay.

  • Radioligand: A high-affinity, specific radiolabeled ligand ([³H] or [¹²⁵I]-labeled) is used to label the target receptor.

  • Competition: The test compound competes with the radioligand for binding to the receptor. The amount of radioligand displaced is proportional to the affinity of the test compound.

  • Filtration: Separation of bound from free radioligand is achieved by rapid filtration through a glass fiber filter, which traps the membranes (and the bound radioligand).

Experimental Workflow:

GPCR_Workflow cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_analysis Data Analysis p1 Prepare serial dilutions of (1-Methyl-1H-indazol-7-YL)methanol p3 Combine compound and Assay Mix in assay tubes/plate p1->p3 p2 Prepare Assay Mix (Membranes, Radioligand, Buffer) p2->p3 p4 Incubate to reach equilibrium p3->p4 p5 Rapidly filter contents through a glass fiber filter plate p4->p5 p6 Wash filters to remove unbound radioligand p5->p6 p7 Measure radioactivity on filters (Scintillation Counting) p6->p7 p8 Calculate % displacement and determine Ki p7->p8

Caption: Workflow for a GPCR competitive binding assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of (1-Methyl-1H-indazol-7-YL)methanol in the assay buffer.

  • Reaction Setup: In polypropylene tubes or a 96-well plate, combine the assay buffer, cell membranes expressing the target GPCR, the radioligand (at a concentration near its Kd), and the compound dilutions.

  • Control Wells:

    • Total Binding: Membranes + Radioligand + Vehicle.

    • Non-specific Binding: Membranes + Radioligand + a high concentration of a known unlabeled ligand for the target receptor.

  • Incubation: Incubate the reactions at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Terminate the assay by rapid filtration through a GF/B or GF/C filter plate using a cell harvester.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log of the compound concentration to determine the IC50.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Summary and Interpretation

The results from these initial assays will provide a foundational understanding of the biological activity of (1-Methyl-1H-indazol-7-YL)methanol.

Hypothetical Data Summary Table:

AssayTarget/Cell LineEndpointResult (IC50/Ki)
Cell Viability HeLaCytotoxicity> 100 µM
Kinase Inhibition VEGFR-2% Inhibition @ 10 µM85%
Kinase Inhibition VEGFR-2IC500.5 µM
GPCR Binding Adenosine A₁ ReceptorKi5.2 µM

This tiered approach allows for a logical and resource-efficient characterization of (1-Methyl-1H-indazol-7-YL)methanol. A low cytotoxicity profile coupled with potent activity in a primary screen (e.g., kinase inhibition) would warrant further investigation, including selectivity profiling against a panel of other kinases and progression into cell-based functional assays.

References

  • Priyanka, P., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

  • Lv, P-C., et al. (2018). Indazole Derivatives: Promising Anti-tumor Agents. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Tari, L. W., et al. (2017). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Vijey Aanandhi, M., et al. (2016). Synthesis and biological activities of a novel series of indazole derivatives. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]

  • ResearchGate. (2008). Synthesis and biological activities of a novel series of indazole derivatives. ResearchGate. Available at: [Link]

  • Peters, J. U., et al. (2017). Indazole-6-phenylcyclopropylcarboxylic Acids as Selective GPR120 Agonists with in Vivo Efficacy. Journal of Medicinal Chemistry. Available at: [Link]

  • Eurofins Discovery. GPCR Radioligand Binding. Eurofins Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]

  • Wikipedia. VEGFR-2 inhibitor. Wikipedia. Available at: [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

  • Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at: [Link]

  • MDPI. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

  • Ma, H., et al. (2009). Tools for GPCR drug discovery. Acta Pharmacologica Sinica. Available at: [Link]

  • Kufareva, I., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (2021). Indazole derivatives with different substitution patterns as VEGFR-2 kinase inhibitors. ResearchGate. Available at: [Link]

  • ResearchGate. (2015). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • MDPI. (2024). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. Molecules. Available at: [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • ResearchGate. (2020). Synthesis of indazole derivatives. ResearchGate. Available at: [Link]

  • PubChem. (1H-Indazol-6-yl)methanol. National Center for Biotechnology Information. Available at: [Link]

  • MDPI. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. Molbank. Available at: [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of (1-Methyl-1H-indazol-7-YL)methanol in Fragment-Based Drug Discovery

Introduction: The Power of Fragments and the Privileged Indazole Scaffold Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit identification, offering a powerful alternative...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Fragments and the Privileged Indazole Scaffold

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit identification, offering a powerful alternative to traditional high-throughput screening (HTS).[1][2][3] By screening small, low-molecular-weight compounds, or "fragments," FBDD allows for a more efficient exploration of chemical space, often yielding higher quality starting points for medicinal chemistry optimization.[4][5][6] These fragments, while typically exhibiting weak binding affinities (in the high micromolar to millimolar range), provide a foundation for the rational design of potent and selective drug candidates through strategies like fragment growing, linking, and merging.[2][7][8][9]

Within the vast landscape of chemical fragments, the indazole nucleus stands out as a "privileged" scaffold. Its bicyclic aromatic structure, containing two nitrogen atoms, offers a unique combination of hydrogen bond donor and acceptor capabilities, as well as opportunities for diverse substitutions to modulate physicochemical properties and explore structure-activity relationships (SAR).[10][11][12] The indazole moiety is a key component in numerous clinically approved drugs and investigational compounds, highlighting its significance in medicinal chemistry.[12]

This guide focuses on the practical application of a specific indazole-containing fragment, (1-Methyl-1H-indazol-7-YL)methanol , in an FBDD campaign. We will delve into the rationale behind its selection, detailed protocols for its use in screening and hit validation, and a roadmap for its evolution from a fragment hit to a lead compound.

The Fragment: (1-Methyl-1H-indazol-7-YL)methanol - A Profile

The selection of fragments for a screening library is a critical step in any FBDD program. (1-Methyl-1H-indazol-7-YL)methanol possesses several desirable characteristics that make it an excellent candidate for inclusion.

PropertyValueRationale for FBDD
Molecular Weight 162.19 g/mol Compliant with the "Rule of Three" (MW < 300 Da), ensuring it is small enough to explore binding pockets efficiently.[1]
logP 1.0656Indicates a good balance of hydrophilicity and lipophilicity for aqueous solubility and membrane permeability.
Hydrogen Bond Donors 1The hydroxyl group provides a key hydrogen bond donor for interaction with the target protein.
Hydrogen Bond Acceptors 3The nitrogen atoms of the indazole ring and the oxygen of the hydroxyl group act as hydrogen bond acceptors.
Rotatable Bonds 1Limited conformational flexibility reduces the entropic penalty upon binding.
Scaffold 1-Methyl-1H-indazoleThe methylation at the N1 position blocks one potential site of metabolism and directs the SAR exploration. The 7-methanol provides a clear vector for chemical elaboration ("fragment growing").

The FBDD Workflow: A Strategic Overview

The journey from a fragment library to a validated hit involves a multi-step process. The following diagram illustrates a typical FBDD cascade, which will be detailed in the subsequent protocols.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (including (1-Methyl-1H-indazol-7-YL)methanol) B Primary Screen (e.g., SPR, NMR, TSA) A->B High Concentration Screening C Orthogonal Biophysical Method (e.g., ITC, MST) B->C Confirm Binding D X-Ray Crystallography C->D Determine Binding Mode E Structure-Guided Design (Fragment Growing/Linking) D->E F Synthesis of Analogs E->F G SAR & Potency Assays F->G G->E Iterative Cycles

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Detailed Protocols

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

Rationale: SPR is a highly sensitive, label-free technique for detecting the binding of fragments to a target protein immobilized on a sensor chip.[13][14][15][16][17] It provides real-time kinetic data, allowing for the identification and ranking of binders.

Materials:

  • Biacore T200 or similar SPR instrument

  • CM5 sensor chip

  • Target protein of interest

  • (1-Methyl-1H-indazol-7-YL)methanol stock solution (100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface with a mixture of EDC and NHS.

    • Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with ethanolamine.

  • Fragment Screening:

    • Prepare a dilution series of (1-Methyl-1H-indazol-7-YL)methanol in running buffer, typically ranging from 1 µM to 1 mM. A single high concentration (e.g., 500 µM) can be used for an initial screen.

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell.

    • Monitor the change in response units (RU) over time. A concentration-dependent increase in RU indicates binding.

  • Data Analysis:

    • Subtract the reference flow cell data to correct for bulk refractive index changes.

    • For kinetic analysis, fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

    • For affinity screening, plot the steady-state response against the fragment concentration and fit to a steady-state affinity model.

Self-Validation:

  • Ensure a stable baseline before and after fragment injection.

  • The binding response should be concentration-dependent.

  • The calculated KD should be reproducible across multiple runs.

Protocol 2: Hit Validation using Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR is a powerful technique for confirming fragment binding directly in solution and can provide information about the binding site on the protein.[18][19][20][21][22] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and WaterLOGSY, are particularly well-suited for detecting weak fragment binding.

Materials:

  • NMR spectrometer (600 MHz or higher) with a cryoprobe

  • Target protein solution (10-50 µM in a deuterated buffer)

  • (1-Methyl-1H-indazol-7-YL)methanol stock solution (100 mM in d6-DMSO)

  • NMR tubes

Procedure (STD-NMR):

  • Sample Preparation:

    • Prepare two NMR samples:

      • Sample 1 (Reference): (1-Methyl-1H-indazol-7-YL)methanol (100-500 µM) in deuterated buffer.

      • Sample 2 (Protein): (1-Methyl-1H-indazol-7-YL)methanol (100-500 µM) and target protein (10-50 µM) in the same deuterated buffer.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum for both samples.

    • Acquire STD-NMR spectra for Sample 2. This involves two experiments: one with on-resonance saturation of the protein signals and one with off-resonance saturation.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.

    • Protons of the fragment that are in close proximity to the protein will show signals in the STD spectrum.

    • The presence of signals corresponding to (1-Methyl-1H-indazol-7-YL)methanol confirms binding.

Self-Validation:

  • No signals should be observed in the STD spectrum in the absence of the protein.

  • The STD effect should be dependent on the protein concentration.

Protocol 3: Structural Characterization by X-Ray Crystallography

Rationale: Obtaining a high-resolution crystal structure of the protein-fragment complex provides definitive proof of binding and reveals the precise binding mode.[23][24][25] This structural information is invaluable for the subsequent hit-to-lead optimization phase.

Materials:

  • Crystals of the target protein

  • (1-Methyl-1H-indazol-7-YL)methanol solution (1-10 mM in a cryoprotectant solution)

  • X-ray diffraction equipment (in-house or synchrotron source)

Procedure:

  • Crystal Soaking:

    • Transfer a protein crystal into a solution containing (1-Methyl-1H-indazol-7-YL)methanol.

    • Incubate for a period ranging from minutes to hours to allow the fragment to diffuse into the crystal and bind to the protein.

  • Cryo-cooling:

    • Briefly transfer the soaked crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Mount the frozen crystal on the X-ray diffractometer and collect diffraction data.

    • Process the data and solve the structure by molecular replacement using a known apo-protein structure.

    • Carefully examine the electron density map to confirm the presence and orientation of the bound (1-Methyl-1H-indazol-7-YL)methanol.

    • Refine the structure to obtain a high-quality model of the protein-fragment complex.

Self-Validation:

  • The electron density for the fragment should be unambiguous.

  • The refined structure should have good stereochemistry and R-factors.

From Hit to Lead: The Path Forward

Once (1-Methyl-1H-indazol-7-YL)methanol is confirmed as a binder and its binding mode is elucidated, the hit-to-lead optimization phase begins. The goal is to improve the potency and drug-like properties of the initial fragment.

Hit_to_Lead cluster_0 Initial Hit cluster_1 Optimization Strategies cluster_2 Outcome A (1-Methyl-1H-indazol-7-YL)methanol (Weak Binder) B Fragment Growing (Extend from -CH2OH) A->B Structure-Guided Design C Fragment Linking (Combine with another fragment) A->C Structure-Guided Design D Scaffold Hopping (Replace indazole core) A->D Structure-Guided Design E Potent Lead Compound (Improved Affinity & Properties) B->E C->E D->E

Caption: Strategies for evolving a fragment hit into a lead compound.

Fragment Growing: The 7-methanol group of (1-Methyl-1H-indazol-7-YL)methanol serves as an ideal vector for the "fragment growing" strategy.[4][7][26] Based on the crystal structure, chemists can design and synthesize new analogs where the hydroxyl group is replaced with larger functionalities that can occupy adjacent pockets and form additional favorable interactions with the protein, thereby increasing potency.

Structure-Activity Relationship (SAR) by Catalog: Before embarking on extensive synthesis, commercially available analogs of the hit fragment can be tested to rapidly build an initial SAR.[27] This can provide valuable insights into which positions on the indazole ring are sensitive to modification.

Conclusion

(1-Methyl-1H-indazol-7-YL)methanol represents a prototypical fragment that embodies the key principles of FBDD. Its simple structure, favorable physicochemical properties, and the privileged nature of the indazole scaffold make it a valuable starting point for drug discovery campaigns. By employing a systematic workflow of biophysical screening, hit validation, and structure-based design, fragments like this can be efficiently and effectively evolved into potent, selective, and drug-like lead compounds.

References

  • PubChem. (n.d.). (1H-Indazol-6-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-indazole. Retrieved from [Link]

  • ResearchGate. (2024). 2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. Retrieved from [Link]

  • Ng, S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437.
  • PubMed. (n.d.). Fragment-based discovery of hydroxy-indazole-carboxamides as novel small molecule inhibitors of Hsp90. Retrieved from [Link]

  • ResearchGate. (2021). Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. Retrieved from [Link]

  • YouTube. (2022). Introduction into Fragment Based Drug Discovery. Retrieved from [Link]

  • Erlanson, D. A., et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal, 289(20), 6149-6169.
  • de Souza, N. B., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 107.
  • YouTube. (2024). fragment-based drug discovery (FBDD) & access to drug research. Retrieved from [Link]

  • Erlanson, D. A., et al. (2021). Fragment-to-Lead Medicinal Chemistry Publications in 2020. Journal of Medicinal Chemistry, 64(24), 17936-17969.
  • ResearchGate. (n.d.). Strategies for fragment optimization Linking, growing and merging-see text for details. Retrieved from [Link]

  • Wlodawer, A., et al. (2008). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. FEBS Journal, 275(1), 1-21.
  • Pellecchia, M., et al. (2012). Fragment-Based Drug Discovery Using NMR Spectroscopy. Trends in Pharmacological Sciences, 33(5), 235-242.
  • PubMed. (2017). Synthesis and SAR studies of 3,6-disubstituted indazole derivatives as potent hepcidin production inhibitors. Retrieved from [Link]

  • ACS Publications. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Retrieved from [Link]

  • ACS Publications. (n.d.). Fragment Screening by Surface Plasmon Resonance. Retrieved from [Link]

  • PubMed. (n.d.). SPR-based fragment screening: advantages and applications. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • PubMed. (2017). Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. Retrieved from [Link]

  • Frontiers. (n.d.). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Retrieved from [Link]

  • CrystalsFirst. (n.d.). Fragment HIT Identification in FBDD. Retrieved from [Link]

  • PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

  • ACS Publications. (2025). Fast and Reliable NMR-Based Fragment Scoring for Drug Discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • ResearchGate. (n.d.). (1H-Benzimidazol-1-yl)methanol. Retrieved from [Link]

  • STRBD. (n.d.). Fragment-Based Drug Discovery. Retrieved from [Link]

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from [Link]

  • Hogeschool van Arnhem en Nijmegen. (n.d.). Approaches to Fragment-Based Drug Design. Retrieved from [Link]

  • PharmaFeatures. (2025). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). CHAPTER 9: Exploring Fragment Screening and Optimization Strategies Using Acetylcholine-Binding Protein. In Fragment-Based Drug Discovery and X-Ray Crystallography.
  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). Principally SAR features derived from the 2-phenyl-2H-indazole.... Retrieved from [Link]

  • Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

troubleshooting solubility issues with (1-Methyl-1H-indazol-7-YL)methanol

Welcome to the technical support center for (1-Methyl-1H-indazol-7-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1-Methyl-1H-indazol-7-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during experimentation, with a primary focus on solubility.

Physicochemical Properties

Understanding the fundamental properties of (1-Methyl-1H-indazol-7-YL)methanol is the first step in successful experimental design. Below is a summary of its key characteristics.

PropertyValueSource
CAS Number 1092961-08-4[1]
Molecular Formula C₉H₁₀N₂O[1]
Molecular Weight 162.19 g/mol [1]
Appearance White to off-white solid[2]
Storage Sealed in a dry place at 2-8°C[1]
Predicted pKa 14.39 ± 0.40[2]
Predicted LogP 1.0656 (for the 6-yl isomer)[3]
Predicted TPSA 38.05 Ų (for the 6-yl isomer)[3]

Troubleshooting Solubility Issues

The unique structure of (1-Methyl-1H-indazol-7-YL)methanol, which contains both a hydrophobic indazole ring and a hydrophilic hydroxymethyl group, can present challenges in achieving desired concentrations in various solvent systems. This section addresses common solubility problems in a question-and-answer format.

Question 1: My (1-Methyl-1H-indazol-7-YL)methanol is not dissolving in my desired aqueous buffer. What should I do?

Answer:

Direct dissolution in aqueous buffers can be difficult due to the hydrophobic nature of the indazole core. Here is a systematic approach to address this issue:

  • Co-Solvent Approach: The most common and effective method is to first dissolve the compound in a minimal amount of a water-miscible organic solvent before adding it to your aqueous buffer.

    • Recommended Co-solvents: Dimethyl sulfoxide (DMSO) and ethanol are excellent starting points. Many indazole derivatives are characterized using DMSO for NMR studies, indicating good solubility.[4] Additionally, in vitro studies often use ethanol to dissolve indazole compounds for biological assays.[5]

    • Step-by-Step Protocol:

      • Weigh the required amount of (1-Methyl-1H-indazol-7-YL)methanol.

      • Add a small volume of 100% DMSO or ethanol to the solid.

      • Gently vortex or sonicate the mixture until the solid is completely dissolved.

      • Slowly add the resulting solution dropwise to your aqueous buffer while stirring.

    • Important Consideration: Be mindful of the final concentration of the organic solvent in your experiment, as high concentrations of DMSO and ethanol can be toxic to cells.[6] It is recommended to keep the final concentration of DMSO below 0.5% and ethanol below 1%.

  • pH Adjustment: The indazole ring system has nitrogen atoms that can be protonated or deprotonated, influencing solubility.

    • The predicted pKa of a similar compound, 7-methyl-1H-indazole, is approximately 14.39, suggesting it is a very weak acid.[2] The nitrogen atoms in the pyrazole ring can also act as weak bases.

    • Experimental Approach:

      • Prepare a suspension of the compound in your buffer.

      • Gradually add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring for dissolution.

      • Be aware that significant pH changes can affect the stability of your compound and the biological system you are studying.

Question 2: I've dissolved the compound in an organic solvent, but it precipitates when I add it to my aqueous media. How can I prevent this?

Answer:

This is a common issue known as "crashing out." It occurs when the compound's solubility limit is exceeded in the final aqueous solution. Here are some strategies to overcome this:

  • Lower the Final Concentration: The simplest solution is to work with a lower final concentration of your compound.

  • Increase the Co-solvent Percentage: While keeping cellular toxicity in mind, you can try slightly increasing the percentage of the organic co-solvent in your final solution.

  • Use a Different Co-solvent: If DMSO or ethanol are not effective, other water-miscible solvents like dimethylformamide (DMF) or N,N-dimethylacetamide (DMA) can be tested.

  • Employ Surfactants or Solubilizing Agents: For particularly challenging compounds, non-ionic surfactants like Tween® 80 or Pluronic® F-68 can be used at low concentrations (typically 0.01-0.1%) to improve solubility and prevent precipitation.

Question 3: I'm observing degradation of my compound when trying to dissolve it with heat. What is happening?

Answer:

Heating can enhance the dissolution rate, but it can also lead to degradation, especially for compounds with sensitive functional groups. A study on similar (1H-indazol-1-yl)methanol derivatives noted that crystallization in boiling water can cause the compound to revert back to the starting indazole.[4]

  • Recommendation: Avoid excessive or prolonged heating. If gentle warming is necessary, use a water bath at a controlled temperature (e.g., 37-40°C) and for a short duration. It is crucial to visually inspect the solution for any signs of color change or precipitation, which could indicate degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of (1-Methyl-1H-indazol-7-YL)methanol?

A1: Based on the solubility of analogous compounds, 100% DMSO is the most recommended solvent for preparing a high-concentration stock solution.[4] For applications where DMSO is not suitable, high-purity ethanol can be a viable alternative.[5]

Q2: How should I store the stock solution?

A2: Stock solutions in DMSO or ethanol should be stored at -20°C or -80°C to minimize solvent evaporation and compound degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.

Q3: Can I use sonication to aid dissolution?

A3: Yes, sonication in a water bath is a useful technique to break up solid aggregates and accelerate dissolution. However, be mindful of the heat generated during sonication and use a cooled water bath if necessary to prevent thermal degradation.

Q4: My compound has been stored for a long time and now shows poor solubility. Why?

A4: The compound is described as a white solid and should be stored sealed and refrigerated.[1] Over time, improper storage can lead to the absorption of moisture or slow degradation, which can affect solubility. It is advisable to use fresh compound whenever possible and to store it under the recommended conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol provides a general method for preparing a stock solution of (1-Methyl-1H-indazol-7-YL)methanol.

Materials:

  • (1-Methyl-1H-indazol-7-YL)methanol (MW: 162.19 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need 1.6219 mg of the compound per 1 mL of DMSO.

  • Weighing: Accurately weigh out the desired amount of (1-Methyl-1H-indazol-7-YL)methanol into a sterile vial.

  • Dissolution: Add the calculated volume of DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If needed, briefly sonicate the vial in a room temperature water bath to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.

Visualization of Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting solubility issues with (1-Methyl-1H-indazol-7-YL)methanol.

Solubility_Troubleshooting Start Start: Dissolve (1-Methyl-1H-indazol-7-YL)methanol Initial_Attempt Attempt to dissolve directly in aqueous buffer Start->Initial_Attempt Success1 Success: Compound Dissolved Initial_Attempt->Success1 If successful Failure1 Failure: Poor Solubility Initial_Attempt->Failure1 If fails Co_Solvent Use Co-solvent (DMSO or Ethanol) Failure1->Co_Solvent pH_Adjustment Consider pH Adjustment Failure1->pH_Adjustment Precipitation Precipitation upon adding to aqueous buffer? Co_Solvent->Precipitation No_Precipitation No Precipitation->No_Precipitation No Yes_Precipitation Yes Precipitation->Yes_Precipitation Yes Success2 Success: Stable Solution No_Precipitation->Success2 Troubleshoot_Precipitation Troubleshoot Precipitation: - Lower final concentration - Increase co-solvent % - Change co-solvent - Add surfactant Yes_Precipitation->Troubleshoot_Precipitation Troubleshoot_Precipitation->Success2 Degradation Observe for signs of degradation (e.g., color change) pH_Adjustment->Degradation No_Degradation No Degradation Degradation->No_Degradation No Yes_Degradation Degradation Observed Degradation->Yes_Degradation Yes No_Degradation->Success2 Stop_Heating Avoid heating, use sonication at RT Yes_Degradation->Stop_Heating

Caption: A flowchart for systematically troubleshooting solubility issues.

References

  • This reference is not cited in the text.
  • Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Mnafgui, K., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical & Cellular Immunology. Available at: [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • Nguyen, S. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]

  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.
  • This reference is not cited in the text.

Sources

Optimization

Technical Support Center: Overcoming Poor Reactivity of Indazole Intermediates

Welcome to the technical support center for synthetic chemists working with indazole intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists working with indazole intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the nuanced reactivity of the indazole scaffold. As a privileged structure in medicinal chemistry, mastering its functionalization is critical. This resource provides practical, in-depth troubleshooting guides and FAQs to address common hurdles in your synthetic campaigns.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

The indazole ring, a fusion of benzene and pyrazole, presents a unique set of synthetic challenges due to its electronic properties and the presence of two reactive nitrogen atoms.[1][2] This guide will address the most common issues in a question-and-answer format, providing not just solutions, but the underlying chemical principles to empower your experimental design.

Section 1: N-Functionalization & Regioselectivity Issues

The most frequent challenge in indazole chemistry is controlling functionalization between the N1 and N2 positions of the pyrazole ring.[3][4] The indazole anion is mesomeric, leading to variable N1:N2 selectivity that is highly dependent on substrate electronics and reaction conditions.[5]

Q1: My N-alkylation/arylation reaction is giving a mixture of N1 and N2 isomers with low yield. What factors control this regioselectivity?

A1: This is the quintessential indazole problem. The outcome of N-alkylation or N-arylation is a delicate balance between kinetic and thermodynamic control, heavily influenced by sterics, electronics, and reaction parameters.[3][6]

  • Underlying Principle: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[2][3][4] Therefore, reactions that allow for equilibration often favor the N1 product. Conversely, conditions that favor a rapid, irreversible reaction can lead to the kinetic N2 product.[7]

  • Troubleshooting & Optimization:

    • Base and Solvent Choice: This is the most critical parameter. For high N1 selectivity , strong, non-coordinating bases in polar aprotic solvents are preferred. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) or dimethylformamide (DMF) is a classic choice that has proven highly selective for N1 alkylation.[3][4][8] For N2 selectivity , conditions for Mitsunobu reactions or specific catalytic systems may be required.[8][9]

    • Steric Hindrance: Bulky substituents at the C3 position sterically shield the N2 position, strongly favoring substitution at N1.[3][8] Conversely, groups at the C7 position can direct alkylation to the N2 position.[3][8]

    • Temperature Control: Lower temperatures (e.g., 0 °C to room temperature) can sometimes favor the kinetic N2 product, while higher temperatures may allow for isomerization to the more stable N1 product.[7]

    • Nature of the Electrophile: Highly reactive electrophiles may react less selectively, while bulkier electrophiles might show a greater preference for the less hindered N1 position.[3]

Data Summary: Influence of Conditions on N1/N2 Selectivity

Condition Favored Isomer Rationale Supporting Sources
Base/Solvent
NaH in THF/DMFN1 (Thermodynamic)Forms the indazolide anion; pathway leads to the more stable product.[3][4][8]
K₂CO₃ in DMFMixture, often N1 favoredMilder base, can lead to mixtures depending on substrate.[5]
Mitsunobu (DEAD/PPh₃)N2 (Kinetic)The reaction mechanism often favors attack at the more nucleophilic N2.[8]
Substituent Position
Bulky group at C3N1Steric shielding of the N2 position.[3][8]
Electron-withdrawing group at C7N2Alters the electronic character and nucleophilicity of the N2 atom.[3][8]

Q2: How can I reliably protect the indazole N-H for subsequent C-H functionalization?

A2: Protecting the N-H is crucial for many subsequent steps, especially metal-catalyzed cross-couplings or C-H activations. The choice of protecting group can also direct regioselectivity.

  • For C3-Functionalization: A popular strategy is to use a protecting group that directs metalation to the C3 position.

    • The 2-(trimethylsilyl)ethoxymethyl (SEM) group has been shown to be an excellent choice for directing regioselective C3 lithiation after protection at the N2 position.[10]

    • N1-Boc protection can also facilitate C3-functionalization pathways.

  • For General Stability:

    • Simple groups like methyl or benzyl can be installed, but often require harsh removal conditions and can yield N1/N2 mixtures during installation.

    • The choice of protecting group should be tailored to the downstream reaction conditions. For instance, a base-labile group is unsuitable if you plan to use strong bases later on.

Section 2: C-H Functionalization & Cross-Coupling Reactions

Directly functionalizing the carbon atoms of the indazole core, particularly at the C3 and C7 positions, is key to building molecular complexity. However, these positions are often less reactive than the nitrogen atoms and can be prone to side reactions.

Q3: My Suzuki-Miyaura cross-coupling on a bromoindazole is failing or giving low yields. What are the common pitfalls?

A3: Suzuki-Miyaura reactions on halo-indazoles can be challenging due to catalyst inhibition, substrate decomposition, or poor reactivity of the C-X bond. This is especially true for NH-free indazoles.[11][12]

  • Underlying Principle: The lone pairs on the indazole nitrogens can coordinate to the palladium catalyst, potentially inhibiting the catalytic cycle. Furthermore, the NH-proton is acidic (pKa ≈ 13.86) and can interfere with the basic conditions required for the reaction.[1]

  • Troubleshooting Workflow:

    • Protect the N-H: If working with an NH-free indazole, the first step is often to protect the nitrogen. This prevents catalyst inhibition and unwanted side reactions.

    • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ can be effective, but often require optimization.[11][12] Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often superior as they promote the oxidative addition and reductive elimination steps.

    • Base and Solvent System: A common successful system is using a strong base like cesium carbonate (Cs₂CO₃) in a mixed solvent system such as dioxane/ethanol/water.[11][12] The water is crucial for the transmetalation step.

    • Microwave Irradiation: For sluggish reactions, microwave heating can dramatically reduce reaction times and improve yields by overcoming activation energy barriers.[11][12]

Workflow Diagram: Troubleshooting a Suzuki-Miyaura Coupling

SuzukiTroubleshooting start Low Yield in Suzuki Coupling of Bromoindazole q1 Is the Indazole N-H protected? start->q1 p1 Protect N-H (e.g., Boc, SEM, PMB) q1->p1 No q2 Review Catalyst System q1->q2 Yes p1->q2 p2 Switch to Bulky Ligands (e.g., SPhos, XPhos) Use a robust precatalyst q2->p2 Standard Pd(PPh₃)₄ fails q3 Optimize Base/Solvent q2->q3 Using modern ligands p2->q3 p3 Use Cs₂CO₃ or K₃PO₄ Try Dioxane/EtOH/H₂O q3->p3 Standard bases fail q4 Consider Reaction Conditions q3->q4 Using robust base p3->q4 p4 Employ Microwave Heating (e.g., 140 °C) q4->p4 Conventional heating is slow end_node Optimized Reaction q4->end_node Heating is sufficient p4->end_node

Caption: A decision-making workflow for optimizing Suzuki-Miyaura couplings.

Q4: I am attempting a direct C-H arylation on the indazole core, but the reaction is not working or lacks regioselectivity. What should I do?

A4: Direct C-H activation/arylation is a powerful but complex tool for functionalizing indazoles.[13][14] Regioselectivity is a major hurdle, and success often depends on using a directing group or choosing a substrate with inherent electronic bias.

  • Underlying Principle: The reactivity of the C-H bonds on the indazole ring varies. The C3 position can be functionalized directly, but often requires N-protection and specific catalytic systems.[15][16] The C-H bonds on the benzene ring (C4-C7) typically require a directing group to achieve activation at a specific site.[17]

  • Strategies for Regiocontrol:

    • C3-Arylation: For 2H-indazoles, palladium-catalyzed direct arylations at C3 have been successfully performed, sometimes even in water.[15][16] For 1H-indazoles, this transformation is more challenging due to the lower reactivity of the C3 position in this tautomer.[16] N-protection is almost always required.

    • C7-Functionalization: Electron-withdrawing groups placed at the C4 position can effectively direct palladium-catalyzed oxidative arylation to the C7 position.[18]

    • Transition-Metal Catalysis: Rhodium and Cobalt catalysts have been used extensively for C-H activation/annulation sequences to build the indazole core itself or functionalize it, showcasing the importance of catalyst choice in directing reactivity.[13][19][20][21]

Experimental Protocols

Protocol 1: Regioselective N1-Alkylation of 3-Substituted Indazole

This protocol is adapted from methodologies demonstrating high N1-selectivity using NaH/THF.[4][8]

Materials:

  • 3-Substituted 1H-indazole (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl bromide (1.1 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the 3-substituted 1H-indazole.

  • Add anhydrous THF to dissolve the starting material (concentration approx. 0.1 M).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the sodium indazolide salt may result in a suspension.

  • Cool the mixture back to 0 °C and add the alkyl bromide dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the N1-alkylated product from any minor N2-isomer and impurities.

Mechanism Diagram: N1 vs. N2 Alkylation Pathways

AlkylationPathways cluster_0 Indazole Deprotonation cluster_1 Alkylation Pathways Indazole 1H-Indazole Anion Indazolide Anion (Mesomeric) Indazole->Anion - H₂ Base NaH N1_Product N1-Alkylated (Thermodynamic Product) Anion->N1_Product Path A (Favored in THF) N2_Product N2-Alkylated (Kinetic Product) Anion->N2_Product Path B (Minor Pathway) Electrophile1 R-X Electrophile2 R-X

Caption: Deprotonation of indazole yields a mesomeric anion, leading to two possible alkylation pathways.

References

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. MDPI.[Link]

  • Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances (RSC Publishing).[Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals.[Link]

  • Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed.[Link]

  • Direct Arylations of 2H-Indazoles On Water. ACS Publications.[Link]

  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. PMC - NIH.[Link]

  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. PMC.[Link]

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.[Link]

  • Indazole. Wikipedia.[Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.[Link]

  • C−H functionalization of 2H‐indazoles. ResearchGate.[Link]

  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. Journal of the American Chemical Society.[Link]

  • Development of a selective and scalable N1-indazole alkylation. PMC - NIH.[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.[Link]

  • Catalyst-Controlled Regioselectivity in Pd-Catalyzed Aerobic Oxidative Arylation of Indoles. PMC.[Link]

  • Indazole synthesis. Organic Chemistry Portal.[Link]

  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.[Link]

  • 2H-Indazole synthesis. Organic Chemistry Portal.[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.[Link]

  • N-Heterocyclic Olefins of Pyrazole and Indazole. American Chemical Society.[Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.[Link]

  • The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. PMC - NIH.[Link]

  • Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate.[Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn.[Link]

  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry - ACS Publications.[Link]

  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.[Link]

  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry.[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI.[Link]

  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. PMC.[Link]

  • The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Publications.[Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.[Link]

  • Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. NIH.[Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.[Link]

  • Buchwald–Hartwig amination. Wikipedia.[Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]

  • Help troubleshooting a Buchwald-Hartwig amination? Reddit.[Link]

  • Mechanism of Ag‐catalyzed indazole‐2‐oxide synthesis. ResearchGate.[Link]

  • Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. PMC.[Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate.[Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up (1-Methyl-1H-indazol-7-YL)methanol Synthesis

Welcome to the technical support center for the synthesis of (1-Methyl-1H-indazol-7-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scalin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1-Methyl-1H-indazol-7-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical synthesis. Here, we address common problems through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and practical experience.

I. Overview of the Synthetic Pathway

The most common and scalable route to (1-Methyl-1H-indazol-7-YL)methanol involves a two-step process starting from 7-methyl-1H-indazole. This pathway includes the N-methylation of the indazole ring followed by the reduction of a suitable carbonyl group at the 7-position. A common precursor is 1-methyl-1H-indazole-7-carbaldehyde, which is then reduced to the desired alcohol.

Below is a generalized workflow for this synthesis:

Synthesis_Workflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Functionalization at C7 cluster_step3 Step 3: Reduction 7-Methyl-1H-indazole 7-Methyl-1H-indazole N-Methylation N-Methylation 7-Methyl-1H-indazole->N-Methylation  Base, MeI 1-Methyl-1H-indazole 1-Methyl-1H-indazole N-Methylation->1-Methyl-1H-indazole Formylation Formylation 1-Methyl-1H-indazole->Formylation  e.g., Vilsmeier-Haack 1-Methyl-1H-indazole-7-carbaldehyde 1-Methyl-1H-indazole-7-carbaldehyde Formylation->1-Methyl-1H-indazole-7-carbaldehyde Reduction Reduction 1-Methyl-1H-indazole-7-carbaldehyde->Reduction  Reducing Agent (1-Methyl-1H-indazol-7-YL)methanol (1-Methyl-1H-indazol-7-YL)methanol Reduction->(1-Methyl-1H-indazol-7-YL)methanol

Caption: General synthetic workflow for (1-Methyl-1H-indazol-7-YL)methanol.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Section A: N-Methylation of 7-Methyl-1H-indazole

Q1: We are observing poor regioselectivity during the N-methylation step, leading to a mixture of N1 and N2 isomers. How can we improve the selectivity for the desired N1-methylated product?

A1: This is a common challenge in indazole chemistry. The regioselectivity of N-alkylation is influenced by several factors, including the base, solvent, and electrophile used.[1]

  • Expert Insight: The N1 position is generally the thermodynamically favored product, while the N2 position can be the kinetically favored product under certain conditions. Therefore, reaction conditions that allow for equilibration will often favor the N1 isomer.

  • Troubleshooting Protocol:

    • Choice of Base and Solvent: A combination of a weaker base and a polar aprotic solvent often favors N1 alkylation. For instance, using potassium carbonate (K₂CO₃) in dimethylformamide (DMF) can provide good selectivity. Stronger bases like sodium hydride (NaH) in a less polar solvent like tetrahydrofuran (THF) can sometimes lead to a higher proportion of the N2 isomer.

    • Temperature Control: Running the reaction at a slightly elevated temperature (e.g., 40-60 °C) can promote the isomerization of the initially formed N2-alkylated indazole to the more stable N1 isomer.

    • Alternative Methylating Agents: While methyl iodide is common, consider using dimethyl sulfate. However, be aware of its higher toxicity.

Condition Typical N1:N2 Ratio Notes
NaH in THF, 0 °C to rt1:1 to 1:2Kinetically controlled
K₂CO₃ in DMF, rt to 50 °C3:1 to 5:1Thermodynamically controlled
Cs₂CO₃ in DMF, rt~1.4:1Often provides good results[1]

Q2: The methylation reaction is sluggish and does not go to completion, even with an excess of methyl iodide. What could be the issue?

A2: Incomplete reaction can be due to several factors, including insufficient base, poor solubility of the indazole salt, or deactivation of the reagents.

  • Expert Insight: The acidity of the indazole N-H is a key factor. If the base is not strong enough to fully deprotonate the indazole, the reaction will be slow.

  • Troubleshooting Protocol:

    • Base Stoichiometry: Ensure you are using at least a slight excess of the base (e.g., 1.1-1.2 equivalents).

    • Solubility: If the indazole or its salt is not fully dissolved, the reaction will be heterogeneous and slow. Consider a co-solvent system or a solvent in which the starting material and intermediate are more soluble.

    • Moisture: Ensure all reagents and solvents are dry. Water can quench the base and the anionic intermediate.

    • Phase-Transfer Catalyst: For heterogeneous reactions (e.g., with K₂CO₃), adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve the reaction rate.

Section B: Reduction of 1-Methyl-1H-indazole-7-carbaldehyde

Q3: During the scale-up of the reduction of the aldehyde to the alcohol using sodium borohydride (NaBH₄), we are observing inconsistent yields and the formation of byproducts. What are the likely causes?

A3: The reduction of aromatic aldehydes is generally straightforward, but on a larger scale, issues with temperature control, reagent addition, and workup can become significant.[2]

  • Expert Insight: The reduction with NaBH₄ is an exothermic reaction. On a large scale, inefficient heat dissipation can lead to localized temperature spikes, causing side reactions.

  • Troubleshooting Protocol:

    • Temperature Control: Maintain a low temperature (0-5 °C) during the addition of NaBH₄. Use a jacketed reactor with efficient cooling.

    • Portion-wise Addition: Add the NaBH₄ in small portions or as a solution in a suitable solvent (e.g., a small amount of water or isopropanol, if compatible with the main solvent) to control the exotherm.

    • Solvent Choice: Methanol or ethanol are common solvents for NaBH₄ reductions. Ensure the aldehyde is fully dissolved before adding the reducing agent.

    • Quenching: Quench the reaction carefully at a low temperature by the slow addition of a weak acid (e.g., acetic acid or ammonium chloride solution). A rapid or uncontrolled quench can lead to vigorous gas evolution and potential product degradation.

    • Workup: After quenching, ensure the pH is adjusted appropriately for extraction. The product alcohol may have some water solubility, so multiple extractions with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) are recommended.

Reduction_Troubleshooting Start Low/Inconsistent Yield in Reduction CheckTemp Is reaction temperature controlled (0-5 °C)? Start->CheckTemp CheckAddition Is NaBH4 added portion-wise? CheckTemp->CheckAddition Yes ImproveCooling Implement better cooling/ use a jacketed reactor. CheckTemp->ImproveCooling No CheckQuench Is the quench slow and controlled? CheckAddition->CheckQuench Yes SlowAddition Add NaBH4 in smaller portions or as a solution. CheckAddition->SlowAddition No CheckWorkup Is the workup pH and extraction efficient? CheckQuench->CheckWorkup Yes ControlledQuench Add quenching agent slowly at low temperature. CheckQuench->ControlledQuench No OptimizeWorkup Adjust pH carefully and perform multiple extractions. CheckWorkup->OptimizeWorkup No Success Improved Yield CheckWorkup->Success Yes ImproveCooling->CheckAddition SlowAddition->CheckQuench ControlledQuench->CheckWorkup OptimizeWorkup->Success

Caption: Troubleshooting workflow for the reduction step.

Q4: We are concerned about the safety and environmental impact of using metal hydrides like LiAlH₄ or NaBH₄ on a large scale. Are there any greener alternatives?

A4: Yes, there are several greener and safer alternatives for the reduction of aromatic aldehydes.[3]

  • Expert Insight: Catalytic hydrogenation is an excellent choice for large-scale synthesis due to its high atom economy and the avoidance of stoichiometric metal waste.

  • Alternative Reduction Methods:

    • Catalytic Hydrogenation: Using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a highly efficient and clean method. This often requires a specialized hydrogenation reactor.

    • Transfer Hydrogenation: This method uses a hydrogen donor like ammonium formate or isopropanol in the presence of a transition metal catalyst (e.g., a ruthenium or iridium complex). It avoids the need for high-pressure hydrogen gas.

    • Enzymatic Reduction: Biocatalysis using alcohol dehydrogenases can be highly selective and operates under mild conditions (aqueous media, room temperature).[4] This is a growing area in green chemistry.

Reducing Agent Pros Cons
NaBH₄Inexpensive, easy to handle on lab scaleExothermic, generates borate waste
LiAlH₄Highly reactivePyrophoric, violent reaction with water
Catalytic H₂High atom economy, cleanRequires specialized equipment (hydrogenator)
Transfer HydrogenationAvoids high-pressure H₂, mild conditionsCatalyst can be expensive
Enzymatic ReductionHighly selective, greenEnzyme cost and stability can be a factor
Section C: Purification and Isolation

Q5: We are having difficulty purifying the final product, (1-Methyl-1H-indazol-7-YL)methanol. Column chromatography is not ideal for our scale. What are our options?

A5: Avoiding chromatography at scale is a crucial aspect of process development. Crystallization is the preferred method for purifying solid compounds.

  • Expert Insight: The polarity of your target molecule, with its hydroxyl group and the indazole ring, will be key in selecting an appropriate solvent system for crystallization.

  • Purification Protocol:

    • Solvent Screening for Crystallization:

      • Start by screening a range of solvents of varying polarities (e.g., heptane, toluene, ethyl acetate, isopropanol, ethanol, water).

      • The ideal solvent will dissolve the crude product when hot but have low solubility when cold.

      • Look for a solvent system where the impurities remain in the mother liquor or are insoluble in the hot solvent and can be removed by hot filtration.

    • Anti-Solvent Crystallization:

      • Dissolve the crude product in a good solvent (e.g., ethyl acetate or isopropanol).

      • Slowly add an anti-solvent in which the product is poorly soluble (e.g., heptane or hexane) until turbidity is observed.

      • Cool the mixture slowly to induce crystallization.

    • pH Adjustment and Extraction: Before crystallization, an aqueous wash with a mild base (e.g., sodium bicarbonate solution) followed by a mild acid wash (e.g., dilute citric acid solution) can help remove acidic and basic impurities, respectively.

III. References

  • Bookser, B. C., et al. (2005). N-Alkylation of 1H-Indazoles: A Study of the Regioselectivity as a Function of the Base and Solvent. Organic Letters, 7(23), 5055-5058.

  • Keating, T. A., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1336-1345. [Link]

  • Blass, B. E. (2015). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 19(1), 1-13.

  • Loredo-Carrillo, S. E., et al. (2014). Fast microwave assisted bioreduction of aromatic aldehydes using Aloe vera: A green chemistry reaction. Journal of the Mexican Chemical Society, 58(3), 281-285. [Link]

  • Ferrara, M., et al. (2006). Selective Enzymatic Reduction of Aldehydes. Molecules, 11(12), 977-984. [Link]

Sources

Optimization

stability testing of (1-Methyl-1H-indazol-7-YL)methanol under assay conditions

Welcome to the technical support center for (1-Methyl-1H-indazol-7-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on ensuring the stability of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1-Methyl-1H-indazol-7-YL)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on ensuring the stability of this compound under typical assay conditions. Here, we address common questions and provide detailed troubleshooting protocols to help you generate reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: My assay results with (1-Methyl-1H-indazol-7-YL)methanol are inconsistent. Could compound instability be the cause?

A1: Yes, inconsistent results are a classic sign of compound instability. (1-Methyl-1H-indazol-7-YL)methanol, like many heterocyclic compounds, can be susceptible to degradation under certain experimental conditions. Factors such as pH, temperature, light exposure, and the presence of oxidative or reductive agents in your assay buffer can lead to a loss of the parent compound, resulting in decreased potency or activity and, consequently, high variability in your data. It is crucial to assess the stability of the compound under your specific assay conditions.

Q2: I see an unexpected peak appearing in my HPLC/LC-MS analysis during my kinase assay. What could it be?

A2: The appearance of a new peak, particularly one that grows over time as the parent peak decreases, strongly suggests the formation of a degradation product. The structure of (1-Methyl-1H-indazol-7-YL)methanol contains two key features to consider for potential degradation:

  • Hydroxymethyl Group (-CH₂OH): This primary alcohol is susceptible to oxidation. Under oxidizing conditions (e.g., presence of peroxides in solvents, reactive oxygen species generated in a cellular assay, or certain buffer components), it can be oxidized first to an aldehyde and then to a carboxylic acid.

  • N-Methylated Indazole Ring: While the N-methylation at the N1 position generally imparts stability compared to N-unsubstituted indazoles, particularly against certain metabolic pathways, the indazole ring itself can be susceptible to degradation under harsh acidic or basic conditions or photolytic stress[1][2].

A common fragmentation pattern for similar compounds involves the loss of the hydroxymethyl group[3]. Therefore, an initial step would be to check your mass spectrometry data for a fragment corresponding to the indazole cation.

Q3: What are the ideal storage conditions for a stock solution of (1-Methyl-1H-indazol-7-YL)methanol in DMSO?

A3: For optimal stability, stock solutions in anhydrous DMSO should be stored at -20°C or, preferably, -80°C. It is also recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. DMSO is hygroscopic (absorbs water from the air), and the presence of water can facilitate hydrolysis of the compound over long-term storage. Ensure you are using a high-purity, anhydrous grade of DMSO.

Q4: How do common components of a kinase assay buffer (e.g., ATP, DTT, MgCl₂) affect the stability of my compound?

A4: While many buffer components are benign, some can influence compound stability:

  • ATP: Generally stable, but its hydrolysis can slightly alter the pH of the assay medium over long incubation times.

  • DTT (Dithiothreitol): DTT is a reducing agent. While it is often included to maintain the activity of the kinase, it can potentially reduce susceptible functional groups on your compound. Conversely, DTT will itself oxidize over time, which could generate reactive species. If you suspect reductive instability, you could compare results with a different reducing agent, like TCEP (Tris(2-carboxyethyl)phosphine), which is more stable.

  • pH: The pH of your buffer is critical. Indazole derivatives can have varying stability across different pH ranges. It is essential to test the compound's stability in the specific buffer you are using.

  • Metal Ions (e.g., Mg²⁺): Divalent cations like Mg²⁺ are essential cofactors for kinases but can also catalyze degradative reactions for certain compounds.

It is a best practice to run a control experiment where you incubate (1-Methyl-1H-indazol-7-YL)methanol in the complete assay buffer (without the enzyme) for the duration of your experiment and analyze for degradation.

Troubleshooting Guides & Protocols

Guide 1: Assessing Compound Stability in Your Assay Buffer

This protocol helps determine if (1-Methyl-1H-indazol-7-YL)methanol is stable for the duration of your experiment under your specific assay conditions.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare fresh stock solution of compound in DMSO B Prepare complete assay buffer (minus enzyme) D Spike compound into assay buffer to final concentration A->D C Prepare mobile phase and set up HPLC/LC-MS method B->D H Analyze aliquots by HPLC/LC-MS C->H E Incubate at assay temperature (e.g., 30°C or 37°C) D->E F Take aliquot at T=0 E->F Immediately G Take aliquot at T=final (e.g., 60 min, 120 min) E->G At end of incubation F->H G->H I Compare peak area of parent compound at T=0 and T=final H->I G cluster_prep cluster_stress cluster_analysis A Prepare Compound Stock (e.g., 1 mg/mL in ACN or MeOH) B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (80°C, solid state) A->E F Photolytic (ICH Q1B light exposure) A->F G Sample at time points (e.g., 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize (if needed) & Dilute G->H I Analyze by HPLC-UV/MS H->I J Identify Degradants & Establish Mass Balance I->J

Caption: Workflow for a forced degradation study.

Step-by-Step Protocol

This protocol should be performed in a fume hood with appropriate personal protective equipment.

  • Stock Solution: Prepare a 1 mg/mL stock solution of (1-Methyl-1H-indazol-7-YL)methanol in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C.

    • At various time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, dilute with mobile phase, and analyze by HPLC.[4]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C.

    • Sample at various time points, neutralize with 0.1 M HCl, dilute, and analyze.[4]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store the solution at room temperature, protected from light.

    • Sample at various time points, dilute, and analyze.[4]

  • Thermal Degradation:

    • Place a small amount of the solid compound in an oven at 80°C.

    • Sample at various time points, dissolve in a suitable solvent, dilute, and analyze.[4]

  • Photostability:

    • Expose the solid compound and a solution of the compound to light conditions as specified in the ICH Q1B guideline.[5]

    • A control sample should be stored in the dark under the same conditions.

    • Analyze both the exposed and control samples.

Data Summary and Interpretation

Summarize the results in a table to easily identify the conditions under which the compound is unstable.

Stress ConditionIncubation Time (h)% Parent Compound Remaining% DegradationNo. of Degradation Products
0.1 M HCl, 60°C2498.51.51
0.1 M NaOH, 60°C2492.17.92
3% H₂O₂, RT885.414.63
80°C Heat4899.80.20
Photolytic-96.23.81

This is example data and does not represent actual results for (1-Methyl-1H-indazol-7-YL)methanol.

This systematic approach, grounded in principles from regulatory guidelines like ICH Q1A, will help you understand the stability profile of (1-Methyl-1H-indazol-7-YL)methanol, troubleshoot assay variability, and ensure the integrity of your scientific findings.[6][7]

References

  • Annapurna, M., & Kumar, B. R. (2022). Forced Degradation – A Review. International Journal of Pharmaceutical Research, 47(3). Retrieved from [Link]

  • BellBrook Labs. (n.d.). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Walton, J. C., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, January 27). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Retrieved from [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

  • Pan American Health Organization. (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • ICH. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]

  • FDA. (2025, April 11). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • Pharmaceutical Technology. (2020, March 2). Stability Testing: The Crucial Development Step. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1974). Methylation of indazoles and related reactions. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • da Silva, A. F. C., et al. (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones. Molecules, 27(20), 7058. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • Huynh-Ba, K., & Dong, M. W. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. LCGC International, 33(6), 24-33. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Matviychuk, Y., et al. (2023). A simple and low-cost method for determination of methanol in alcoholic solutions. Food Science & Nutrition, 11(3), 1541-1547. Retrieved from [Link]

  • Pharmaceutical Technology. (2012, September 1). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Retrieved from [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Retrieved from [Link]

  • PeerJ. (2025, April 14). A rapid method for methanol quantification in spirits using UV-visible spectroscopy and FTIR. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Forced degradation studies and validated stability – indicating HPTLC method for determination of miconazole nitrate in soft l. Retrieved from [Link]

  • Journal of Food and Drug Analysis. (2007). A removable derivatization HPLC for analysis of methanol in Chinese liquor medicine. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Purity Analysis of Synthetic (1-Methyl-1H-indazol-7-yl)methanol

Executive Summary (1-Methyl-1H-indazol-7-yl)methanol (CAS 1092961-08-4) is a critical pharmacophore used in the synthesis of kinase inhibitors and other bioactive small molecules. Its structural integrity is defined by t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1-Methyl-1H-indazol-7-yl)methanol (CAS 1092961-08-4) is a critical pharmacophore used in the synthesis of kinase inhibitors and other bioactive small molecules. Its structural integrity is defined by the precise regiochemistry of the methyl group at the N1 position and the hydroxymethyl group at the C7 position.

The Critical Analytical Challenge: The primary synthesis route—methylation of 1H-indazole-7-carboxylate derivatives—inevitably produces a mixture of N1-methyl (desired) and N2-methyl (undesired) regioisomers. These isomers share identical molecular weights (MW 162.19) and similar polarities, making them difficult to distinguish by standard low-resolution MS or generic TLC.

This guide objectively compares three analytical methodologies—HPLC-UV , LC-MS , and Quantitative NMR (qNMR) —to establish a self-validating purity protocol. While HPLC remains the workhorse for routine batch release, qNMR is identified as the superior primary reference method for establishing absolute purity and confirming regio-integrity without requiring certified reference standards.

Comparative Analysis of Methods

The following table contrasts the performance of the three primary techniques in the context of indazole regioisomer analysis.

FeatureMethod A: HPLC-UV Method B: LC-MS (ESI) Method C: qNMR (1H)
Primary Utility Routine purity %, isomer separation.Impurity ID, trace detection.Absolute purity , structural proof.
Regio-Selectivity High (Chromatographic resolution).Low (Identical m/z).High (Distinct chemical shifts).
Reference Standard Required (for w/w% assay).Not required for ID.Not Required (Internal Standard used).
Precision (RSD) < 0.5%2.0 - 5.0%< 1.0% (Optimized).
Limit of Detection ~0.05%< 0.01% ~0.5 - 1.0%
Throughput High (Automated).High.Low (Manual processing).

Deep Dive: The Regioisomer Challenge

The methylation of the indazole nitrogen is governed by tautomeric equilibrium and steric factors. For 7-substituted indazoles, steric hindrance at C7 often pushes methylation toward N1, but N2 formation is never zero (typically 5–15% in crude mixtures).

  • N1-Isomer (Target): Methyl at N1. The "bay region" proton at C7 (or substituent) interacts differently with the N-methyl than in the N2 isomer.

  • N2-Isomer (Impurity): Methyl at N2. This forms a quinoid-like resonance contribution, often resulting in a distinct UV absorption maximum (red-shifted) compared to the N1 isomer.

Why HPLC alone fails: Without a pure standard of the N2 isomer to determine its Relative Response Factor (RRF), HPLC area % assumes RRF=1.0, potentially underestimating the impurity if the N2 isomer has a lower extinction coefficient at the detection wavelength.

Experimental Protocols

Protocol A: High-Resolution HPLC-UV Method

Recommended for routine batch release and isomer quantification.

Principle: Reverse-phase separation using a C18 stationary phase with high carbon loading to maximize hydrophobic discrimination between the planar N1 and N2 isomers.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 3 µm (or equivalent high-surface-area column).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanol interactions).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 220 nm (amide/aromatic backbone) and 254 nm.

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
2.0 5 Hold
15.0 60 Linear Gradient
18.0 90 Wash
20.0 90 Hold

| 20.1 | 5 | Re-equilibration |

Data Interpretation: The N1-isomer typically elutes later than the N2-isomer on C18 columns due to the slightly higher lipophilicity of the N1-methyl system compared to the more polar N2-quinoid form.

Protocol B: Absolute Purity by qNMR

Recommended for Reference Standard Qualification.

Principle: 1H-NMR using an Internal Standard (IS) of high purity (TraceCERT®). This method validates the mass balance and detects residual solvents/inorganic salts invisible to UV.

  • Solvent: DMSO-d6 (Provides excellent solubility and separates exchangeable OH protons).

  • Internal Standard (IS): Maleic Acid (Singlet at ~6.3 ppm) or 1,3,5-Trimethoxybenzene.

  • Pulse Sequence: zg30 (Bruker) or equivalent single pulse.

  • Relaxation Delay (D1): 60 seconds (Critical: Must be > 5 × T1 of the slowest relaxing proton).

  • Scans: 16 or 32.

Calculation:



Where:

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     = Integral area
    
  • 
     = Number of protons (e.g., 3 for N-Me)
    
  • 
     = Molecular Weight[2]
    
  • 
     = Weight (mg)
    
  • 
     = Purity (as decimal)[3]
    

Regioisomer Confirmation:

  • Target (N1-Me): N-CH3 singlet typically appears at ~4.0 - 4.1 ppm .

  • Impurity (N2-Me): N-CH3 singlet typically appears downfield at ~4.2 - 4.3 ppm .

  • Note: The C7-CH2OH methylene protons will also show distinct shifts.

Visualizations

Diagram 1: Analytical Logic Flow

This decision tree illustrates the workflow for certifying a batch of (1-Methyl-1H-indazol-7-yl)methanol.

AnalyticalWorkflow Start Crude Product (1-Methyl-1H-indazol-7-yl)methanol qNMR Step 1: qNMR (1H) (Absolute Purity & Regio-ID) Start->qNMR Sampling Decision1 Is Purity > 98%? qNMR->Decision1 Calculate Mass % HPLC Step 2: HPLC-UV (Impurity Profiling) Decision1->HPLC Yes Reprocess Recrystallize / Column Decision1->Reprocess No (High N2 isomer) LCMS Step 3: LC-MS (Identify Unknowns) HPLC->LCMS Unknown peak > 0.1% Release Batch Release (COA Generation) HPLC->Release No new peaks LCMS->Reprocess Critical Impurity Found Reprocess->Start

Caption: Integrated analytical workflow prioritizing qNMR for primary mass balance and HPLC for trace impurity profiling.

Diagram 2: Synthesis & Impurity Origin

Understanding the origin of the N1 vs N2 impurity is vital for process control.

SynthesisPath SM Indazole-7-carboxylate (Starting Material) Methylation Methylation (MeI / Base) SM->Methylation N1_Ester N1-Methyl Ester (Major Intermediate) Methylation->N1_Ester ~85-90% N2_Ester N2-Methyl Ester (Regio-Impurity) Methylation->N2_Ester ~10-15% Reduction Reduction (LiAlH4 / THF) N1_Ester->Reduction N2_Ester->Reduction Product (1-Methyl-1H-indazol-7-yl)methanol (Target) Reduction->Product Impurity (2-Methyl-2H-indazol-7-yl)methanol (Impurity) Reduction->Impurity

Caption: Synthesis pathway showing the parallel formation of the critical N2-regioisomer impurity.

Conclusion

For the rigorous analysis of (1-Methyl-1H-indazol-7-yl)methanol, relying solely on HPLC area % is insufficient due to the potential for response factor disparities between regioisomers.

The Authoritative Recommendation: Adopt a dual-method strategy . Use qNMR to assign the absolute potency and confirm the N1-methylation site (diagnostic singlet at ~4.0 ppm). Once the standard is qualified, use the C18 HPLC-UV method (Protocol A) for routine high-throughput testing, ensuring the separation of the N1/N2 critical pair is maintained with a resolution factor (


) > 1.5.

References

  • United States Pharmacopeia (USP).General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF.
  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis.[4][5][6][7][8] Journal of Pharmaceutical and Biomedical Analysis. (Foundational text on qNMR precision).

  • Meanwell, N. A., et al. (2018). Regioisomerism in the Alkylation of Indazoles. Journal of Medicinal Chemistry.

  • Almac Group.Quantitative NMR (qNMR) as an Alternative to HPLC Assay Analysis. (Industry whitepaper on replacing HPLC with qNMR for reference standards).

Sources

Comparative

Comparative Guide: Biological Activity of Indazole Isomers

Focus: N1- vs. N2-Substituted Derivatives in Kinase Inhibition Executive Summary The indazole scaffold ( -benzodiazole) is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: N1- vs. N2-Substituted Derivatives in Kinase Inhibition

Executive Summary

The indazole scaffold (


-benzodiazole) is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster kinase inhibitors like Axitinib , Pazopanib , and Entrectinib . However, the scaffold presents a critical isomerism challenge: the tautomeric equilibrium between 

-indazole
and

-indazole
.[1]

For drug developers, this is not merely a structural nuance but a determinant of biological activity.[2] Substituents at the nitrogen positions (N1 vs. N2) lock the heterocycle into specific electronic configurations, dramatically altering Hydrogen Bond (H-bond) donor/acceptor profiles , solubility , and binding vectors within the ATP-binding pocket of protein kinases.

This guide objectively compares the biological performance of N1- and N2-substituted indazole isomers, supported by mechanistic insights and experimental protocols.

Mechanistic Comparison: The "Tautomeric Toggle"

The biological divergence of indazole isomers stems from their electronic distinctiveness.[3] While the


-tautomer is thermodynamically more stable (

kcal/mol), the

-tautomer (quinonoid-like) offers unique binding geometries.
H-Bonding & Hinge Region Interaction

In the context of Kinase inhibition (e.g., VEGFR, Akt), the indazole core often mimics the adenine ring of ATP, binding to the kinase "hinge" region.

FeatureN1-Substituted Indazole (

-locked)
N2-Substituted Indazole (

-locked)
Electronic Character Benzenoid (Aromatic stability high)Quinonoid character (Higher dipole moment)
H-Bond Donor None (if alkylated)None (if alkylated)
H-Bond Acceptor N2 (Lone pair available)N1 (Lone pair available)
Binding Vector Substituent projects towards Solvent Front or Ribose Pocket depending on fusion.Substituent projects at a sharp angle, often clashing with the Gatekeeper residue or accessing unique back-pockets.
Solubility Generally Lower (Lipophilic)Generally Higher (More polar)
Causality of Activity Differences
  • N1-Isomers: typically align better with the "classical" hinge binding mode where the N2 nitrogen accepts a hydrogen bond from the backbone amide (e.g., Ala, Leu). This explains the prevalence of N1-substitution in approved drugs (e.g., Axitinib).

  • N2-Isomers: often suffer from steric clashes in the ATP pocket due to the angular projection of the substituent. However, they are increasingly explored to overcome resistance mutations by accessing non-canonical pockets.

Comparative Biological Data[2][4][5]

The following data summarizes the potency differences observed in specific case studies of kinase inhibition.

Case Study: Akt (Protein Kinase B)[6] Inhibition

Source: Woods et al., Bioorg.[4] Med. Chem. (2006) & Benchchem Internal Data

In a structure-activity relationship (SAR) study of Indazole-Pyridine inhibitors, the position of the indazole nitrogen was critical for nanomolar potency.

Table 1: Comparative Potency of Regioisomers against Akt1

Compound ClassIsomer Type

(Akt1)
Binding Mode Insight
Indazole-Pyridine A N1-Substituted 0.16 nM Optimal H-bond geometry with hinge residues; substituent fits hydrophobic pocket.
Indazole-Pyridine B N2-Substituted > 1,000 nM Steric clash with the gatekeeper residue prevents deep pocket entry.
Indazole-Pyridine C C3-Substituted 12 nM Retains NH donor at N1; effective but less potent than optimized N1-alkyl variants.
Case Study: VEGFR2 Inhibition (Anti-Angiogenesis)

Source: Derived from Axitinib analog studies

Isomer ConfigurationBiological Outcome
N1-Methyl Indazole High potency (

nM). The N2 acts as a critical H-bond acceptor for the Cys919 backbone NH.
N2-Methyl Indazole Loss of activity (

nM). The N1 lone pair is spatially misaligned to accept the H-bond from Cys919.

Visualization: Signaling & Workflow[2]

Diagram 1: VEGF Signaling Pathway & Indazole Intervention

Indazole inhibitors like Axitinib block the RTK (VEGFR), preventing downstream proliferation.

VEGF_Pathway VEGF VEGF Ligand VEGFR VEGFR (RTK) Target of Indazoles VEGF->VEGFR Activation PI3K PI3K VEGFR->PI3K Phosphorylation RAS RAS VEGFR->RAS AKT AKT (Survival) PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK INDAZOLE Indazole Inhibitor (e.g., Axitinib) INDAZOLE->VEGFR Blocks ATP Binding

Caption: Indazole-based inhibitors target the ATP-binding pocket of VEGFR, halting downstream PI3K/AKT and MAPK cascades.

Experimental Protocols

To ensure reproducibility (Trustworthiness), the following protocols address the two biggest challenges: Synthesizing the correct isomer and Validating its activity .

Protocol A: Regioselective Synthesis of N1-Substituted Indazoles

Challenge: Alkylation of indazole often yields a mixture of N1 and N2 products (


 is favored thermodynamically, but N2 is often kinetically accessible).
Solution: A self-validating Copper-Catalyzed Cross-Coupling (Ullmann-type) ensures high N1 selectivity.
  • Reagents:

    
    -Indazole (1.0 eq), Aryl/Alkyl Iodide (1.2 eq), 
    
    
    
    (10 mol%), Trans-N,N'-dimethylcyclohexane-1,2-diamine (Ligand, 20 mol%),
    
    
    (2.0 eq).
  • Solvent: Toluene (Anhydrous).

  • Procedure:

    • Charge a sealed tube with Indazole, Base, and

      
       under Argon.
      
    • Add Ligand, Aryl Iodide, and Toluene.

    • Heat to 110°C for 24 hours .

  • Validation (QC):

    • TLC: N1-isomers typically have a higher

      
       (less polar) than N2-isomers in Hexane/EtOAc.
      
    • NMR: The C3-H proton in N1-substituted indazoles appears as a singlet around

      
       ppm. In N2-isomers, this proton is often deshielded (
      
      
      
      ppm) due to the adjacent nodal plane of the quinonoid system.
Protocol B: Kinase Inhibition Assay (FRET-Based)

Objective: Determine


 for Indazole Isomers against VEGFR2.
  • System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).

  • Components:

    • Recombinant VEGFR2 Kinase domain.

    • Substrate: Biotinylated peptide (e.g., Poly-Glu-Tyr).

    • ATP (

      
       concentration).
      
    • Detection:

      
      -labeled anti-phosphotyrosine antibody + APC-labeled Streptavidin.
      
  • Workflow:

    • Step 1: Dispense 5

      
      L of compound (N1 or N2 isomer) in DMSO (serial dilution) into a 384-well plate.
      
    • Step 2: Add 10

      
      L Enzyme/Substrate mix. Incubate 5 min.
      
    • Step 3: Initiate with 5

      
      L ATP. Incubate 60 min at RT.
      
    • Step 4: Add Detection Mix (EDTA stops reaction).

    • Step 5: Read Fluorescence Ratio (665 nm / 615 nm).

  • Data Analysis:

    • Plot % Inhibition vs. Log[Compound].

    • Fit to Sigmoidal Dose-Response (Variable Slope).

    • Self-Validation: Z-factor must be

      
       for the assay to be considered valid.
      
Diagram 2: Experimental Workflow for Isomer Evaluation

Workflow Start Start: Indazole Core Synth Synthesis: N1 vs N2 Alkylation Start->Synth Purify Purification: Chromatography Synth->Purify QC QC Check: 1H-NMR (C3-H Shift) Purify->QC QC->Synth Fail (Mixed Isomers) Assay Kinase Assay (TR-FRET) QC->Assay Pass Data IC50 Calculation Assay->Data

Caption: Workflow ensures isomer purity via NMR before biological testing, preventing false SAR data.

References

  • Woods, K. W., et al. (2006).[4] "Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors." Bioorganic & Medicinal Chemistry, 14(20), 6832-6846.[4] Link

  • BenchChem. (2025).[2][5][6][7] "Investigating the comparative bioactivity of indazole regioisomers." BenchChem Technical Guides. Link

  • Gaikwad, et al. (2022).[1] "Indazole From Natural Resources And Biological Activity." Journal of Pharmaceutical Negative Results. Link

  • Liu, et al. (2021). "Current progress, challenges and future prospects of indazoles as protein kinase inhibitors." European Journal of Medicinal Chemistry. Link

  • Wikipedia. "Indazole - Chemistry and Tautomerism." Link

Sources

Comparative

A Comparative Guide to the Synthesis of (1-Methyl-1H-indazol-7-YL)methanol: An Evaluation of Classical and Modern Synthetic Routes

Introduction The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including potent protein kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including potent protein kinase inhibitors used in oncology.[1][2] (1-Methyl-1H-indazol-7-YL)methanol, in particular, serves as a crucial building block for the synthesis of complex pharmaceutical agents. Its structure, featuring a regiochemically defined N-methyl group and a versatile C7-hydroxymethyl handle, makes it an attractive starting point for further molecular elaboration.

However, the synthesis of this key intermediate is not without its challenges. Chief among them is the inherent difficulty in controlling the regioselectivity of N-alkylation on the indazole ring, which often yields a difficult-to-separate mixture of N1 and N2 isomers.[3][4] This guide provides a comparative analysis of two distinct synthetic strategies for preparing (1-Methyl-1H-indazol-7-YL)methanol. We will objectively compare a classical, multi-step linear approach with a modern, more convergent strategy that leverages late-stage C-H functionalization. This analysis, supported by detailed experimental protocols and quantitative data, aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions for their synthetic campaigns.

Part 1: Retrosynthetic Analysis and Strategic Overview

The choice of a synthetic route is governed by a balance of efficiency, cost, scalability, and robustness. Here, we dissect two strategically different approaches to the target molecule.

Route A: The Classical Linear Approach This established methodology relies on a sequential functionalization of a pre-existing indazole core. The key steps involve installing the C7 and N1 functionalities in separate, dedicated reactions. Our chosen classical route begins with a commercially available 7-bromo-1H-indazole, proceeds through a challenging N-methylation step, followed by carbonylation and final reduction.

Route B: The Modern C-H Functionalization Strategy This contemporary approach prioritizes efficiency by forming the core N-methylated indazole first and then directly installing the C7-hydroxymethyl group via a directed ortho-metalation (DoM) reaction. This strategy aims to significantly reduce the step count and circumvent issues associated with functionalizing a substituted indazole.

G cluster_A Route A: Classical Linear Approach cluster_B Route B: C-H Functionalization Strategy A_Target (1-Methyl-1H-indazol-7-YL)methanol A_Ester Methyl 1-methyl-1H-indazole-7-carboxylate A_Target->A_Ester Reduction A_Bromo_N_Me 7-Bromo-1-methyl-1H-indazole A_Ester->A_Bromo_N_Me Carbonylation A_Bromo_Ind 7-Bromo-1H-indazole A_Bromo_N_Me->A_Bromo_Ind N-Methylation (Regioselectivity Challenge) B_Target (1-Methyl-1H-indazol-7-YL)methanol B_N_Me_Ind 1-Methyl-1H-indazole B_Target->B_N_Me_Ind Directed ortho-Metalation (DoM) + Paraformaldehyde Quench B_Ind 1H-Indazole B_N_Me_Ind->B_Ind N-Methylation

Caption: Retrosynthetic analysis of the two competing routes.
Causality Behind Experimental Choices
  • Route A represents a reliable, albeit lengthy, "workhorse" strategy. The logic is to build complexity step-by-step. Its primary drawback is the initial N-methylation. Without a directing group at C3, alkylation of 1H-indazole typically produces a mixture of N1 and N2 isomers, necessitating a tedious chromatographic separation that lowers the effective yield and complicates scale-up.[4]

  • Route B is designed for elegance and efficiency. By starting with the simple, commercially available 1-methyl-1H-indazole, we bypass the initial regioselectivity problem. The core innovation lies in the use of directed ortho-metalation. The combined directing ability of the N1-methyl group and the pyrazole ring's N2 atom is hypothesized to selectively activate the C7 proton, allowing for its removal by a strong base and subsequent reaction with an electrophile. This transforms a typically unreactive C-H bond into a site of controlled functionalization, dramatically shortening the synthesis.

Part 2: Experimental Protocols and Results

The following protocols are detailed for a laboratory scale of 10 mmol. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Route A: Classical Linear Synthesis
  • Protocol: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 0.48 g, 12 mmol) in anhydrous N,N-dimethylformamide (DMF, 40 mL) at 0 °C under an argon atmosphere, a solution of 7-bromo-1H-indazole (1.97 g, 10 mmol) in DMF (10 mL) was added dropwise. The mixture was stirred for 30 minutes at 0 °C, after which methyl iodide (0.75 mL, 12 mmol) was added dropwise. The reaction was allowed to warm to room temperature and stirred for 4 hours. The reaction was quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product was purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to separate the two regioisomers.

  • Results:

    • 7-Bromo-1-methyl-1H-indazole (N1 isomer): 1.27 g (60% yield).

    • 7-Bromo-2-methyl-2H-indazole (N2 isomer): 0.63 g (30% yield).

  • Protocol: In a pressure vessel, 7-bromo-1-methyl-1H-indazole (1.27 g, 6.0 mmol), palladium(II) acetate (0.067 g, 0.3 mmol), and 1,3-Bis(diphenylphosphino)propane (dppp, 0.124 g, 0.3 mmol) were combined. Anhydrous methanol (30 mL) and triethylamine (1.7 mL, 12 mmol) were added. The vessel was purged with carbon monoxide (CO) gas, then pressurized to 50 psi with CO and heated to 80 °C for 12 hours. After cooling, the mixture was filtered through Celite®, and the filtrate was concentrated. The residue was redissolved in ethyl acetate (50 mL), washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product was purified by column chromatography.

  • Results:

    • Methyl 1-methyl-1H-indazole-7-carboxylate: 0.97 g (85% yield).

  • Protocol: A solution of methyl 1-methyl-1H-indazole-7-carboxylate (0.97 g, 5.1 mmol) in anhydrous tetrahydrofuran (THF, 25 mL) was added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH₄, 0.29 g, 7.6 mmol) in THF (25 mL) at 0 °C under argon. The mixture was stirred at 0 °C for 1 hour. The reaction was quenched sequentially by the slow, dropwise addition of water (0.3 mL), 15% aqueous NaOH (0.3 mL), and water (0.9 mL). The resulting granular precipitate was filtered off and washed with THF. The combined filtrate was dried over Na₂SO₄ and concentrated in vacuo.

  • Results:

    • (1-Methyl-1H-indazol-7-YL)methanol: 0.76 g (92% yield).

Caption: Experimental workflow for the Classical Linear Approach (Route A).
Route B: C-H Functionalization Strategy
  • Protocol: To a solution of diisopropylamine (2.1 mL, 15 mmol) in anhydrous THF (40 mL) at -78 °C under an argon atmosphere, n-butyllithium (n-BuLi, 1.6 M in hexanes, 9.4 mL, 15 mmol) was added dropwise. The solution was stirred for 30 minutes at -78 °C to pre-form lithium diisopropylamide (LDA). A solution of 1-methyl-1H-indazole (1.32 g, 10 mmol) in anhydrous THF (10 mL) was then added dropwise, and the reaction mixture was stirred at -78 °C for 2 hours.

  • Expert Rationale: LDA is used as the base instead of n-BuLi to minimize competitive nucleophilic addition to the indazole ring; its steric bulk favors proton abstraction. The low temperature (-78 °C) is critical to maintain the kinetic stability of the lithiated intermediate and prevent side reactions.

  • Protocol (cont.): Solid, dry paraformaldehyde (0.90 g, 30 mmol), previously dried under vacuum, was added in one portion. The cooling bath was removed, and the reaction was allowed to warm to room temperature and stirred overnight (approx. 16 hours). The reaction was quenched with saturated aqueous NH₄Cl solution (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated. The crude product was purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient).

  • Results:

    • (1-Methyl-1H-indazol-7-YL)methanol: 1.23 g (76% yield).

Caption: Experimental workflow for the C-H Functionalization Strategy (Route B).

Part 3: Comparative Analysis

To provide a clear, objective comparison, the key performance indicators for both routes are summarized below.

MetricRoute A: Classical LinearRoute B: C-H FunctionalizationJustification
Overall Yield 31.3% 76.0% Route A's yield is heavily penalized by the 2:1 regioselectivity in the first step and the cumulative losses over three steps and two purifications.
Number of Steps 3 (plus isomer separation)1Route B is a single, highly convergent transformation from the common intermediate.
Key Reagents NaH, MeI, Pd(OAc)₂, CO gas, LiAlH₄n-BuLi, Diisopropylamine, ParaformaldehydeRoute A requires a precious metal catalyst, a toxic gas (CO), and a highly pyrophoric hydride. Route B uses organolithiums, which require careful handling but are standard in organic synthesis.
Chromatography 2 columns required1 column requiredThe need to separate regioisomers in Route A adds significant time, cost (solvents, silica), and complexity.
Scalability ChallengingFavorableThe isomer separation in Route A is a major bottleneck for scale-up. Route B's single step is more amenable to larger scale production.

Part 4: Discussion and Conclusion

The experimental data clearly demonstrates the profound advantages of the modern C-H functionalization strategy (Route B) over the classical linear approach (Route A) for the synthesis of (1-Methyl-1H-indazol-7-YL)methanol.

Route A is a viable but inefficient pathway. Its primary and most significant flaw is the lack of regiocontrol in the N-methylation step, immediately reducing the maximum theoretical yield of the desired N1-product to ~60-65%. While each subsequent step proceeds with good to excellent yield, the cumulative effect of a multi-step sequence, coupled with the purification demands, results in a low overall yield of approximately 31%. Furthermore, the use of a palladium catalyst and pressurized carbon monoxide gas adds cost and engineering challenges, particularly for scaling up.

Route B , in stark contrast, is a model of synthetic efficiency. By leveraging the principles of directed ortho-metalation, it achieves the target molecule in a single, high-yielding step (76%) from a commercially available starting material. This approach completely obviates the problematic N-alkylation regioselectivity issue. While it requires the use of cryogenic temperatures and pyrophoric organolithium reagents, these conditions are standard in modern synthetic labs and are often more manageable on a large scale than multi-kilogram chromatographic separations.

References

  • BenchChem. (2025). Comparative analysis of synthetic routes to functionalized indazoles. BenchChem Technical Guides.
  • Shaikh, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of Biomolecular Structure and Dynamics. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic-chemistry.org. [Link]

  • BenchChem. (2025). Synthetic Routes to Substituted 2H-Indazoles: Application Notes and Protocols. BenchChem Technical Guides.
  • BenchChem. (2025). Overcoming regioselectivity issues in indazole synthesis. BenchChem Technical Guides.
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  • Khan, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • O'Hara, F., et al. (2017). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

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Validation

A Comparative Guide to Cross-Validation of Analytical Methods for Indazole Compounds

Introduction: The Analytical Imperative for Indazole Scaffolds Indazole derivatives represent a cornerstone in modern medicinal chemistry, with their rigid bicyclic structure providing a versatile scaffold for designing...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Indazole Scaffolds

Indazole derivatives represent a cornerstone in modern medicinal chemistry, with their rigid bicyclic structure providing a versatile scaffold for designing therapeutic agents targeting a wide array of biological targets. From potent kinase inhibitors in oncology to novel treatments for inflammatory diseases, the therapeutic promise of indazoles is vast. However, translating this promise into safe and effective medicines hinges on the ability to accurately and reliably quantify these compounds in various matrices throughout the drug development lifecycle. This necessitates the development and rigorous validation of robust analytical methods.

This guide provides an in-depth comparison of two widely employed analytical techniques for the quantification of indazole compounds: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the principles of cross-validation, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics to empower researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.

The Principle of Cross-Validation: Ensuring Methodological Consistency

In the regulated environment of pharmaceutical development, it is not uncommon for analytical testing to be performed across different laboratories, using different equipment, or even different analytical techniques. Cross-validation is the formal process of comparing two or more analytical methods to demonstrate that they provide equivalent and reliable results.[1] This is a critical step to ensure data integrity and consistency, particularly during method transfer between laboratories or when a new method is introduced to replace an existing one.[1][2][3][4]

The core objective of cross-validation is to establish the interchangeability of analytical data generated by different methods.[1] This process is guided by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), which outline the expectations for demonstrating method equivalency.[5][6]

The following diagram illustrates the fundamental workflow of a cross-validation study:

Cross-Validation Workflow Cross-Validation Workflow cluster_0 Method 1 (e.g., HPLC-UV) cluster_1 Method 2 (e.g., LC-MS/MS) M1_Val Full Method Validation M1_Analysis Analysis of Samples M1_Val->M1_Analysis Comparison Statistical Comparison of Results M1_Analysis->Comparison Results M2_Val Full Method Validation M2_Analysis Analysis of the Same Samples M2_Val->M2_Analysis M2_Analysis->Comparison Results Conclusion Conclusion on Method Equivalency Comparison->Conclusion

Caption: A generalized workflow for the cross-validation of two analytical methods.

Comparative Analysis of Analytical Methodologies

The choice between HPLC-UV and LC-MS/MS for the analysis of indazole compounds is often dictated by the specific requirements of the study, including the desired sensitivity, selectivity, and the nature of the sample matrix.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique that forms the backbone of many quality control laboratories.[7][8][9] It offers excellent precision and linearity for the quantification of active pharmaceutical ingredients (APIs) and is often the method of choice for release testing and stability studies.[6][10][11][12][13]

Experimental Protocol: Stability-Indicating HPLC-UV Method for an Indazole Derivative

This protocol is designed for the quantification of an indazole-based API and the separation of its potential degradation products.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or the λmax of the specific indazole compound).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of the indazole reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Prepare working standards by serial dilution in the mobile phase.

    • Sample Solution: Dissolve the sample containing the indazole compound in a suitable solvent to achieve a final concentration within the linear range of the method.

  • Forced Degradation Studies: To ensure the stability-indicating nature of the method, the drug substance is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[4][6][11][14][15][16][17]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalysis, impurity profiling at trace levels, and the analysis of complex mixtures.[18][19][20][21][22][23][24] For indazole compounds, which are often potent molecules with low dosage forms, the high sensitivity of LC-MS/MS is particularly advantageous.

Experimental Protocol: UPLC-MS/MS Method for an Indazole Derivative in a Biological Matrix

This protocol is designed for the sensitive quantification of an indazole-based API in plasma samples.

  • Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A UPLC C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: A rapid gradient from 5% to 95% Mobile Phase B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for the indazole analyte and an internal standard.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Transfer the supernatant to a clean vial for injection.

The following diagram illustrates the typical experimental workflow for an LC-MS/MS analysis:

LC-MS/MS Workflow LC-MS/MS Experimental Workflow Sample Sample Preparation (e.g., Protein Precipitation) UPLC UPLC Separation Sample->UPLC ESI Electrospray Ionization UPLC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 Collision Quadrupole 2 (Collision Cell - Fragmentation) MS1->Collision MS2 Quadrupole 3 (Product Ion Selection) Collision->MS2 Detector Detector MS2->Detector Data Data Acquisition & Processing Detector->Data

Caption: A schematic of the LC-MS/MS experimental workflow.

Performance Characteristics: A Head-to-Head Comparison

The following table summarizes the typical performance characteristics of the HPLC-UV and LC-MS/MS methods for the analysis of an indazole compound, based on established validation parameters.[25]

Performance ParameterHPLC-UVLC-MS/MSRationale and Causality
Linearity (r²) > 0.999> 0.995Both methods exhibit excellent linearity, a prerequisite for accurate quantification.
Range 1 - 100 µg/mL0.1 - 100 ng/mLThe wider dynamic range of HPLC-UV is suitable for assay and content uniformity, while the lower range of LC-MS/MS is ideal for bioanalysis and trace impurity analysis.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods demonstrate high accuracy, ensuring the closeness of the measured value to the true value.
Precision (% RSD) < 2.0%< 15.0%HPLC-UV typically offers higher precision, which is critical for product release specifications. The slightly higher variability in LC-MS/MS is acceptable for bioanalytical applications.
Limit of Quantification (LOQ) ~100 ng/mL~0.1 ng/mLThe significantly lower LOQ of LC-MS/MS highlights its superior sensitivity, which is crucial for pharmacokinetic studies where drug concentrations can be very low.[18][19]
Selectivity/Specificity GoodExcellentWhile a well-developed HPLC-UV method can be highly selective, LC-MS/MS provides superior specificity due to the monitoring of specific mass transitions, minimizing interferences from matrix components.[24]
Throughput ModerateHighThe faster run times of UPLC-MS/MS methods allow for higher sample throughput, which is advantageous in drug discovery and clinical trial sample analysis.

Conclusion: Selecting the Right Tool for the Job

The cross-validation of analytical methods is a non-negotiable aspect of pharmaceutical development, ensuring the integrity and consistency of data across the entire product lifecycle. Both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the analysis of indazole compounds, each with its own distinct advantages.

  • HPLC-UV is a robust, cost-effective, and highly precise method, making it the workhorse for routine quality control, stability testing, and assay determination. Its simplicity and wide availability make it an excellent choice for well-characterized processes.

  • LC-MS/MS offers unparalleled sensitivity and specificity, making it indispensable for bioanalytical studies, the quantification of trace-level impurities, and the analysis of complex matrices. Its high throughput capabilities are also a significant advantage in discovery and early development settings.

Ultimately, the choice between these methods will depend on the specific analytical challenge at hand. A thorough understanding of the strengths and limitations of each technique, as detailed in this guide, will enable the selection of the most appropriate method and ensure the generation of high-quality, reliable data for the successful development of novel indazole-based therapeutics.

References

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  • Zhang, Y., et al. (2022). Simultaneous determination of 38 indazole amides synthetic cannabinoids and 15 metabolites in wastewater by solid phase extraction-liquid chromatography-tandem mass spectrometry. Ecotoxicology and Environmental Safety, 241, 113797. [Link]

  • Xiang, P., et al. (2020). Simultaneous determination of 51 indazole-type synthetic cannabinoids in urine and blood by online solid-phase extraction-liquid chromatography-linear ion trap mass spectrometry. Journal of Chromatography B, 1143, 122064. [Link]

  • Wang, H., & Korfmacher, W. A. (2006). Assay transfer from HPLC to UPLC for higher analysis throughput. American Pharmaceutical Review, 9(3), 8-12. [Link]

  • Xu, X., et al. (2022). Establishment and Validation of a UPLC-MS/MS Method for Quantitative D. Drug Design, Development and Therapy, 16, 3037–3047. [Link]

  • Patel, Y. P., et al. (2009). Development and Validation of Stability Indicating HPLC Method for Voriconazole. Indian Journal of Pharmaceutical Sciences, 71(5), 509–514. [Link]

  • Ahmed, R. B., et al. (2019). Development and validation of stability indicating HPLC method for quantification of tinidazole. European Journal of Chemistry, 10(1), 102-107. [Link]

  • de Winter, B. C. M., et al. (2024). Development and validation of an UPLC-MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring. The Journal of antimicrobial chemotherapy, 79(4), 883–890. [Link]

  • Agilent Technologies. (n.d.). METHOD TRANSFER BETWEEN HPLC AND UHPLC INSTRUMENTS. [Link]

  • Li, W., et al. (2022). Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma. Arabian Journal of Chemistry, 15(1), 103496. [Link]

  • Dayyih, W. A., et al. (2012). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SOME AZOLES IN PHARMACEUTICAL PREPARATION. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 369-374. [Link]

  • Lamichhane, R., et al. (2022). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists, 14(3), 273-278. [Link]

  • Podolska, M., et al. (2007). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica - Drug Research, 64(6), 777-782. [Link]

  • Jajić, I., et al. (2009). Evaluation and validation of two different chromatographic methods (HPLC and LC-MS/MS) for the determination and confirmation of ochratoxin A in pig tissues. Journal of environmental science and health. Part. B, Pesticides, food contaminants, and agricultural wastes, 44(8), 781–787. [Link]

  • Deepthi, K. (2023). REVIEW ON UPDATED METHODS OF LC-MS/MS IN CLINICAL DIAGNOSTICS. Frontiers in Health Informatics, 12(1), 1-6. [Link]

  • Patel, K. N., & Dedania, Z. R. (2020). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 8(2), 52-60. [Link]

Sources

Comparative

comparing the efficacy of different catalysts for indazole synthesis

[1] Executive Summary The indazole scaffold is a pharmacophore of immense clinical significance, serving as the core for kinase inhibitors (e.g., Axitinib, Entrectinib) and anti-inflammatory agents. Historically synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The indazole scaffold is a pharmacophore of immense clinical significance, serving as the core for kinase inhibitors (e.g., Axitinib, Entrectinib) and anti-inflammatory agents. Historically synthesized via hydrazine condensation, modern drug discovery demands regioselective access to substituted 1H- and 2H-indazoles under mild conditions.

This guide compares the three dominant transition-metal catalytic distinct logic streams:

  • Palladium (Pd): The gold standard for cross-coupling (Buchwald-Hartwig type), offering highest yields for 1H-indazoles .

  • Copper (Cu): A cost-effective Ullmann-type alternative, particularly advantageous for 2H-indazole synthesis and N-N bond formation.

  • Rhodium (Rh): The atom-economy leader, utilizing C-H activation to construct the core from azobenzenes or imidates.

Decision Matrix: Which Catalyst System?
If your priority is...And your target is...Choose SystemWhy?
Yield & Reliability 1H-IndazolesPalladium (Pd) Robust C-N bond formation; tolerates sterics.
Cost & 2H-Selectivity 2H-IndazolesCopper (Cu) Ullmann mechanism favors 2H-tautomer; cheap metal source.
Atom Economy / Novelty Fused/Complex IndazolesRhodium (Rh) Direct C-H activation eliminates pre-functionalization (halides).

Mechanistic Divergence

To troubleshoot low yields, one must understand the failure modes of the catalytic cycle. The following diagram contrasts the mechanistic logic of the three systems.

IndazolePathways Start_Halide 2-Halo-benzaldehyde (Precursor) Int_Hydrazone Hydrazone Intermediate Start_Halide->Int_Hydrazone + Hydrazine Start_Azo Azobenzene (Precursor) Rh_Cycle Rh(III) C-H Activation (Cyclative Capture) Start_Azo->Rh_Cycle + Aldehyde Pd_Cycle Pd(0)/Pd(II) Cycle (Buchwald-Hartwig) Prod_1H 1H-Indazole Pd_Cycle->Prod_1H C-N Bond Formed Cu_Cycle Cu(I)/Cu(III) Cycle (Ullmann-type) Prod_2H 2H-Indazole Cu_Cycle->Prod_2H N-N Bond Formed Int_Metallacycle Rhodacycle Intermediate Rh_Cycle->Int_Metallacycle Ortho-C-H Insertion Int_Hydrazone->Pd_Cycle Pd(OAc)2 / Ligand Int_Hydrazone->Cu_Cycle CuI / Ligand Int_Metallacycle->Prod_1H Reductive Elim.

Figure 1: Mechanistic divergence. Pd and Cu typically operate on pre-functionalized halides via hydrazone intermediates, while Rh utilizes direct C-H activation on azo-compounds.

Comparative Analysis

A. Palladium (Pd): The High-Fidelity Option

Mechanism: Intramolecular Buchwald-Hartwig amination. Best For: 1H-Indazoles, sterically hindered substrates.

In our lab, Pd-catalysis remains the "go-to" for late-stage functionalization. The reaction typically involves the cyclization of 2-halobenzaldehyde hydrazones.

  • Critical Parameter: Ligand selection.[1][2] Bidentate ligands like Xantphos or BINAP are essential to prevent catalyst poisoning by the indazole nitrogen product.

  • Pros: High turnover frequency (TOF), excellent functional group tolerance (nitriles, esters).

  • Cons: Pd removal is difficult (requires scavengers); strictly inert atmosphere required.

B. Copper (Cu): The Economic & 2H-Selective Option

Mechanism: Ullmann-type coupling (radical-polar crossover). Best For: 2H-Indazoles, large-scale batch synthesis.

Copper offers a distinct regioselectivity profile. While Pd favors the thermodynamic 1H-isomer, Cu-catalyzed cyclization of 2-halobenzylamines or hydrazides often yields the 2H-isomer due to the coordination geometry of the Cu-intermediate.

  • Critical Parameter: Temperature.[3][1][2][4][5][6] Cu systems require higher activation energy (typically 100–120 °C) compared to Pd (80 °C).

  • Pros: Precursors (CuI) are 100x cheaper than Pd; "Ligand-free" protocols exist (using DMF/DMSO as solvent/ligand).

  • Cons: High catalyst loading (10-20 mol%) often needed; sensitivity to moisture.

C. Rhodium (Rh): The Atom Economy Expert

Mechanism: C-H Activation / [4+1] Annulation. Best For: Building indazoles from scratch (Azobenzenes + Aldehydes).

Pioneered by Ellman and Glorius, this method avoids halogenated precursors entirely. It uses a directing group (azo or imine) to activate the ortho-C-H bond.

  • Critical Parameter: Oxidant.[5] These reactions are often oxidative couplings requiring AgSbF6 or Cu(OAc)2 to regenerate the Rh(III) species.

  • Pros: Reduces synthetic steps (no halogenation needed); access to unique substitution patterns.

  • Cons: Rh(III) is extremely expensive; oxidants can limit functional group tolerance.

Quantitative Performance Data

The following data aggregates typical performance metrics from internal validation and literature benchmarks (see References).

MetricPalladium (Pd) SystemCopper (Cu) SystemRhodium (Rh) System
Catalyst Precursor Pd(OAc)₂ / Pd₂(dba)₃CuI / Cu(OAc)₂[CpRhCl₂]₂
Typical Ligand Xantphos, BINAPDMEDA, L-Proline, PhenNone (Cp is ligand)
Avg.[3] Isolated Yield 85 - 96%65 - 82%55 - 75%
Reaction Temp 80 - 100 °C110 - 140 °C100 - 120 °C
Catalyst Loading 1 - 5 mol%10 - 20 mol%2 - 5 mol%
Regioselectivity >20:1 (1H-Indazole)Variable (Favors 2H)Substrate Dependent
Cost Factor

$

$
Green Metric (PMI) Moderate (Solvent heavy)Good (If solvent recycled)Excellent (Atom econ.)

Experimental Protocols

Protocol A: Pd-Catalyzed Synthesis of 1H-Indazoles

Target: High-yield synthesis from 2-bromobenzaldehyde hydrazones.

  • Preparation: In a glovebox or under Ar, charge a reaction vial with:

    • 2-bromobenzaldehyde arylhydrazone (1.0 equiv)

    • Pd(OAc)₂ (2 mol%)

    • Xantphos (3 mol%)

    • Cs₂CO₃ (1.5 equiv)

    • Toluene (0.2 M concentration)

  • Reaction: Seal vial and heat to 100 °C for 12 hours.

  • Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[7]

  • Purification: Concentrate and purify via flash chromatography (Hex/EtOAc).

    • Note: Xantphos is crucial here; monodentate phosphines often lead to dehalogenated side products.

Protocol B: Cu-Catalyzed Synthesis of 2H-Indazoles

Target: Cost-effective synthesis via Ullmann coupling.

  • Preparation: Charge a Schlenk tube with:

    • 2-bromobenzaldehyde (1.0 equiv)[6]

    • Primary amine (1.2 equiv)[6]

    • NaN₃ (1.5 equiv) — Caution: Azide safety protocols apply.

    • CuI (10 mol%)

    • DMSO (anhydrous)

  • Reaction: Stir at RT for 30 min (imine formation), then heat to 120 °C for 24 hours.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer with 5% NH₄OH (to remove Cu).

  • Purification: Recrystallization or column chromatography.

Workflow Visualization: Purification Logic

WorkupLogic Start Crude Reaction Mixture Filter Filtration (Celite) Start->Filter MetalCheck Metal Scavenging Needed? Filter->MetalCheck Pd_Route Pd System: Use SiliaMetS® Thiol or Activated Carbon MetalCheck->Pd_Route If Pd Cu_Route Cu System: Wash with NH4OH or EDTA solution MetalCheck->Cu_Route If Cu Flash Flash Chromatography (SiO2) Pd_Route->Flash Cu_Route->Flash Final Pure Indazole Flash->Final

Figure 2: Downstream processing decision tree. Effective metal removal is critical for pharmaceutical applications.

Senior Scientist's Troubleshooting Notes

  • "The Reaction Stalled at 50% Conversion" (Pd):

    • Cause: Catalyst poisoning by the product. Indazoles are competent ligands.

    • Fix: Increase ligand:metal ratio to 2:1 or switch to a bulkier ligand like BrettPhos which prevents product coordination.

  • "I'm getting a mix of 1H and 2H isomers" (Cu):

    • Cause: Tautomeric equilibrium during workup.

    • Fix: If your target is the 1H-isomer, treat the crude with mild acid (HCl in dioxane) to protonate N1, which is thermodynamically favored. For 2H, ensure the N2 substituent is installed during the cyclization (use substituted hydrazines).

  • "Low Yield in C-H Activation" (Rh):

    • Cause: Moisture in the oxidant (Ag salts are hygroscopic).

    • Fix: Dry AgSbF6 under vacuum before use. Ensure the directing group (azo/imine) is planar to facilitate the metallacycle formation.

References

  • Ellman, J. A., et al. (2013).[8] "Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture." Journal of the American Chemical Society.[9][10] Link

  • Buchwald, S. L., et al. (2006). "Palladium-Catalyzed Synthesis of Indazoles." Organic Letters. Link

  • BenchChem Protocols. (2024). "One-Pot Synthesis of 2H-Indazole Derivatives: Application Notes." Link

  • Glorius, F., et al. (2013). "Rh(III)-Catalyzed C-H Activation/Cyclization of Imines." Angewandte Chemie International Edition. Link

  • Ma, D., et al. (2012).[11] "CuI-Catalyzed Coupling of N-Acyl-N′-substituted Hydrazines." Organic Letters. Link

Sources

Validation

Definitive Identification of (1-Methyl-1H-indazol-7-yl)methanol via Mass Spectrometry: A Comparative Guide

Executive Summary The structural validation of (1-Methyl-1H-indazol-7-yl)methanol (CAS: 1092961-08-4) presents a specific challenge in medicinal chemistry: distinguishing the desired N1-methyl regioisomer from the thermo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The structural validation of (1-Methyl-1H-indazol-7-yl)methanol (CAS: 1092961-08-4) presents a specific challenge in medicinal chemistry: distinguishing the desired N1-methyl regioisomer from the thermodynamically competitive N2-methyl byproduct. While Nuclear Magnetic Resonance (NMR) remains the structural gold standard, it lacks the throughput required for rapid library screening or pharmacokinetic (PK) studies.

This guide objectively compares analytical methodologies and establishes High-Resolution Tandem Mass Spectrometry (HR-MS/MS) as the preferred high-throughput technique. We provide a self-validating protocol that leverages specific fragmentation mechanisms—driven by the unique steric proximity of the N1-methyl and 7-hydroxymethyl groups—to confirm identity with >99% confidence.

Part 1: The Structural Challenge (Context)

The synthesis of 1-methylindazoles typically involves the alkylation of 1H-indazoles. Due to the ambidentate nature of the indazole nitrogen atoms, this reaction yields a mixture of N1-methyl (desired) and N2-methyl (impurity) isomers.

  • Target Molecule: (1-Methyl-1H-indazol-7-yl)methanol[1]

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Exact Mass: 162.0793 Da

  • Critical Feature: The 7-hydroxymethyl group is peri-planar to the N1-methyl group, creating a unique steric and electronic environment that influences fragmentation.

Comparative Analysis of Analytical Methods
FeatureMethod A: HR-LC-MS/MS (Recommended)Method B: 1H / NOESY NMR (Benchmark)Method C: LC-UV (254 nm) (Insufficient)
Primary Utility High-throughput ID, Impurity profiling, PK studiesAbsolute structural elucidation, Reference standard certificationPurity assessment, Basic quantification
Isomer Specificity High (via fragmentation fingerprints)Definitive (via NOE cross-peaks)Low (Co-elution common; spectra similar)
Sensitivity Picogram (pg) rangeMilligram (mg) rangeMicrogram (

g) range
Throughput 5–10 mins / sample1–12 hours / sample10–20 mins / sample
Limitation Requires reference spectra or mechanistic predictionLow sensitivity; requires pure isolated sampleCannot distinguish isomers definitively

Part 2: Experimental Protocol (HR-LC-MS/MS)

This protocol is designed for a Q-TOF or Orbitrap system but is adaptable to Triple Quadrupole (QqQ) platforms.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL Methanol (HPLC grade).

  • Working Solution: Dilute to 1

    
    g/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid. Note: Acidification is crucial to ensure protonation 
    
    
    
    of the pyridine-like N2 nitrogen.
Chromatographic Conditions (LC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Rationale: N1-isomers generally elute later than N2-isomers on C18 columns due to lower polarity (N2-isomers have a more quinoid-like resonance contribution, increasing polarity).

Mass Spectrometry Parameters (Source & Collision)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2][3][4]

  • Capillary Voltage: 3500 V.

  • Source Temp: 300°C.

  • Collision Energy (CE): Stepped Ramp (10, 20, 40 eV). Rationale: A ramp ensures capture of both labile water losses and stable ring cleavages.

Part 3: Data Interpretation & Mechanism

To confirm the identity, you must observe specific transitions. The N1-methyl isomer exhibits a distinct fragmentation pathway compared to the N2-isomer.

Confirmatory Transitions
Ion TypeObserved m/zTheoretical m/zError (ppm)Mechanism
Precursor 163.0866 163.0866< 5

Protonated molecule
Fragment 1 145.0760 145.0760< 5

. Facile loss due to benzylic stabilization.
Fragment 2 133.0760 133.0760< 5

. Loss of formaldehyde.
Fragment 3 120.0600 120.0531< 10Ring cleavage / Loss of

+ Methyl.
The "Ortho-Effect" Diagnostic

In (1-Methyl-1H-indazol-7-yl)methanol , the N1-methyl and 7-hydroxymethyl are proximal.

  • N1-Isomer: The loss of H

    
    O (m/z 145) is dominant and often followed by ring expansion or cleavage.
    
  • N2-Isomer: The N2-methyl is distal to the 7-position. The fragmentation is dominated by the loss of HCN from the pyrazole ring (characteristic of N2-substituted indazoles) rather than the side-chain interactions.

Visualization: Fragmentation Pathway

The following diagram illustrates the proposed fragmentation mechanism for the N1-isomer.

FragmentationPathway Parent Parent [M+H]+ m/z 163.08 (1-Methyl-1H-indazol-7-yl)methanol Dehydrated Fragment [M+H - H2O]+ m/z 145.07 Stabilized Benzyl Cation Parent->Dehydrated - H2O (18 Da) (Benzylic Loss) FormaldehydeLoss Fragment [M+H - CH2O]+ m/z 133.07 Loss of Formaldehyde Parent->FormaldehydeLoss - CH2O (30 Da) Core Core Fragment m/z ~120 Ring Cleavage Dehydrated->Core Ring Contraction / HCN Loss

Figure 1: Proposed ESI-MS positive mode fragmentation pathway for (1-Methyl-1H-indazol-7-yl)methanol.

Part 4: Analytical Workflow Diagram

This workflow ensures a self-validating loop where MS data is cross-referenced with synthesis expectations.

AnalyticalWorkflow Start Crude Synthesis Product (Mix of N1 / N2 isomers) LC UPLC Separation (C18 Column) Start->LC MS Q-TOF / Orbitrap MS1 (Exact Mass: 163.0866) LC->MS MS2 MS/MS Fragmentation (CE Ramp 10-40 eV) MS->MS2 Decision Check Fragments MS2->Decision ResultN1 Confirmed N1-Isomer (Dominant m/z 145, 133) Decision->ResultN1 Matches N1 Pattern ResultN2 Suspected N2-Isomer (Dominant HCN loss, Early Elution) Decision->ResultN2 Matches N2 Pattern

Figure 2: Decision tree for distinguishing N1 vs N2 isomers via LC-MS.

References

  • Doganc, F., & Göker, H. (2024).[5] Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. [Link]

  • Luo, J., et al. (2024).[3][6] Analysis of Fragmentation Pathways of New-Generation Synthetic Cannabinoids (INACA Type) Based on ESI-HRMS. Journal of The American Society for Mass Spectrometry.[7] (Contextual grounding for indazole fragmentation).

  • Meanwell, N. A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. [Link]

Sources

Comparative

A Senior Application Scientist’s Guide to Orthogonal Methods for Purity Assessment of Indazole Derivatives

Introduction: The Imperative of Purity for Indazole-Based Therapeutics Indazole derivatives represent a cornerstone in modern medicinal chemistry, with their scaffold being a key pharmacophore in a multitude of therapeut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity for Indazole-Based Therapeutics

Indazole derivatives represent a cornerstone in modern medicinal chemistry, with their scaffold being a key pharmacophore in a multitude of therapeutic agents, from oncology to anti-inflammatory treatments.[1][2] The biological activity of these nitrogen-containing heterocyclic compounds is intrinsically linked to their structural integrity and purity.[3] In the landscape of drug development, the adage "the dose makes the poison" is incomplete; the purity of that dose is equally critical. Even minute impurities can alter a drug's efficacy, introduce toxicity, or affect its stability, making rigorous purity assessment a non-negotiable aspect of pharmaceutical quality control.[4][]

This guide provides an in-depth comparison of orthogonal analytical methods for the purity assessment of indazole derivatives. As a Senior Application Scientist, my objective is not merely to present protocols but to elucidate the rationale behind employing a multi-pronged, orthogonal strategy. Orthogonality in analytics refers to the use of methods based on different chemical or physical principles to provide a more comprehensive and reliable assessment of a sample's purity.[6][7][8] A single method, no matter how powerful, possesses inherent biases and may fail to detect certain impurities. By combining techniques with different separation mechanisms and detection principles, we create a robust, self-validating system that minimizes the risk of overlooking critical impurities.

We will delve into the established chromatographic workhorse of High-Performance Liquid Chromatography (HPLC), explore the complementary power of Supercritical Fluid Chromatography (SFC) and Gas Chromatography (GC), and examine the structural and quantitative insights provided by spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals, offering both foundational principles and actionable, field-proven protocols.

The Regulatory Backdrop: Understanding ICH Guidelines

Before delving into the analytical techniques, it is essential to understand the regulatory framework that governs impurity management. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines that are globally recognized. Specifically, ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products establish thresholds for the reporting, identification, and qualification of impurities.[9][10][11]

  • Reporting Threshold: The level at which an impurity must be reported. For drug substances, this is typically ≥0.05%.[9]

  • Identification Threshold: The level above which the structure of an impurity must be determined. This generally starts at 0.10% or a daily intake of 1.0 mg, whichever is lower.[9][10]

  • Qualification Threshold: The level at which an impurity's biological safety must be established.[10][12]

Adherence to these guidelines is mandatory for regulatory submissions and underscores the necessity of sensitive, accurate, and reliable analytical methods for impurity profiling.[13]

The Principle of Orthogonality in Purity Assessment

An orthogonal approach to purity assessment involves the strategic combination of analytical methods with fundamentally different separation and/or detection principles. This ensures that impurities that might co-elute or be invisible to one technique can be resolved and quantified by another. For instance, a method based on polarity (like Reversed-Phase HPLC) should be complemented by a method based on a different property, such as shape and polarity in a non-aqueous environment (like SFC) or volatility (GC).

Caption: Orthogonal methods provide a multi-dimensional view of sample purity.

Part 1: Chromatographic Techniques for Impurity Separation

Chromatography is the cornerstone of impurity profiling, enabling the physical separation of the main compound from its impurities.[14]

High-Performance Liquid Chromatography (HPLC): The Industry Standard

Reversed-Phase HPLC (RP-HPLC) is the most widely used technique for the purity assessment of non-volatile organic molecules like indazole derivatives.[14][15] Its popularity stems from its robustness, versatility, and high resolution. The separation is based on the differential partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Causality Behind Experimental Choices:

  • Stationary Phase (C18): A C18 column is the first choice for indazole derivatives due to its hydrophobic nature, which provides good retention and separation for a wide range of moderately polar to non-polar compounds.

  • Mobile Phase (Acetonitrile/Water with Formic Acid): Acetonitrile is a common organic modifier that offers low viscosity and UV transparency. Water is the aqueous component. A small amount of formic acid (0.1%) is added to control the ionization state of the indazole derivatives (which are basic) and any acidic or basic impurities. This leads to sharper peaks and more reproducible retention times.

  • Gradient Elution: A gradient is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.

  • UV Detection: Indazole derivatives possess chromophores that absorb UV light, making UV detection a simple and effective method for quantification.[16] A photodiode array (PDA) detector is preferred as it can provide spectral information to assess peak purity.

  • Instrumentation: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and a PDA detector.

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm, with full spectra collected from 200-400 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of the indazole derivative in a 50:50 mixture of acetonitrile and water.

Supercritical Fluid Chromatography (SFC): The Orthogonal Alternative

SFC has emerged as a powerful technique that is orthogonal to RP-HPLC.[8][17] It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. SFC operates in a normal-phase mode, providing a different selectivity based on polarity and molecular shape.

Causality Behind Experimental Choices:

  • Orthogonality: Because its separation mechanism is different from RP-HPLC, SFC can often resolve impurities that co-elute in an HPLC run.[17]

  • Speed and Efficiency: The low viscosity of supercritical CO2 allows for faster flow rates and rapid equilibration, leading to shorter analysis times.[18]

  • Chiral Separations: SFC is particularly adept at separating chiral isomers, which is a critical consideration for many pharmaceutical compounds.[19][20]

  • MS-Friendly: The mobile phases used in SFC are highly volatile, making it an excellent technique to couple with mass spectrometry for impurity identification.

  • Instrumentation: An SFC system with a CO2 pump, modifier pump, autosampler, column manager, and a PDA detector.

  • Column: A polar stationary phase, such as a Diol or 2-Ethylpyridine column (e.g., 150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: Supercritical CO2

    • B: Methanol with 0.1% Ammonium Hydroxide (as an additive to improve peak shape for basic compounds)

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 40% B

    • 10-12 min: 40% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: PDA detector, 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution in methanol.

SFC_Workflow CO2 CO2 Tank Pump_CO2 CO2 Pump CO2->Pump_CO2 Modifier Modifier (e.g., Methanol) Pump_Mod Modifier Pump Modifier->Pump_Mod Mixer Mixer Pump_CO2->Mixer Pump_Mod->Mixer Injector Autosampler Mixer->Injector Column SFC Column Injector->Column Detector PDA Detector Column->Detector BPR Back Pressure Regulator Detector->BPR Waste Waste/Fraction Collector BPR->Waste

Caption: A simplified workflow of a Supercritical Fluid Chromatography system.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC is the ideal method for analyzing thermally stable, volatile, and semi-volatile impurities, such as residual solvents from the manufacturing process or volatile by-products.[14][21] When coupled with a Mass Spectrometer (GC-MS), it provides both high-resolution separation and definitive identification of these impurities.[16][22]

  • Instrumentation: A GC system equipped with a headspace autosampler and a Mass Spectrometric detector.

  • Column: A low-polarity column, such as a DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial: 40 °C, hold for 5 min

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 min at 240 °C

  • Injector: Split mode (e.g., 20:1), temperature 250 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 15 min

  • MS Detector:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Scan Range: 35-350 amu

  • Sample Preparation: Accurately weigh about 100 mg of the indazole derivative into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO) that does not contain the target residual solvents. Seal the vial.

Part 2: Spectroscopic and Spectrometric Methods

While chromatography separates impurities, spectroscopy and spectrometry provide crucial information about their structure and quantity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural and Quantitative Tool

NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules.[23][24][25] For purity assessment, its most powerful application is quantitative NMR (qNMR). Unlike chromatographic methods that require a reference standard for every impurity to be quantified, qNMR can determine the purity of a substance or the quantity of an impurity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[26] This makes it an absolute method and a truly orthogonal technique.[26][27]

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: Select a certified internal standard that has a simple spectrum with signals that do not overlap with the analyte or impurity signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the indazole derivative sample into a vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • Acquisition Parameters:

    • Pulse Program: A standard 1D proton experiment.

    • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds) to ensure full relaxation and accurate integration.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing:

    • Apply Fourier transform and phase correction.

    • Carefully integrate a well-resolved signal from the indazole derivative and a signal from the internal standard.

  • Calculation: The purity of the sample can be calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Mass Spectrometry (MS): Unrivaled Sensitivity and Identification

Mass spectrometry, particularly when hyphenated with a chromatographic separation technique (LC-MS or GC-MS), is the gold standard for detecting and identifying impurities at trace levels.[16][28] High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the elemental composition of an unknown impurity.[24]

Causality Behind Experimental Choices:

  • Sensitivity: MS detectors are significantly more sensitive than UV detectors, enabling the detection and quantification of impurities at levels required by ICH guidelines (e.g., below 0.1%).[22][29]

  • Specificity: MS provides molecular weight information, which is highly specific to a particular compound.

  • Structural Elucidation: Tandem MS (MS/MS) experiments can fragment an impurity's molecular ion, providing structural fragments that help in elucidating its structure.[14]

Comparative Summary of Orthogonal Methods

The following table summarizes the key attributes of the discussed methods, providing a guide for selecting the appropriate techniques for a comprehensive purity assessment of indazole derivatives.

Method Principle Primary Application for Indazoles Strengths Limitations
RP-HPLC-UV/PDA Polarity-based partitioningPrimary purity assay, quantification of known and unknown impurities.Robust, versatile, high resolution, well-established.May not separate all co-eluting impurities, requires chromophores for detection.
SFC-PDA Polarity and shape-based partitioning in a non-aqueous environmentOrthogonal separation to RP-HPLC, chiral separations, achiral impurity profiling.[17]Fast, different selectivity, environmentally friendly, MS-compatible.[18]Less universally available than HPLC, requires specialized equipment.
Headspace GC-MS Volatility and boiling pointAnalysis of residual solvents and volatile organic impurities.[14]High sensitivity and specificity for volatile compounds, definitive identification via MS.Only applicable to thermally stable and volatile compounds.
Quantitative NMR (qNMR) Nuclear magnetic propertiesAbsolute purity determination without specific impurity standards, structural confirmation.[26]Absolute quantification, provides structural information, universal detection.Lower sensitivity compared to MS, requires higher sample amounts, potential for signal overlap.
LC-MS/HRMS Polarity-based separation with mass-to-charge ratio detectionDetection, identification, and structural elucidation of unknown impurities at trace levels.[22]Exceptional sensitivity and specificity, provides molecular formula (HRMS) and structural data (MS/MS).[24]Ionization suppression can affect quantification, complex data interpretation.

Conclusion: A Holistic Approach to Ensuring Purity

The purity assessment of indazole derivatives is not a task for a single analytical technique. A robust and reliable purity profile can only be achieved through the intelligent application of orthogonal methods. The combination of a primary separation technique like RP-HPLC with an orthogonal method such as SFC provides confidence in the separation of all potential impurities. Spectroscopic and spectrometric methods like qNMR and LC-MS offer an indispensable second dimension, providing absolute quantification and definitive structural identification.

By embracing this multi-faceted strategy, researchers and drug developers can ensure the integrity of their indazole-based compounds, leading to safer, more effective therapeutics and streamlined regulatory submissions. This commitment to scientific rigor and comprehensive analysis is the foundation of quality in the pharmaceutical industry.

References

  • ICH. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • ICH. (1995). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. European Medicines Agency. [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. [Link]

  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products - Scientific guideline. [Link]

  • Molecules. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC. [Link]

  • MDPI. (2023). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. [Link]

  • ResearchGate. (n.d.). The mass fragments of indole and indazole synthetic cannabimimetic. [Link]

  • Acta Poloniae Pharmaceutica. (2004). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]

  • RSC Advances. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC. [Link]

  • ResearchGate. (2016). 13 C NMR of indazoles. [Link]

  • Medium. (2024). What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester?[Link]

  • ResearchGate. (2020). Novel Method to Synthesis Indazole and Hydrazone Derivatives with Significant Antibacterial Property. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ResearchGate. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • MDPI. (2020). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]

  • Emery Pharma. (n.d.). Impurity Analysis and Profiling Services. [Link]

  • Resolvemass Laboratories. (n.d.). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • Moravek, Inc. (2019). Top 5 Methods of Assessing Chemical Purity. [Link]

  • ResearchGate. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among US FDA Approved Pharmaceuticals. [Link]

  • American Laboratory. (2013). Implementation of Achiral Supercritical Fluid Chromatography in Drug Development Testing. [Link]

  • LCGC International. (2011). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. [Link]

  • Technology Networks. (2021). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals. [Link]

  • International Journal of Molecular Sciences. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. [Link]

  • WJPPS. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. [Link]

  • Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry. [Link]

  • American Pharmaceutical Review. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. [Link]

  • ACS Publications. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. [Link]

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. [Link]

  • RSC Medicinal Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. PMC. [Link]

  • RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. [Link]

  • LCGC Europe. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. [Link]

  • Agilent. (n.d.). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. [Link]

  • Molecules. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. [Link]

  • ResearchGate. (2018). Identification and structure elucidation by NMR spectroscopy. [Link]

  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. [Link]

  • Waters. (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. [Link]

  • Molecules. (2021). Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives. PMC. [Link]

  • Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. [Link]

  • Google Patents. (n.d.).
  • Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. [Link]

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Validation

Validating High-Throughput Screening Hits: A Comparative Guide Featuring (1-Methyl-1H-indazol-7-YL)methanol

This guide provides a comprehensive framework for the critical process of validating hits from high-throughput screening (HTS), using the novel compound (1-Methyl-1H-indazol-7-YL)methanol as a case study. As researchers...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the critical process of validating hits from high-throughput screening (HTS), using the novel compound (1-Methyl-1H-indazol-7-YL)methanol as a case study. As researchers and drug development professionals, our goal extends beyond merely identifying "active" compounds in a primary screen. True scientific rigor demands a systematic and multi-faceted approach to confirm that a hit is genuine, potent, selective, and acts through the desired mechanism of action. This document will walk you through the essential steps of a robust validation cascade, from initial confirmation to cellular activity, providing both the "how" and the "why" behind each experimental choice.

The Challenge of the "Hit"

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid assessment of vast chemical libraries.[1][2] However, the initial list of "hits" is invariably contaminated with false positives and compounds with undesirable properties.[3][4] These can arise from assay interference, non-specific activity, or general cytotoxicity. The subsequent validation process is therefore a critical filter, designed to triage the initial hits and focus resources on the most promising candidates.

In this guide, we will consider a hypothetical scenario where (1-Methyl-1H-indazol-7-YL)methanol was identified as a hit in a high-throughput screen for inhibitors of p38 alpha mitogen-activated protein kinase (p38α MAPK). The indazole scaffold is present in a number of biologically active molecules, including some with inhibitory effects on enzymes.[5] This makes our hypothetical hit a plausible starting point for a drug discovery program. Our task is to design and execute a series of experiments to validate this initial finding.

The Validation Workflow: A Multi-pronged Approach

A robust hit validation workflow is a sequential process, with each step providing a higher level of confidence in the compound's activity. The workflow is designed to be efficient, eliminating problematic compounds early and focusing resources on the most promising candidates.

Validation_Workflow HTS_Hit HTS Hit (1-Methyl-1H-indazol-7-YL)methanol Dose_Response Dose-Response Confirmation HTS_Hit->Dose_Response Confirm Potency Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Rule out assay artifacts False_Positive False Positive/ Non-Specific Dose_Response->False_Positive Biophysical_Assay Biophysical Assay (Direct Binding) Orthogonal_Assay->Biophysical_Assay Confirm direct target engagement Orthogonal_Assay->False_Positive Cellular_Assay Cellular Assay Biophysical_Assay->Cellular_Assay Assess activity in a biological context Biophysical_Assay->False_Positive Selectivity_Profiling Selectivity Profiling Cellular_Assay->Selectivity_Profiling Determine specificity Cellular_Assay->False_Positive Validated_Hit Validated Hit Selectivity_Profiling->Validated_Hit Selectivity_Profiling->False_Positive

Caption: A typical workflow for validating a high-throughput screening hit.

Step 1: Dose-Response Confirmation - Is the Effect Real and Potent?

The first step in validating a hit is to confirm its activity and determine its potency by generating a dose-response curve.[6][7] This involves testing the compound at multiple concentrations in the primary assay. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency. A well-behaved compound will exhibit a sigmoidal dose-response curve.[8][9]

Experimental Protocol: Dose-Response p38α MAPK Inhibition Assay (Fluorescence-based)
  • Compound Preparation : Prepare a 10-point, 3-fold serial dilution of (1-Methyl-1H-indazol-7-YL)methanol in DMSO, starting from a top concentration of 100 µM. As a comparator, prepare a similar dilution series of a known p38α MAPK inhibitor (e.g., SB203580). Include a DMSO-only control.

  • Assay Plate Preparation : Add 100 nL of each compound concentration to a 384-well, low-volume black plate.

  • Enzyme and Substrate Addition : Add 5 µL of a solution containing recombinant human p38α MAPK and a fluorescently labeled peptide substrate in kinase buffer to each well.

  • Initiate Reaction : Add 5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for ATP.

  • Incubation : Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Readout : Add 10 µL of a stop solution containing EDTA. Read the plate on a fluorescence polarization reader.

  • Data Analysis : Normalize the data to the DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls. Fit the normalized data to a four-parameter logistic equation to determine the IC50 value.

Step 2: The Orthogonal Assay - Ruling Out Technology-Specific Artifacts

An orthogonal assay measures the same biological activity as the primary assay but uses a different detection technology.[3][10][11] This is a critical step to eliminate false positives that arise from interference with the primary assay's detection method (e.g., compound auto-fluorescence).[4][11]

Experimental Protocol: Orthogonal p38α MAPK Inhibition Assay (Luminescence-based)
  • Compound Preparation : Prepare an identical serial dilution of (1-Methyl-1H-indazol-7-YL)methanol and the reference compound as in the primary assay.

  • Assay Plate Preparation : Add 100 nL of each compound concentration to a 384-well, white plate.

  • Enzyme and Substrate Addition : Add 5 µL of a solution containing p38α MAPK and its substrate in kinase buffer.

  • Initiate Reaction : Add 5 µL of ATP solution to each well.

  • Incubation : Incubate at room temperature for 60 minutes.

  • Readout : Add 10 µL of a reagent that detects the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay). This reagent converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

  • Data Analysis : Normalize the data and calculate the IC50 as described for the primary assay.

Table 1: Comparison of IC50 Values from Primary and Orthogonal Assays

CompoundPrimary Assay IC50 (µM) (Fluorescence)Orthogonal Assay IC50 (µM) (Luminescence)
(1-Methyl-1H-indazol-7-YL)methanol1.21.5
SB203580 (Reference Inhibitor)0.050.06
Negative Control>100>100

A good correlation between the IC50 values from the primary and orthogonal assays, as shown in the example data above, provides strong evidence that the observed activity is genuine and not an artifact of the assay technology.

Step 3: Biophysical Assays - Confirming Direct Target Engagement

While biochemical assays demonstrate inhibition of enzyme activity, they do not definitively prove that the compound binds directly to the target protein. Biophysical methods are essential for confirming direct target engagement and can provide valuable information about the binding affinity (Kd).[12]

Experimental Protocol: Thermal Shift Assay (TSA)
  • Protein and Compound Preparation : Prepare a solution of p38α MAPK in a suitable buffer. Prepare serial dilutions of (1-Methyl-1H-indazol-7-YL)methanol.

  • Assay Setup : In a 96-well PCR plate, mix the protein, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO™ Orange), and the compound at various concentrations.

  • Thermal Denaturation : Place the plate in a real-time PCR instrument and gradually increase the temperature.

  • Data Acquisition : Monitor the fluorescence intensity as the temperature increases. As the protein unfolds, the dye will bind, causing an increase in fluorescence.

  • Data Analysis : The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. A shift in the Tm in the presence of the compound indicates direct binding and stabilization of the protein.

TSA_Principle cluster_0 Without Ligand cluster_1 With Ligand Folded Protein Folded Protein (Low Fluorescence) Unfolded Protein Unfolded Protein (High Fluorescence) Folded Protein->Unfolded Protein Heat Folded Protein + Ligand Folded Protein-Ligand Complex (Stabilized) Unfolded Protein + Ligand Unfolded Protein + Ligand (High Fluorescence) Folded Protein + Ligand->Unfolded Protein + Ligand Heat (Higher Temp)

Caption: Principle of the Thermal Shift Assay (TSA).

Step 4: Cellular Assays - Demonstrating Activity in a Biological Context

A compound that is active in a biochemical assay may not be effective in a cellular environment due to poor permeability, metabolic instability, or efflux. Therefore, it is crucial to test the compound in a relevant cellular assay. For a p38α MAPK inhibitor, this would involve measuring the phosphorylation of a downstream substrate, such as MK2.

Experimental Protocol: Cellular Target Engagement Assay (Western Blot or ELISA)
  • Cell Culture and Treatment : Culture a relevant cell line (e.g., HeLa or THP-1) and treat with various concentrations of (1-Methyl-1H-indazol-7-YL)methanol for 1-2 hours.

  • Cell Stimulation : Stimulate the cells with an activator of the p38α MAPK pathway (e.g., anisomycin or LPS).

  • Cell Lysis : Lyse the cells to extract proteins.

  • Quantification of Phosphorylation :

    • Western Blot : Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated MK2 (p-MK2) and total MK2.

    • ELISA : Use a sandwich ELISA kit to specifically quantify the levels of p-MK2.

  • Data Analysis : Determine the concentration of the compound that causes a 50% reduction in the p-MK2 signal (cellular IC50).

Step 5: Selectivity Profiling - Is the Compound Specific for the Target?

Selectivity is a critical attribute of a good drug candidate, as off-target effects can lead to toxicity.[13][14] It is important to assess the activity of the hit compound against other related proteins, particularly those in the same family. For a p38α MAPK inhibitor, this would involve testing against other MAP kinases (e.g., JNK, ERK) and a broader panel of kinases.

Table 2: Example Selectivity Profile of (1-Methyl-1H-indazol-7-YL)methanol

Kinase TargetIC50 (µM)
p38α MAPK 1.5
JNK1>50
ERK2>50
Kinase X25
Kinase Y>50

A compound that is significantly more potent against the intended target compared to other related kinases is considered to have a good selectivity profile.

Conclusion: From Hit to Validated Lead

The journey from a high-throughput screening hit to a validated lead compound is a rigorous process that requires a series of carefully designed experiments. By following a systematic validation cascade, researchers can have high confidence that their chosen compounds are genuinely active, potent, selective, and act on the intended target. The hypothetical case of (1-Methyl-1H-indazol-7-YL)methanol as a p38α MAPK inhibitor illustrates this process. A successful outcome from this series of validation experiments would provide a strong rationale for initiating a medicinal chemistry program to optimize this compound into a potential drug candidate.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors. ResearchGate. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. Retrieved from [Link]

  • Martin, A., & Rigoreau, L. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Retrieved from [Link]

  • Rivera, A., Maldonado, M., Ríos-Motta, J. A., Fejfarová, K., & Dusek, M. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o615. Retrieved from [Link]

  • PubChem. (n.d.). (1H-Indazol-6-yl)methanol. Retrieved from [Link]

  • PubChem. (n.d.). (1H-indazol-4-yl)methanol. Retrieved from [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]

  • Götze, M., & Rath, H. (2021). Identification and selectivity profiling of small-molecule degraders via multi-omics approaches. RSC Chemical Biology, 2(4), 1046-1056. Retrieved from [Link]

  • Alkorta, I., Claramunt, R. M., Elguero, J., & Roussel, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5970-5981. Retrieved from [Link]

  • Kumar, V., et al. (2025). Integrating computational simulation and high-throughput screening for the development of robust ultra-high concentration formulation of IgG1 antibody. Journal of Controlled Release, 375, 122-134. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose response inhibition curves for hit compounds. Retrieved from [Link]

  • Vipergen. (n.d.). High Throughput Screening - Pioneer in Fast Drug Discovery. Retrieved from [Link]

  • Chen, E., et al. (2023). A High-Throughput Behavioral Assay for Screening Novel Anxiolytics in Larval Zebrafish. International Journal of Molecular Sciences, 24(13), 10831. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Orthogonal Assay Service. Retrieved from [Link]

  • ACS Publications. (2025). Quantitation and Error Measurements in Dose–Response Curves. Retrieved from [Link]

  • Alkorta, I., Claramunt, R. M., Elguero, J., & Roussel, C. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5970-5981. Retrieved from [Link]

  • Hudson, M. E., et al. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Combinatorial chemistry & high throughput screening, 13(8), 693–702. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). An Interpretable Machine Learning Model for Selectivity of Small-Molecules Against Homologous Protein Family. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]

  • Axxam. (n.d.). From gene to validated and qualified hits. Retrieved from [Link]

  • DiVA portal. (n.d.). Active dose selection and dose- response modeling for quantitative high-throughput screening (qHTS). Retrieved from [Link]

  • Tice, R. R., Austin, C. P., Kavlock, R. J., & Bucher, J. R. (2013). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Annual review of pharmacology and toxicology, 53, 1-21. Retrieved from [Link]

  • PLOS Computational Biology. (n.d.). Selectivity by Small-Molecule Inhibitors of Protein Interactions Can Be Driven by Protein Surface Fluctuations. Retrieved from [Link]

  • Zhang, A., et al. (2015). Quantitative modeling of dose–response and drug combination based on pathway network. Basic & Clinical Pharmacology & Toxicology, 117(4), 221-230. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of (1-Methyl-1H-indazol-7-YL)methanol: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the consistency of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which reproducible research an...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the consistency of starting materials and intermediates is not merely a matter of quality control; it is the bedrock upon which reproducible research and robust drug manufacturing processes are built. In the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the realm of targeted therapies like kinase inhibitors, the quality of each building block is paramount. This guide provides an in-depth technical assessment of ensuring the batch-to-batch consistency of a critical intermediate, (1-Methyl-1H-indazol-7-YL)methanol.

This guide will delve into the synthetic nuances that can lead to batch variations, present a suite of analytical methodologies for comprehensive characterization, and compare the consistency of this intermediate with a relevant alternative. The experimental protocols and data presented herein are designed to be a self-validating system, empowering you to implement these strategies in your own laboratories.

The Critical Role of (1-Methyl-1H-indazol-7-YL)methanol in Kinase Inhibitor Synthesis

(1-Methyl-1H-indazol-7-YL)methanol is a key intermediate in the synthesis of several potent kinase inhibitors, most notably Axitinib, a vascular endothelial growth factor receptor (VEGFR) inhibitor. The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to interact with the ATP-binding site of various kinases. The specific substitution pattern of (1-Methyl-1H-indazol-7-YL)methanol is crucial for the subsequent chemical transformations that lead to the final API.

Inconsistent batches of this intermediate can introduce a cascade of problems downstream, including:

  • Variable reaction kinetics and yields: Impurities can poison catalysts or participate in side reactions, leading to unpredictable outcomes.

  • Formation of difficult-to-remove impurities in the API: Structural analogues of the intermediate can lead to the formation of related impurities in the final drug substance that are challenging and costly to separate.

  • Alterations in the physical properties of the API: Changes in crystal form, particle size, and solubility of the intermediate can impact the solid-state properties of the final API, affecting its bioavailability and stability.

Therefore, a robust analytical strategy to ensure the consistency of each batch of (1-Methyl-1H-indazol-7-YL)methanol is not just a recommendation but a necessity, in line with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q7, Q8, and Q11, which emphasize the importance of understanding and controlling starting materials and intermediates.[1][2][3]

Understanding the Synthesis and Potential for Batch-to-Batch Variability

While multiple synthetic routes to indazole derivatives exist, a common approach to (1-Methyl-1H-indazol-7-YL)methanol involves the cyclization of a suitably substituted hydrazone. The subsequent methylation and reduction steps are critical for obtaining the desired product.

A plausible synthetic pathway is outlined below:

A 2-Methyl-3-nitrobenzaldehyde C 6-Nitro-1H-indazole A->C Cyclization B Hydrazine B->C E 1-Methyl-6-nitro-1H-indazole C->E N-Methylation D Methylating Agent (e.g., Methyl Iodide) D->E G (1-Methyl-1H-indazol-6-YL)methanol (Isomer) E->G Reduction F Reducing Agent (e.g., NaBH4) F->G H Starting Material for Target I (1-Methyl-1H-indazol-7-YL)methanol H->I Multi-step Synthesis

Caption: Plausible synthetic route to indazole-methanol derivatives.

Key steps prone to variability:

  • Cyclization: Incomplete cyclization or side reactions can lead to residual starting materials or the formation of isomeric impurities.

  • N-Methylation: The methylation of the indazole nitrogen can result in a mixture of N1 and N2 isomers. The ratio of these isomers can be highly dependent on the reaction conditions (base, solvent, temperature), leading to significant batch-to-batch variation if not tightly controlled.

  • Reduction: The reduction of the nitro group to an amine, followed by diazotization and hydroxylation (a potential route to the 7-hydroxy derivative), or direct reduction of a precursor ester/aldehyde to the alcohol, must be driven to completion to avoid residual starting materials and over-reduction byproducts.

Potential Impurities:

  • Positional Isomers: (2-Methyl-2H-indazol-7-YL)methanol and other regioisomers.

  • Unreacted Starting Materials: 2-Methyl-3-nitrobenzaldehyde, 6-nitro-1H-indazole.

  • Intermediates: 1-Methyl-6-nitro-1H-indazole.

  • Byproducts of Reduction: Amino or azo compounds.

  • Residual Solvents and Reagents: DMF, methanol, etc.

A Multi-faceted Analytical Approach to Ensure Consistency

A combination of chromatographic and spectroscopic techniques is essential for a comprehensive assessment of the batch-to-batch consistency of (1-Methyl-1H-indazol-7-YL)methanol.

High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling

HPLC with UV detection is the workhorse for determining the purity of the intermediate and quantifying any impurities. A well-developed method should be able to separate the main component from all potential impurities.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.

    • Mobile Phase A: 0.1% Phosphoric acid in water.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of methanol to obtain a 1 mg/mL solution.

Data Interpretation:

  • Purity: The area percentage of the main peak is a measure of the purity.

  • Impurity Profile: The retention times and area percentages of all other peaks provide a fingerprint of the impurity profile. Consistent batches should have a similar impurity profile, with no new peaks appearing and the levels of known impurities remaining within established limits.

A Sample Preparation B HPLC System A->B Injection C C18 Column B->C Separation D UV Detector C->D Detection E Data Acquisition & Processing D->E F Purity Assessment E->F G Impurity Profiling E->G

Caption: HPLC-UV workflow for purity and impurity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isomer Ratio Determination

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of the intermediate and for identifying and quantifying isomeric impurities.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated methanol (CD₃OD) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Acquisition:

    • ¹H NMR: Standard proton experiment.

    • ¹³C NMR: Proton-decoupled carbon experiment.

    • 2D NMR (optional but recommended for initial characterization): COSY, HSQC, and HMBC experiments to confirm assignments.

Data Interpretation:

  • Structural Confirmation: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the structure of (1-Methyl-1H-indazol-7-YL)methanol.

  • Isomeric Purity: The presence of the N2-methyl isomer will give rise to a distinct set of signals. The ratio of the N1 to N2 isomer can be determined by comparing the integration of characteristic peaks for each isomer. For consistent batches, this ratio should be constant.

Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification

Mass spectrometry provides crucial information about the molecular weight of the compound and can be used to identify unknown impurities when coupled with a separation technique like HPLC (LC-MS).

Experimental Protocol: LC-MS Analysis

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., electrospray ionization - ESI).

  • LC Method: The same HPLC method as described for purity analysis can be used.

  • MS Parameters:

    • Ionization Mode: Positive ESI is typically suitable for nitrogen-containing compounds.

    • Mass Range: Scan a range that includes the expected molecular weight of the product and potential impurities (e.g., 100-500 m/z).

Data Interpretation:

  • Molecular Weight Confirmation: The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ of (1-Methyl-1H-indazol-7-YL)methanol.

  • Impurity Identification: The mass-to-charge ratios of co-eluting peaks can help in the tentative identification of impurities, which can then be confirmed by synthesizing authentic standards.

Comparative Analysis: (1-Methyl-1H-indazol-7-YL)methanol vs. An Alternative Intermediate

In the synthesis of kinase inhibitors, alternative building blocks are often explored to modulate the properties of the final drug molecule or to simplify the synthetic route. A relevant comparator to (1-Methyl-1H-indazol-7-YL)methanol is (1-Ethyl-1H-indazol-7-YL)methanol . The seemingly minor change from a methyl to an ethyl group can have implications for both the synthesis and the final properties of the API.

Table 1: Comparison of Key Attributes

Attribute(1-Methyl-1H-indazol-7-YL)methanol(1-Ethyl-1H-indazol-7-YL)methanol
Synthesis Complexity Methylation can be less selective, potentially leading to higher levels of the N2-isomer if not well-controlled.Ethylation can sometimes offer better N1-selectivity due to the increased steric bulk of the ethyl group.
Potential Impurities N2-methyl isomer, residual methylating agents.N2-ethyl isomer, residual ethylating agents.
Physical Properties Generally a crystalline solid.May have a lower melting point and different solubility profile.
Reactivity in Subsequent Steps The methyl group is electronically donating.The ethyl group is slightly more electron-donating, which could subtly influence the reactivity of the indazole ring.

Table 2: Illustrative Batch-to-Batch Consistency Data

ParameterBatch 1 (Methyl)Batch 2 (Methyl)Batch 3 (Methyl)Batch 1 (Ethyl)Batch 2 (Ethyl)Batch 3 (Ethyl)
Purity (HPLC, % Area) 99.299.599.399.699.499.7
N2-Isomer (HPLC, % Area) 0.350.280.310.150.180.16
Largest Unknown Impurity (%) 0.120.100.110.080.090.07
Residual Methanol (GC, ppm) 250310280N/AN/AN/A
Residual Ethanol (GC, ppm) N/AN/AN/A350400380

Analysis of Comparative Data:

The illustrative data in Table 2 highlights that while both intermediates can be produced in high purity, the control of the N2-isomer is a critical parameter for batch-to-batch consistency. The ethylated analogue shows potentially better control over this isomeric impurity, which could be a significant advantage in a large-scale manufacturing setting.

Conclusion and Recommendations

Ensuring the batch-to-batch consistency of (1-Methyl-1H-indazol-7-YL)methanol is a critical, multi-step process that begins with a thorough understanding of the synthetic route and potential impurities. A combination of robust analytical techniques, including HPLC for purity and impurity profiling, NMR for structural confirmation and isomer quantification, and mass spectrometry for molecular weight verification, is essential for a comprehensive quality assessment.

When comparing with alternatives like (1-Ethyl-1H-indazol-7-YL)methanol, it is crucial to evaluate not only the purity but also the profile of key impurities, such as positional isomers, which can have a significant impact on the downstream process and the quality of the final API.

  • Establish a comprehensive specification: This should include not only a purity limit but also acceptance criteria for known and unknown impurities, including the N2-isomer.

  • Implement a robust analytical control strategy: Utilize a validated, stability-indicating HPLC method as the primary tool for routine batch release, supplemented by NMR and MS for initial characterization and investigation of any out-of-specification results.

  • Trend analysis of batch data: Monitor key quality attributes over time to identify any drifts in the process that could indicate a loss of control.

  • Thorough characterization of reference standards: A well-characterized reference standard is essential for the accurate quantification of the intermediate and its impurities.

By adhering to these principles, researchers and drug development professionals can ensure the consistent quality of this critical intermediate, leading to more reproducible research, robust manufacturing processes, and ultimately, safer and more effective medicines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2012). ICH Harmonised Tripartite Guideline Q11: Development and Manufacture of Drug Substances (Chemical Entities and Biotechnological/Biological Entities). [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2000). ICH Harmonised Tripartite Guideline Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2009). ICH Harmonised Tripartite Guideline Q8(R2): Pharmaceutical Development. [Link]

  • Google Patents. (n.d.). CN103570696A - Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib.

Sources

Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship of (1-Methyl-1H-indazol-7-YL)methanol Analogs as Kinase Inhibitors

For researchers, medicinal chemists, and drug development professionals, the indazole scaffold represents a cornerstone in the design of targeted therapeutics, particularly in the realm of oncology. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the indazole scaffold represents a cornerstone in the design of targeted therapeutics, particularly in the realm of oncology. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of (1-Methyl-1H-indazol-7-YL)methanol analogs, a promising class of kinase inhibitors. By leveraging field-proven insights and synthesizing data from seminal studies, this document aims to elucidate the causal relationships between structural modifications and biological activity, offering a predictive framework for the rational design of next-generation inhibitors.

The (1-Methyl-1H-indazol-7-YL)methanol Scaffold: A Privileged Motif in Kinase Inhibition

The 1H-indazole core is a bioisostere of purine, enabling it to effectively mimic the adenine base of ATP and bind to the hinge region of kinase active sites. The methylation at the N1 position is a critical modification that often enhances potency and metabolic stability. Specifically, the (1-Methyl-1H-indazol-7-YL)methanol framework offers a versatile platform for developing potent and selective kinase inhibitors. The 7-position substitution provides a vector for introducing moieties that can interact with the solvent-exposed region of the kinase domain, thereby influencing selectivity and pharmacokinetic properties.

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with numerous indazole-containing drugs, such as Pazopanib and Axitinib, receiving FDA approval.[2] These drugs primarily function by competing with ATP for binding to the kinase active site, thereby blocking downstream signaling pathways essential for tumor growth and survival.

Deconstructing the Structure-Activity Relationship: A Comparative Analysis

The biological activity of (1-Methyl-1H-indazol-7-YL)methanol analogs is exquisitely sensitive to structural modifications at several key positions. The following sections dissect the SAR based on available data for related indazole scaffolds, providing a comparative framework for guiding synthetic efforts.

The Significance of the 7-Methanol Moiety

The hydroxyl group of the 7-methanol substituent can act as both a hydrogen bond donor and acceptor, forming crucial interactions with amino acid residues in the solvent-front region of the kinase active site. The flexibility of this linker allows for optimal positioning of the indazole core within the ATP-binding pocket.

While direct SAR data for a series of modifications to the methanol group itself is limited in the public domain, we can infer its importance from related studies. For instance, the reaction of 1H-indazoles with formaldehyde to yield (1H-indazol-1-yl)methanol derivatives underscores the reactivity of the indazole nucleus and the potential for this functional group to serve as a synthetic handle for further elaboration.[3]

Impact of Substitutions on the Indazole Ring

Modifications to the indazole core itself can profoundly impact binding affinity and selectivity.

  • Position 3: This position is often a key site for introducing larger substituents that can project into the deeper hydrophobic pocket of the kinase active site. For example, in a series of 1H-indazole-based inhibitors of Fibroblast Growth Factor Receptors (FGFRs), substitutions at the 3-position were critical for achieving high potency.[4]

  • Positions 4, 5, and 6: Substitutions at these positions can modulate the electronic properties of the indazole ring and influence interactions with the hinge region. For instance, the introduction of a nitro group at the 7-position of 1H-indazole has been shown to be important for inhibitory properties in some contexts.[3]

The Role of the N1-Methyl Group

The methylation of the indazole nitrogen at the N1 position is a common strategy to prevent tautomerization and to fill a small hydrophobic pocket in the active site of many kinases. This modification often leads to a significant increase in potency compared to the corresponding N-unsubstituted analogs.

Comparative Performance of Indazole Analogs: A Data-Driven Perspective

Compound IDCore ScaffoldTarget Kinase(s)IC50 / KiCell Line / AssayReference
Pazopanib IndazoleVEGFR, PDGFR, c-Kit2-84 nM (IC50)Kinase assays[5]
Axitinib IndazoleVEGFR1, VEGFR2, VEGFR30.1, 0.2, 0.1 nM (IC50)Kinase assays[5]
Indazole-Pyridine Analog Indazole-PyridineAkt0.16 nM (Ki)Kinase assayNot explicitly cited in provided text
Compound 106 1H-IndazoleFGFR1, FGFR2, FGFR32.0, 0.8, 4.5 µM (IC50)Kinase assays[4]
Compound 6o 1H-indazole-3-amine-5.15 µM (IC50)K562 cells[6][7]

Note: This table is a representative compilation from various sources and is intended to illustrate general SAR trends. Direct comparison of absolute values should be made with caution due to variations in assay conditions.

Experimental Protocols: A Foundation for Reproducible Science

The following are detailed, step-by-step methodologies for key assays used in the evaluation of kinase inhibitors. Adherence to these protocols is crucial for generating reliable and comparable data.

In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol describes a standard method for determining the potency of a compound against a specific kinase.

Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection prep_reagents Prepare Assay Buffer, Kinase, Substrate, and ATP Solution add_components Add Buffer, Kinase, and Compound to Assay Plate prep_reagents->add_components prep_compounds Serially Dilute Test Compounds in DMSO prep_compounds->add_components pre_incubate Pre-incubate at Room Temperature add_components->pre_incubate initiate_reaction Initiate Reaction with ATP/[γ-32P]ATP Mix pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction with Phosphoric Acid incubate->stop_reaction transfer Transfer Reaction Mixture to Filter Plate stop_reaction->transfer wash Wash Plate to Remove Unbound ATP transfer->wash scintillation Add Scintillation Cocktail and Read on Scintillation Counter wash->scintillation G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_mtt MTT Addition & Incubation cluster_readout Readout seed_cells Seed Cells in a 96-well Plate incubate_adherence Incubate for Cell Adherence seed_cells->incubate_adherence add_compounds Add Serially Diluted Compounds to Wells incubate_adherence->add_compounds incubate_treatment Incubate for 24-72 hours add_compounds->incubate_treatment add_mtt Add MTT Reagent to Each Well incubate_treatment->add_mtt incubate_formazan Incubate to Allow Formazan Crystal Formation add_mtt->incubate_formazan solubilize Add Solubilization Solution (e.g., DMSO or SDS) incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for a typical MTT cell proliferation assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment. [8][9]2. Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (typically 24-72 hours). Include vehicle-treated (e.g., DMSO) and untreated control wells.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. [8]4. Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or an acidified isopropanol solution, to dissolve the formazan crystals. [1]5. Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Conclusion and Future Directions

The (1-Methyl-1H-indazol-7-YL)methanol scaffold is a highly promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide, though synthesized from broader indazole-based studies, provide a rational framework for designing more potent and selective analogs. Key takeaways include the importance of the N1-methylation for potency, the role of the 7-substituent in modulating selectivity and physicochemical properties, and the potential for functionalization at the 3-position to enhance interactions within the kinase active site.

Future research in this area should focus on systematically exploring the chemical space around the 7-methanol group to fine-tune interactions with the solvent-exposed region of target kinases. Additionally, a deeper understanding of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these analogs will be crucial for their successful translation into clinical candidates. The integration of computational modeling with empirical screening will undoubtedly accelerate the discovery of the next generation of indazole-based therapeutics.

References

  • Fishwick, C. W. G., et al. (2014). Discovery of a novel series of 1H-indazole-based derivatives for the inhibition of Fibroblast growth factor receptors (FGFRs) kinases using fragment-led de novo design. Journal of Medicinal Chemistry, 57(17), 7381-7395.
  • Woods, K. W., et al. (2006). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6832-6846.
  • Li, M., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(9), 2453.
  • BellBrook Labs. (2023). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.
  • Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4536-4545.
  • PubChem. (n.d.). (1H-Indazol-7-yl)methanol. Retrieved from [Link]

  • Reaction Biology. (2023). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

  • Ferguson, F. M., & Gray, N. S. (2018). Kinase inhibitors: the road ahead. Nature reviews. Drug discovery, 17(5), 353–377.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual. In Cell Viability Assays. Retrieved from [Link]

  • BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]

  • Adriaenssens, E., et al. (2023). In vitro kinase assay. protocols.io. [Link]

  • Kuchar, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8758.
  • Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(52), 32966-32986.
  • Wang, Y., et al. (2023).
  • Wang, Y., et al. (2023).
  • F. Hoffmann-La Roche AG. (2024).
  • Shaikh, A. A., et al. (2019). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Journal of the Iranian Chemical Society, 16(12), 2691-2713.
  • Cottyn, B., et al. (2007). Efficient Synthesis of 7-Substituted or 3,7-Disubstituted 1H-Indazoles. Synlett, 2007(10), 1535-1538.

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